molecular formula C25H32N4O2 B1678395 Pipebuzone CAS No. 27315-91-9

Pipebuzone

Cat. No.: B1678395
CAS No.: 27315-91-9
M. Wt: 420.5 g/mol
InChI Key: XGNKHIPCARGLGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pipebuzone is a chemical compound with the molecular formula C₂₅H₃₂N₄O₂ and the CAS Registry Number 27315-91-9 . It is scientifically classified as a phenylbutazone derivative, which places it in the category of anti-inflammatory analgesics . Its structural features include a 3,5-pyrazolidinedione core and a 1-methylpiperazine group . Calculated acid dissociation constants (pKa) for this compound are 2.63 (basic) and 8.15 (basic), which can be relevant for understanding its behavior in different experimental conditions . Available records indicate its potential for veterinary use, though specific applications and detailed pharmacological data are not fully elaborated in public databases . This product is intended for research and analysis purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-butyl-4-[(4-methylpiperazin-1-yl)methyl]-1,2-diphenylpyrazolidine-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N4O2/c1-3-4-15-25(20-27-18-16-26(2)17-19-27)23(30)28(21-11-7-5-8-12-21)29(24(25)31)22-13-9-6-10-14-22/h5-14H,3-4,15-20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGNKHIPCARGLGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1(C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)CN4CCN(CC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80181760
Record name Pipebuzone [INN:DCF]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80181760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27315-91-9
Record name Pipebuzone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27315-91-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pipebuzone [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027315919
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pipebuzone [INN:DCF]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80181760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pipebuzone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.984
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PIPEBUZONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2B2ZV6F5HG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Piperazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperazine, a heterocyclic amine, has been a cornerstone in anthelmintic therapy for decades. Its primary mechanism of action is centered on its function as a potent agonist of the γ-aminobutyric acid (GABA) receptors in nematode neuromuscular systems. This interaction leads to a cascade of physiological events culminating in the flaccid paralysis of the helminth, facilitating its expulsion from the host's gastrointestinal tract. This technical guide provides a comprehensive overview of the molecular and physiological underpinnings of piperazine's anthelmintic activity, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Core Mechanism of Action: GABA Receptor Agonism

The principal anthelmintic effect of piperazine is achieved through its interaction with GABA receptors on the muscle cells of susceptible nematodes, such as Ascaris lumbricoides (roundworm) and Enterobius vermicularis (pinworm).[1][2] Unlike their vertebrate hosts, where GABAergic signaling is predominantly confined to the central nervous system, in nematodes, GABA receptors are crucial components of the peripheral neuromuscular system, mediating muscle inhibition.[3] This physiological distinction forms the basis for piperazine's selective toxicity.

Piperazine acts as a GABA agonist, binding to and activating these receptors.[1][4] This activation opens chloride ion (Cl-) channels, leading to an influx of negatively charged chloride ions into the muscle cell. The influx of Cl- causes hyperpolarization of the muscle cell membrane, making it less responsive to excitatory stimuli. This sustained state of hyperpolarization results in a flaccid paralysis of the worm, preventing it from maintaining its position within the host's gut. The paralyzed worms are then passively expelled by the normal peristaltic action of the host's intestines.

Some studies have also suggested that piperazine may interfere with the production of succinate, a key component in the energy metabolism of Ascaris muscle, further contributing to its paralytic effect. There is a noted correlation between the concentrations of piperazine that induce paralysis and those that inhibit succinate formation.

Signaling Pathway at the Nematode Neuromuscular Junction

The following diagram illustrates the signaling pathway initiated by piperazine at the nematode neuromuscular junction.

GABAR_pathway cluster_extracellular Extracellular Space cluster_membrane Muscle Cell Membrane cluster_intracellular Intracellular Space Piperazine Piperazine GABAR GABA Receptor (Chloride Channel) Piperazine->GABAR Binds to and activates GABA GABA GABA->GABAR Natural Ligand Cl_ion Cl- Ions GABAR->Cl_ion Opens channel Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Influx leads to Paralysis Flaccid Paralysis Hyperpolarization->Paralysis Causes electrophysiology_workflow start Start dissect Dissect Ascaris suum and prepare muscle flap start->dissect mount Mount muscle flap in experimental chamber dissect->mount electrodes Prepare and place microelectrodes in muscle cells mount->electrodes baseline Record baseline resting membrane potential electrodes->baseline apply_drug Apply Piperazine via perfusion system baseline->apply_drug record_response Record changes in membrane potential and conductance apply_drug->record_response washout Washout with Ringer's solution record_response->washout repeat_dose Repeat with different concentrations washout->repeat_dose repeat_dose->apply_drug Yes analyze Analyze data and plot dose-response curve repeat_dose->analyze No end End analyze->end

References

Synthesis of Novel Piperazine-Containing Compounds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The piperazine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance pharmacological activity and improve pharmacokinetic properties such as solubility and bioavailability.[1][2] Its versatile structure, with two nitrogen atoms amenable to substitution, allows for the creation of diverse molecular architectures targeting a wide range of biological pathways.[2][3] This technical guide provides an in-depth overview of the synthesis of novel piperazine-containing compounds, focusing on key experimental protocols, data presentation, and the visualization of relevant biological and experimental workflows. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of new therapeutic agents.

Core Synthetic Methodologies

The construction of piperazine-containing molecules can be broadly categorized into two approaches: the formation of the piperazine ring itself and the functionalization of a pre-existing piperazine core. Recent advances have focused on developing efficient and versatile methods for both strategies, with a particular emphasis on carbon-nitrogen (C-N) bond formation and, more recently, direct C-H functionalization of the piperazine ring.[4]

N-Arylation of the Piperazine Core

A common and crucial transformation in the synthesis of bioactive piperazine derivatives is the introduction of an aryl group onto one of the nitrogen atoms. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction widely employed for this purpose.

This protocol describes a general procedure for the palladium-catalyzed N-arylation of piperazine with an aryl halide.

Materials:

  • Piperazine

  • Aryl halide (e.g., 4-chlorotoluene, 4-bromoanisole)

  • Palladium catalyst (e.g., Pd₂(dba)₃, (NHC)Pd(allyl)Cl)

  • Phosphine ligand (e.g., RuPhos, XPhos)

  • Strong base (e.g., NaOtBu, LiHMDS)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Argon or Nitrogen gas

  • Standard laboratory glassware and purification equipment (silica gel for column chromatography)

Procedure:

  • To an oven-dried reaction vessel, add the palladium catalyst (1-2 mol%) and the phosphine ligand (2-4 mol%).

  • Add the aryl halide (1.0 equivalent), piperazine (1.2-1.5 equivalents), and the strong base (1.5 equivalents).

  • Seal the vessel and purge with an inert gas (argon or nitrogen) for 5-10 minutes.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the N-arylpiperazine.

Characterization:

The final product should be characterized by:

  • ¹H and ¹³C NMR spectroscopy: To confirm the structure and purity.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Melting Point (for solids): As an indicator of purity.

Aryl HalideCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-ChlorotoluenePd₂(dba)₃/RuPhosNaOtBuToluene1000.5>95
4-Bromoanisole(NHC)Pd(allyl)ClNaOtBuDioxane1000.390
4-Bromotoluene(NHC)Pd(allyl)ClNaOtBuDioxane1000.180

Table 1: Example Conditions and Yields for Buchwald-Hartwig N-Arylation of Piperazine.

Reductive Amination for N-Alkylation

Reductive amination is a versatile method for introducing alkyl substituents onto the piperazine nitrogen. This two-step, one-pot reaction involves the formation of an iminium ion intermediate from the piperazine and a carbonyl compound (aldehyde or ketone), followed by its reduction with a suitable reducing agent.

This protocol outlines a general procedure for the N-alkylation of a piperazine derivative with an aldehyde or ketone.

Materials:

  • Piperazine derivative

  • Aldehyde or ketone

  • Reducing agent (e.g., sodium triacetoxyborohydride (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN))

  • Solvent (e.g., 1,2-dichloroethane, methanol)

  • Acetic acid (optional, as a catalyst)

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a stirred solution of the piperazine derivative (1.0 equivalent) and the aldehyde or ketone (1.1 equivalents) in the chosen solvent, add the reducing agent (1.2-1.5 equivalents) portion-wise at room temperature. A small amount of acetic acid can be added to catalyze iminium ion formation.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Characterization:

The final product should be characterized by ¹H and ¹³C NMR spectroscopy and mass spectrometry to confirm its identity and purity.

Piperazine DerivativeCarbonyl CompoundReducing AgentSolventYield (%)Reference
2-(Piperazin-1-yl)ethanamineN-Methyl-4-piperidoneNaBH(OAc)₃1,2-Dichloroethane75
N-Boc-(S)-alaninalAmmonium acetateNaBH₃CNMethanolGood

Table 2: Examples of Reductive Amination for Piperazine Alkylation.

Visualization of Key Pathways and Workflows

Understanding the biological context and the experimental process is crucial in drug discovery. The following diagrams, generated using Graphviz (DOT language), illustrate a key signaling pathway often targeted by piperazine-containing compounds and a general workflow for their synthesis and evaluation.

PI3K_Akt_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Phosphorylation PTEN PTEN PTEN->PIP3 Dephosphorylation Piperazine_Inhibitor Piperazine-based Inhibitor Piperazine_Inhibitor->PI3K

Caption: The PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival, is often dysregulated in cancer.

Synthesis_and_Screening_Workflow Design Compound Design (e.g., Bioisosteric Replacement) Synthesis Chemical Synthesis (e.g., Buchwald-Hartwig, Reductive Amination) Design->Synthesis Purification Purification (e.g., Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization InVitro_Screening In Vitro Screening (e.g., Cell Viability Assays) Characterization->InVitro_Screening Data_Analysis Data Analysis (IC50 Determination) InVitro_Screening->Data_Analysis Lead_Optimization Lead Optimization (SAR Studies) Data_Analysis->Lead_Optimization Lead_Optimization->Design Iterative Cycle

Caption: A general workflow for the synthesis and in vitro screening of novel piperazine-containing compounds.

In Vitro Evaluation of Novel Compounds

Following successful synthesis and characterization, novel piperazine derivatives are typically subjected to a battery of in vitro assays to determine their biological activity. For anticancer drug discovery, a common initial step is to assess the compound's effect on the viability of cancer cell lines.

Experimental Protocol: Cell Viability Assay (MTT Assay)

This protocol provides a general method for assessing the cytotoxicity of newly synthesized compounds against a panel of cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well plates

  • Synthesized piperazine compounds dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the synthesized compounds in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a positive control (a known anticancer drug).

  • Incubate the plates for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium containing MTT and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value.

CompoundCell LineIC₅₀ (µM)Reference
Vindoline-piperazine conjugate 23MDA-MB-468 (Breast Cancer)1.00
Vindoline-piperazine conjugate 25HOP-92 (Lung Cancer)1.35
4-(benzodioxol-5-ylmethyl) piperazine amideMDA-MB-231 (Breast Cancer)11.3
Thiazolinylphenyl-piperazine 2aLNCaP (Prostate Cancer)15

Table 3: Examples of In Vitro Anticancer Activity of Novel Piperazine Derivatives.

Conclusion

The piperazine scaffold remains a cornerstone in the design of novel therapeutics. The synthetic methodologies outlined in this guide, particularly N-arylation and reductive amination, provide robust and versatile routes to a vast chemical space of piperazine-containing compounds. Coupled with systematic in vitro evaluation, these strategies enable the efficient discovery and optimization of lead candidates. The continued development of novel synthetic methods, including C-H functionalization, will further expand the accessible diversity of piperazine derivatives and their potential to address unmet medical needs.

References

The Piperazine Scaffold: A Cornerstone in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Pharmacological Properties of Piperazine and its Analogues

For researchers, scientists, and professionals in drug development, the piperazine heterocycle stands as a "privileged scaffold" of immense significance. Its unique physicochemical properties, including a six-membered ring with two opposing nitrogen atoms, offer a versatile platform for synthesizing a vast array of pharmacologically active compounds. This guide provides a comprehensive technical overview of the pharmacological properties of piperazine and its derivatives, focusing on quantitative data, detailed experimental methodologies, and the intricate signaling pathways they modulate.

The versatility of the piperazine ring allows for substitutions at its nitrogen positions, which can significantly influence a molecule's solubility, basicity, and conformational properties. These modifications are instrumental in fine-tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates, leading to enhanced efficacy and safety.[1] As a result, piperazine derivatives have been successfully developed for a wide range of therapeutic applications, including as anthelmintics, antipsychotics, antidepressants, anxiolytics, antihistamines, anticancer, and antiviral agents.[2][3][4][5]

Quantitative Pharmacological Data

The following tables summarize the quantitative data for various piperazine analogues across different therapeutic areas, providing a comparative view of their potency and selectivity.

Table 1: Anticancer Activity of Piperazine Analogues
Compound/DerivativeCell LineAssayIC50 / GI50 (µM)Reference
Vindoline-piperazine conjugate 23 MDA-MB-468 (Breast Cancer)Growth Inhibition1.00
Vindoline-piperazine conjugate 25 HOP-92 (Non-small cell lung cancer)Growth Inhibition1.35
Vindoline-piperazine conjugate 24 RXF 393 (Renal Cancer)Growth Inhibition1.00
Vindoline-piperazine conjugate 28 MOLT-4 (Leukemia)Growth Inhibition1.17
Novel Piperazine Derivative (C505)K562 (Leukemia)Growth Inhibition0.06 - 0.16
Thiazolinylphenyl-piperazine 21-23 LNCaP (Prostate Cancer)Cytotoxicity3.67
Piperazine-substituted pyranopyridine DO11-46 DU145 (Prostate Cancer)AntiproliferativeSubmicromolar
Piperazine-substituted pyranopyridine DO11-48 DU145 (Prostate Cancer)AntiproliferativeSubmicromolar
N-4-piperazinyl ciprofloxacinA459 (Non-small-cell lung cancer)Cytotoxicity14.8
Piperazine-coupled quinoxalineUO-31 (Renal Cancer)Cytotoxicity0.75
Benzimidazole derivative 9l Urease InhibitionEnzyme Assay0.15 ± 0.09
Benzofuran derivative 9h CDK2 InhibitionEnzyme Assay40.91 (nM)
Benzofuran derivative 11d CDK2 InhibitionEnzyme Assay41.70 (nM)
Benzofuran derivative 11e CDK2 InhibitionEnzyme Assay46.88 (nM)
Benzofuran derivative 13c CDK2 InhibitionEnzyme Assay52.63 (nM)
Table 2: Antiviral Activity of Piperazine Analogues
Compound/DerivativeVirusAssayIC50 (µM)Selectivity Index (SI)Reference
Piperazine derivative 19 HIV-1Vif inhibition8.243.71
2-methyl piperazine derivative 8 Zika Virus (ZIKV)Cell-based24 (median)10.2 (median)
2-methyl piperazine derivative 11 Zika Virus (ZIKV)Cell-based24 (median)10.2 (median)
2-methyl piperazine derivative 14 Zika Virus (ZIKV)Cell-based24 (median)10.2 (median)
2-methyl piperazine derivative 15 Zika Virus (ZIKV)Cell-based24 (median)10.2 (median)
2-methyl piperazine derivative 16 Zika Virus (ZIKV)Cell-based24 (median)10.2 (median)
2-methyl piperazine derivative 18 Zika Virus (ZIKV)Cell-based24 (median)10.2 (median)
2-phenylpiperazine derivative 24 Zika Virus (ZIKV)Cell-based8.214.6
2-phenylpiperazine derivative 25 Zika Virus (ZIKV)Cell-based3.9-
Piperazine derivative 50 Zika Virus (ZIKV)Cell-based2.7 ± 0.7148.1
Piperazine derivative 50 SARS-CoV-2Cell-based22.5 ± 1.57.6
Piperazine derivative 42 Dengue Virus (DENV)Cell-based->SOF
Flavonoid derivative S19 Tobacco Mosaic Virus (TMV)Curative Activity110.4 (µg/mL)-
Flavonoid derivative S19 Tobacco Mosaic Virus (TMV)Protection Activity116.1 (µg/mL)-
Piperazine derivative 6a NorovirusCell-based repliconLow µM-
Piperazine derivative 9l NorovirusCell-based repliconLow µM-
Table 3: Enzyme Inhibition by Piperazine Analogues
Compound/DerivativeEnzymeInhibition TypeIC50 (µM)Ki (nM)Reference
N-methyl-piperazine chalcone 2k MAO-BReversible Competitive0.71210
N-methyl-piperazine chalcone 2n MAO-BReversible Competitive1.11280
N-methyl-piperazine chalcone 2k AChE-8.10-
N-methyl-piperazine chalcone 2n AChE-4.32-
Piperazine chalcone PC10 MAO-BReversible Competitive0.65500
Piperazine derivative 1d AChEDual Binding Site2.23-
Piperazine derivative 3c AChEDual Binding Site1.05-
Piperazine derivative 5 AChE--20.58 ± 0.35
Piperazine derivative 7 BChE--21.84 ± 0.40
Piperazine derivative 8 hCA I--27.45 ± 0.41
Piperazine derivative 9 hCA II--6.02 ± 0.11
Table 4: Pharmacokinetic Properties of Selected Piperazine-Containing Drugs
DrugParameterValueReference
Cetirizine Bioavailability>70%
Tmax~1.0 hour
Protein Binding88-96%
MetabolismMinimal (non-cytochrome P450-mediated)
Elimination Half-life6.5 - 10 hours
Excretion70-85% urine, 10-13% feces
Trazodone Bioavailability~100%
Tmax~1 hour
Protein Binding89-95%
MetabolismExtensively by CYP3A4 to m-CPP (active metabolite)
Elimination Half-lifeBiphasic: 3-6 hours and 5-9 hours
ExcretionPrimarily in urine
Sildenafil Bioavailability~41% (due to first-pass metabolism)
Tmax~1 hour
Protein Binding~96%
MetabolismPredominantly by CYP3A4 to an active metabolite
Elimination Half-life3-4 hours
ExcretionPrimarily fecal

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the evaluation of pharmacological agents. Below are representative methodologies for key assays used to characterize piperazine derivatives.

In Vitro Cytotoxicity Assessment: MTT Assay

This colorimetric assay is widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Materials:

  • Human cancer cell lines (e.g., HeLa, A549, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Piperazine test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10⁴ cells/well and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat cells with various concentrations of the piperazine derivatives (e.g., 1, 2.5, 5, 10, 25, 50, and 100 µM) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., 1% DMSO).

  • MTT Incubation: Following treatment, add 20 µL of MTT solution to each well and incubate for 3 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Incubate Overnight A->B C Treat with Piperazine Derivatives B->C D Incubate (24-72h) C->D E Add MTT Solution D->E F Incubate (3h) E->F G Remove Medium, Add DMSO F->G H Measure Absorbance at 590nm G->H I Calculate IC50 H->I

MTT Assay Experimental Workflow.
Enzyme Inhibition Assay: Monoamine Oxidase (MAO)

This fluorometric assay measures the inhibition of MAO-A and MAO-B, key enzymes in the metabolism of monoamine neurotransmitters.

Materials:

  • Recombinant human MAO-A or MAO-B

  • Kynuramine (substrate)

  • Piperazine test compounds

  • Reference inhibitors (Clorgyline for MAO-A, Selegiline for MAO-B)

  • Assay buffer

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Assay Preparation: In a 96-well plate, add the assay buffer.

  • Compound Addition: Add the piperazine test compound or a reference inhibitor at various concentrations. Include a control with buffer and DMSO.

  • Enzyme Addition: Add the MAO enzyme solution (MAO-A or MAO-B) to each well.

  • Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Initiate the reaction by adding the kynuramine substrate solution.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding 1N NaOH.

  • Fluorescence Measurement: Measure the fluorescence of the product, 4-hydroxyquinoline, at an excitation wavelength of ~320 nm and an emission wavelength of ~405 nm.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

MAO_Inhibition_Assay_Workflow A Prepare Assay Plate B Add Test Compounds/Controls A->B C Add MAO Enzyme B->C D Pre-incubate (15 min) C->D E Add Kynuramine Substrate D->E F Incubate (30 min) E->F G Stop Reaction with NaOH F->G H Measure Fluorescence G->H I Calculate IC50 H->I

MAO Inhibition Assay Workflow.

Signaling Pathways Modulated by Piperazine Analogues

The diverse pharmacological effects of piperazine derivatives are a result of their interaction with a multitude of cellular signaling pathways. Understanding these pathways is critical for rational drug design and development.

Anticancer Signaling Pathways

Several piperazine analogues have demonstrated potent anticancer activity by targeting key signaling pathways that regulate cell proliferation, survival, and apoptosis.

One notable mechanism involves the inhibition of the PI3K/AKT pathway, which is frequently overactive in many cancers, promoting cell survival and proliferation. Some piperazine derivatives have been shown to down-regulate the PI3K p85beta protein and reduce AKT phosphorylation, thereby inhibiting this pro-survival pathway.

Another critical target is the NF-κB signaling pathway, which is linked to inflammation, cell proliferation, and resistance to anticancer drugs. Certain piperazine-containing compounds can suppress the activation of NF-κB, leading to the inhibition of cancer cell growth.

Furthermore, some piperazine derivatives can induce apoptosis through both intrinsic and extrinsic pathways. This can involve the release of mitochondrial cytochrome c, leading to the activation of caspase-9 (intrinsic pathway), and the activation of caspase-8 (extrinsic pathway). The modulation of the Bax/Bcl-2 ratio is another mechanism by which piperazine derivatives can induce apoptosis.

Anticancer_Signaling_Pathways cluster_0 Piperazine Derivatives cluster_1 Signaling Pathways cluster_2 Cellular Effects Piperazine Piperazine PI3K_AKT PI3K/AKT Pathway Piperazine->PI3K_AKT Inhibit NF_kB NF-κB Pathway Piperazine->NF_kB Inhibit Apoptosis Apoptosis Pathways Piperazine->Apoptosis Induce Proliferation Inhibition of Proliferation PI3K_AKT->Proliferation NF_kB->Proliferation Induction_Apoptosis Induction of Apoptosis Apoptosis->Induction_Apoptosis CellCycleArrest Cell Cycle Arrest Induction_Apoptosis->CellCycleArrest

Anticancer Signaling Pathways of Piperazine Derivatives.

Conclusion

The piperazine scaffold continues to be a remarkably fruitful starting point for the discovery of new therapeutic agents. Its structural and chemical versatility allows for the generation of diverse libraries of compounds with a wide spectrum of pharmacological activities. This in-depth guide has provided a snapshot of the quantitative data, experimental methodologies, and signaling pathways associated with piperazine and its analogues. For researchers and drug development professionals, a thorough understanding of these core principles is essential for the rational design of the next generation of piperazine-based medicines. The continued exploration of this privileged structure holds immense promise for addressing unmet medical needs across a multitude of diseases.

References

Piperazine: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a cornerstone in medicinal chemistry, rightfully earning the title of a "privileged scaffold."[1][2] Its remarkable versatility and presence in a multitude of FDA-approved drugs underscore its significance in the development of novel therapeutics.[3][4] This is attributed to its unique physicochemical properties, including its basicity, solubility, and conformational flexibility, which can be readily modulated to optimize pharmacokinetic and pharmacodynamic profiles.[2] The piperazine moiety can act as a flexible linker between different pharmacophores or serve as the core scaffold for essential interactions with biological targets. This guide provides a comprehensive overview of the piperazine scaffold in drug discovery, detailing its synthesis, structure-activity relationships (SAR), and its role in modulating key signaling pathways, supported by quantitative data and detailed experimental protocols.

Physicochemical Properties and Synthetic Strategies

The drug-like properties of piperazine derivatives are heavily influenced by the substituents on the nitrogen and carbon atoms of the ring. The two nitrogen atoms provide a large polar surface area and act as hydrogen bond acceptors and donors, which often leads to improved aqueous solubility and oral bioavailability. The pKa values of piperazine are approximately 5.35 and 9.73 at 25°C, allowing for ionization under physiological conditions, which can be crucial for receptor interactions.

Core Synthetic Methodologies

The synthesis of piperazine derivatives has evolved from classical methods to more sophisticated strategies that allow for precise functionalization of the scaffold.

1. N-Arylation via Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful and widely used method for the formation of C-N bonds, particularly for synthesizing N-arylpiperazines. It offers a milder and more general alternative to traditional methods.

2. N-Alkylation via Reductive Amination: This is a cornerstone for the synthesis of N-alkylpiperazines, involving the reaction of a piperazine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride.

3. Modern C-H Functionalization: Recent advances have focused on the direct functionalization of the carbon atoms of the piperazine ring, significantly expanding the accessible chemical space for drug design.

Quantitative Structure-Activity Relationship (SAR) Data

The following tables summarize quantitative data for various classes of piperazine derivatives, highlighting their potency against different biological targets.

Table 1: Piperazine-Based Kinase Inhibitors

Compound IDTarget KinaseIC50 (µM)Cell LineReference
11 VEGFR2<0.3-
13 VEGFR2<0.3-
16 VEGFR2<0.3-
9h CDK20.0409-
11d CDK20.0417-
11e CDK20.0468-
13c CDK20.0526-

Table 2: Anticancer Activity of Piperazine Derivatives

Compound IDCancer Cell LineGI50 (µM)Reference
23 MDA-MB-468 (Breast)1.00
25 HOP-92 (Lung)1.35
C-4 A-549 (Lung)33.20
C-5 A-549 (Lung)21.22
C-14 MIAPaCa-2 (Pancreatic)<1

Table 3: Piperazine Derivatives as GPCR Ligands

CompoundReceptorKi (nM)Reference
Aripiprazole Dopamine D20.74 - 3.3
5b Serotonin 5-HT3Subnanomolar
Compound Series 6-10 Dopamine D3<10

Signaling Pathways Modulated by Piperazine Derivatives

Piperazine-containing molecules are key modulators of various signaling pathways implicated in a range of diseases.

Dopamine D2 Receptor Signaling

Arylpiperazine derivatives are prominent ligands for dopamine receptors, particularly the D2 subtype, which is a key target for antipsychotic drugs. The interaction of these ligands with the D2 receptor, a G-protein coupled receptor (GPCR), can modulate downstream signaling cascades, primarily through the Gαi/o protein. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent effects on protein kinase A (PKA) and downstream effectors like DARPP-32. The modulation of this pathway is crucial for the therapeutic effects of many antipsychotics in conditions like schizophrenia.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm D2R Dopamine D2 Receptor G_protein Gαi/oβγ D2R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A (PKA) cAMP->PKA Activation DARPP32 DARPP-32 PKA->DARPP32 Phosphorylation (Activation) PP1 Protein Phosphatase-1 DARPP32->PP1 Inhibition Cellular_Response Modulation of Neuronal Excitability PP1->Cellular_Response Dephosphorylation Arylpiperazine Arylpiperazine (e.g., Antipsychotic) Arylpiperazine->D2R Binding

Dopamine D2 Receptor Signaling Pathway.
Serotonin 5-HT1A Receptor Signaling

Piperazine derivatives are also significant ligands for serotonin receptors, with many acting as agonists or partial agonists at the 5-HT1A receptor. This receptor is also a GPCR coupled to Gαi/o proteins. Its activation leads to the inhibition of adenylyl cyclase, reducing cAMP and PKA activity. Additionally, the βγ subunit of the G-protein can activate other pathways, such as the PI3K/Akt pathway, which is involved in cell survival and neuroprotection. This pathway is a key target for anxiolytic and antidepressant medications.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HT1A_R 5-HT1A Receptor G_protein Gαi/oβγ HT1A_R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition PI3K PI3K G_protein->PI3K Activation (via βγ) cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A (PKA) cAMP->PKA Inhibition of downstream targets Neuronal_Response Anxiolytic/Antidepressant Effects PKA->Neuronal_Response Akt Akt PI3K->Akt Activation Akt->Neuronal_Response Piperazine_Ligand Piperazine Ligand (e.g., Anxiolytic) Piperazine_Ligand->HT1A_R Binding

Serotonin 5-HT1A Receptor Signaling Pathway.
VEGFR2 Signaling in Angiogenesis

Piperazine-based compounds have been developed as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key player in angiogenesis, the formation of new blood vessels. VEGFR2 is a receptor tyrosine kinase. Upon binding of its ligand, VEGF, the receptor dimerizes and autophosphorylates, initiating several downstream signaling cascades, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways. These pathways promote endothelial cell proliferation, survival, and migration, all critical steps in angiogenesis. Inhibition of VEGFR2 by piperazine derivatives is a promising strategy for cancer therapy.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K Activation PKC PKC PLCg->PKC MAPK MAPK Pathway PKC->MAPK Proliferation Cell Proliferation & Migration MAPK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival VEGF VEGF VEGF->VEGFR2 Binding & Dimerization Piperazine_Inhibitor Piperazine-based VEGFR2 Inhibitor Piperazine_Inhibitor->VEGFR2 Inhibition

VEGFR2 Signaling Pathway in Angiogenesis.

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and evaluation of novel piperazine derivatives.

General Procedure for Buchwald-Hartwig Amination

This protocol describes a general method for the synthesis of N-arylpiperazines.

  • To an oven-dried Schlenk tube is added Pd(OAc)2 (0.05 equiv.), the appropriate phosphine ligand (e.g., BINAP, 0.08 equiv.), and a magnetic stir bar.

  • The tube is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.

  • Toluene (or another suitable solvent) is added, and the mixture is stirred at room temperature for 10-15 minutes.

  • The aryl halide (1 equiv.), piperazine (1.5 equiv.), and a base (e.g., Cs2CO3, 2 equiv.) are added to the tube.

  • The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for the appropriate time (2-24 hours), monitoring by TLC or LC-MS.

  • After completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and filtered through a pad of Celite.

  • The filtrate is concentrated under reduced pressure, and the crude product is purified by flash column chromatography.

General Procedure for Reductive Amination

This protocol outlines a general method for the synthesis of N-alkylpiperazines.

  • To a solution of piperazine (1 equiv.) and an aldehyde or ketone (1.2 equiv.) in a suitable solvent (e.g., dichloromethane or methanol) is added a few drops of acetic acid to facilitate imine formation.

  • The mixture is stirred at room temperature for 1-2 hours.

  • A reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 equiv.), is added portion-wise to the reaction mixture.

  • The reaction is stirred at room temperature until completion (typically 12-24 hours), as monitored by TLC or LC-MS.

  • The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with an organic solvent (e.g., dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.

In Vitro Anticancer Cell Viability Assay (MTT Assay)

This protocol describes a common method for evaluating the cytotoxic effects of piperazine derivatives on cancer cell lines.

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, treat the cells with various concentrations of the piperazine derivative (typically in a serial dilution) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Drug Discovery Workflow

The development of piperazine-based drugs follows a standard drug discovery workflow, from initial synthesis and screening to lead optimization and preclinical studies.

G Synthesis Synthesis of Piperazine Analogs Screening In Vitro Screening (e.g., Enzyme Assays, Cell-based Assays) Synthesis->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Design In_Vivo In Vivo Studies (Animal Models) Lead_Opt->In_Vivo Preclinical Preclinical Development In_Vivo->Preclinical

A Generalized Drug Discovery Workflow.

Conclusion

The piperazine scaffold continues to be an exceptionally valuable and versatile tool in the design and discovery of new therapeutic agents. Its favorable physicochemical properties and synthetic tractability have led to its incorporation into a wide array of clinically successful drugs targeting a diverse range of biological pathways. The ongoing development of novel synthetic methodologies, particularly in C-H functionalization, promises to further expand the chemical space and therapeutic potential of piperazine-based compounds. This guide provides a foundational understanding for researchers to leverage the power of the piperazine scaffold in their drug discovery endeavors.

References

The Anthelmintic Efficacy of Piperazine Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperazine and its derivatives have long been a cornerstone in the treatment of intestinal nematode infections in both human and veterinary medicine. First introduced as an anthelmintic in 1953, the enduring relevance of this class of compounds is attributed to its targeted mechanism of action, established safety profile, and affordability.[1][2] This technical guide provides an in-depth analysis of the anthelmintic properties of piperazine compounds, focusing on their mechanism of action, structure-activity relationships, and quantitative efficacy. Detailed experimental protocols and visual representations of key pathways and workflows are included to support further research and drug development in this area.

Mechanism of Action: GABA Receptor Agonism

The primary anthelmintic action of piperazine is mediated through its agonist activity on γ-aminobutyric acid (GABA) receptors in nematodes.[1] This interaction leads to the opening of chloride ion channels in the muscle and nerve cells of the parasite, resulting in hyperpolarization of the cell membrane.[3] This hyperpolarization inhibits the generation of action potentials, leading to a flaccid paralysis of the worm.[4] The paralyzed state prevents the nematode from maintaining its position within the host's gastrointestinal tract, leading to its expulsion by normal peristaltic activity. Notably, the selectivity of piperazine for helminths is due to the differences between vertebrate and invertebrate GABA receptors; vertebrates primarily utilize GABA in the central nervous system, and the nematode GABA receptor isoforms differ from those of their hosts.

The signaling pathway for piperazine's mechanism of action is depicted below:

Piperazine_Mechanism_of_Action Piperazine Piperazine GABA_R Nematode GABA Receptor (Ligand-gated Cl- channel) Piperazine->GABA_R Binds as agonist Cl_channel Chloride Channel Opening GABA_R->Cl_channel Induces conformational change Hyperpolarization Hyperpolarization of Nerve/Muscle Cell Membrane Cl_channel->Hyperpolarization Influx of Cl- ions Paralysis Flaccid Paralysis of Nematode Hyperpolarization->Paralysis Inhibition of muscle contraction Expulsion Expulsion from Host Paralysis->Expulsion Loss of attachment to intestinal wall

Caption: Signaling pathway of piperazine's anthelmintic action.

Quantitative Efficacy of Piperazine Compounds

The efficacy of piperazine and its derivatives has been evaluated against a range of gastrointestinal nematodes. The following tables summarize the quantitative data from various in vivo and in vitro studies.

Table 1: In Vivo Efficacy of Piperazine Citrate against Various Nematodes

Nematode SpeciesHostDrug FormulationDosageEfficacy MetricEfficacy (%)Citation(s)
Ascaris lumbricoidesHuman (children)Piperazine citrateSingle dose, repeated after 2 weeksCure Rate (low infection)53
Ascaris lumbricoidesHuman (children)Piperazine citrateSingle dose, repeated after 2 weeksCure Rate (moderate infection)31
Ascaris lumbricoidesHuman (children)Piperazine citrateSingle dose, repeated after 2 weeksCure Rate (heavy infection)36
Toxocara vitulorumCattle (calves)Piperazine citrateNot specifiedOverall Efficacy78.79
Heligmosomoides bakeriMicePiperazine citrate110 mg/kgEPG Reduction83
Heligmosomoides bakeriMicePiperazine citrate in AMS110 mg/kgEPG Reduction92
Heligmosomoides bakeriMicePiperazine citrate82.5 mg/kgEPG Reduction62
Heligmosomoides bakeriMicePiperazine citrate in AMS82.5 mg/kgEPG Reduction97
Heligmosomoides bakeriMicePiperazine citrate55 mg/kgEPG Reduction61
Heligmosomoides bakeriMicePiperazine citrate in AMS55 mg/kgEPG Reduction83
Ascaridia galliPoultryPiperazine dihydrochloride64 mg/kgWorm Burden Reduction (mature)83
Ascaridia galliPoultryPiperazine dihydrochloride100 mg/kgWorm Burden Reduction (mature)94
Ascaridia galliPoultryPiperazine dihydrochloride200 mg/kgWorm Burden Reduction (mature)100
Ascaris suumPigsPiperazine dihydrochloride200 mg/kgWorm Burden Reduction99-100
Oesophagostomum spp.PigsPiperazine dihydrochloride200 mg/kgWorm Burden Reduction99-100

EPG: Eggs Per Gram of feces; AMS: Aluminium-Magnesium Silicate

Table 2: In Vitro Activity of Piperazine and its Derivatives

CompoundNematode SpeciesAssay TypeConcentrationEffectCitation(s)
Piperazine sulfateAscaris suum (L3 larvae)Molting Inhibition50 mM100% inhibition
PiperazinePratylenchus penetransParalysisEC50: 12.3 mMFlaccid paralysis
PiperazineMeloidogyne incognitaParalysisEC50: 13.4 mMFlaccid paralysis
PiperazineHeterodera glycinesParalysisEC50: 14.4 mMFlaccid paralysis
1-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)diazenePheretima posthumaParalysis and Death75.0 mg/mLPotent activity
Benzimidazole-piperazine derivative (7c)Trichinella spiralis (muscle larvae)Viability100 µg/mL (48h)92.7% reduction
Benzimidazole-piperazine derivative (7c)MDA-MB-231 (cancer cell line)CytotoxicityIC50: 0.5-60 µMLower than Albendazole

Experimental Protocols

In Vivo Fecal Egg Count Reduction Test (FECRT)

The Fecal Egg Count Reduction Test is a standard method for evaluating the in vivo efficacy of anthelmintics.

FECRT_Workflow Start Start: Naturally or Experimentally Infected Animals Pre_Treatment_Sample Day 0: Collect individual fecal samples (pre-treatment) Start->Pre_Treatment_Sample FEC_Pre Perform Fecal Egg Count (FEC) (e.g., McMaster, Mini-FLOTAC) Pre_Treatment_Sample->FEC_Pre Treatment Administer Piperazine Compound (at specified dosage) FEC_Pre->Treatment Post_Treatment_Sample Day 10-14: Collect individual fecal samples (post-treatment) Treatment->Post_Treatment_Sample FEC_Post Perform Fecal Egg Count (FEC) (same method as pre-treatment) Post_Treatment_Sample->FEC_Post Calculation Calculate Percent Efficacy: [(Pre-FEC - Post-FEC) / Pre-FEC] x 100 FEC_Post->Calculation

Caption: Workflow for the Fecal Egg Count Reduction Test.

Detailed Methodology:

  • Animal Selection: Select a group of animals with a natural or experimental nematode infection. For statistical significance, a minimum of 10-15 animals per treatment group is recommended.

  • Pre-treatment Sampling (Day 0): Collect individual fecal samples from each animal.

  • Fecal Egg Count (Pre-treatment): Determine the number of nematode eggs per gram (EPG) of feces for each sample using a standardized technique such as the McMaster or Mini-FLOTAC method.

  • Treatment Administration: Administer the piperazine compound at the desired dosage and route. A control group receiving a placebo should be included.

  • Post-treatment Sampling (Day 10-14): Collect individual fecal samples from the same animals 10 to 14 days after treatment.

  • Fecal Egg Count (Post-treatment): Determine the EPG for each post-treatment sample using the same method as in step 3.

  • Efficacy Calculation: Calculate the percentage reduction in fecal egg count for each animal or the group average using the formula: [(Pre-treatment EPG - Post-treatment EPG) / Pre-treatment EPG] x 100.

In Vitro Larval Migration Inhibition Assay

This assay assesses the ability of a compound to inhibit the migration of nematode larvae.

Larval_Migration_Inhibition_Assay Start Start: Hatch Nematode Eggs to obtain L3 larvae Prepare_Plates Prepare 96-well plates with piperazine compound dilutions Start->Prepare_Plates Add_Larvae Add a known number of L3 larvae to each well Prepare_Plates->Add_Larvae Incubate Incubate plates at appropriate temperature and time Add_Larvae->Incubate Migration_Setup Transfer larvae to a migration apparatus (e.g., agar plate with a central well) Incubate->Migration_Setup Migration_Incubation Incubate to allow larval migration Migration_Setup->Migration_Incubation Count_Migrated Count the number of larvae that have migrated Migration_Incubation->Count_Migrated Calculate_Inhibition Calculate Percent Inhibition: [(Control Migration - Treated Migration) / Control Migration] x 100 Count_Migrated->Calculate_Inhibition

Caption: Workflow for the Larval Migration Inhibition Assay.

Detailed Methodology:

  • Larval Preparation: Obtain third-stage (L3) larvae of the target nematode species by hatching embryonated eggs.

  • Compound Preparation: Prepare serial dilutions of the piperazine compound in a suitable solvent (e.g., DMSO) and then in culture medium in a 96-well plate.

  • Larval Exposure: Add a standardized number of L3 larvae to each well containing the compound dilutions and control wells (medium with solvent only).

  • Incubation: Incubate the plates for a defined period (e.g., 24-72 hours) under appropriate conditions (e.g., 37°C, 5% CO2).

  • Migration Assay: Transfer the contents of each well to a migration apparatus, which typically consists of an agar plate with a central well. The larvae are placed in the central well, and migration is assessed by counting the number of larvae that move out of the well and onto the agar surface.

  • Quantification: After a set migration period, count the number of migrated larvae in each group.

  • Data Analysis: Calculate the percentage of migration inhibition for each concentration relative to the control. This data can be used to determine the EC50 value (the concentration that inhibits 50% of larval migration).

Structure-Activity Relationship (SAR) of Piperazine Derivatives

The basic piperazine ring is a versatile scaffold that can be modified to enhance anthelmintic activity. Structure-activity relationship studies aim to understand how chemical modifications to the piperazine core influence its biological efficacy.

SAR_Piperazine Piperazine_Core Piperazine Core N1_Substitution N1-Substituent Piperazine_Core->N1_Substitution Modification at N4_Substitution N4-Substituent Piperazine_Core->N4_Substitution Modification at Ring_Substitution Ring Substitution Piperazine_Core->Ring_Substitution Modification on Anthelmintic_Activity Anthelmintic Activity (Potency, Spectrum) N1_Substitution->Anthelmintic_Activity Influences N4_Substitution->Anthelmintic_Activity Influences Ring_Substitution->Anthelmintic_Activity Influences

Caption: Key modification sites influencing the SAR of piperazine derivatives.

Key findings from SAR studies include:

  • N-Substitution: The nature of the substituents on the nitrogen atoms of the piperazine ring significantly impacts activity. For instance, the synthesis of 1,4-disubstituted piperazine derivatives has shown promising anthelmintic activity.

  • Hybrid Molecules: Combining the piperazine moiety with other pharmacologically active scaffolds, such as benzimidazoles, can lead to compounds with enhanced efficacy. For example, certain benzimidazole-piperazine hybrids have demonstrated potent activity against Trichinella spiralis.

  • ** Physicochemical Properties:** Modifications that alter the lipophilicity, solubility, and electronic properties of the molecule can affect its ability to reach the target site and interact with the GABA receptor.

Conclusion

Piperazine and its derivatives remain valuable tools in the control of nematode infections. Their well-defined mechanism of action, centered on the disruption of GABAergic neurotransmission in parasites, provides a clear target for rational drug design. The quantitative data presented in this guide highlight the efficacy of piperazine compounds against key nematode species, while the detailed experimental protocols offer a framework for future research and development. Further exploration of structure-activity relationships holds the potential to yield novel piperazine-based anthelmintics with improved potency, broader spectrum of activity, and the ability to overcome emerging resistance.

References

The Neuroleptic Frontier: A Technical Guide to Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold stands as a cornerstone in the development of neuroleptic agents, offering a versatile platform for structural modification to achieve desired pharmacological activity.[1] This technical guide delves into the core principles of piperazine derivatives' neuroleptic action, providing a comprehensive overview of their structure-activity relationships, the experimental protocols for their evaluation, and the underlying signaling pathways.

Core Mechanism of Action: D2 and 5-HT2A Receptor Antagonism

The primary mechanism underlying the neuroleptic activity of most piperazine derivatives is their ability to act as antagonists at dopamine D2 and serotonin 5-HT2A receptors.[2][3] The interplay between these two receptor systems is crucial for antipsychotic efficacy and the mitigation of side effects. Atypical antipsychotics, many of which are piperazine derivatives, generally exhibit a higher affinity for 5-HT2A receptors compared to D2 receptors.[3] This characteristic is believed to contribute to their improved side effect profile, particularly a lower incidence of extrapyramidal symptoms (EPS).[4]

The "fast-off" theory for D2 receptors further explains the atypicality of some of these agents; they are thought to dissociate more rapidly from the D2 receptor, allowing for more physiological dopamine neurotransmission compared to the tighter binding of typical antipsychotics.

Key Piperazine Derivatives and their Receptor Affinities

The following table summarizes the in vitro binding affinities (Ki, in nM) of representative piperazine derivatives for human dopamine D2 and serotonin 5-HT2A receptors. Lower Ki values indicate higher binding affinity.

CompoundD2 Ki (nM)5-HT2A Ki (nM)Reference Compound(s)
Aripiprazole0.343.4-
Olanzapine114-
Risperidone3.10.16-
Clozapine1265.4Haloperidol
Haloperidol1.434-
Compound 3w10.21.3Risperidone, Clozapine, Aripiprazole, Olanzapine, Haloperidol
Compound 1111.51.2Risperidone, Aripiprazole, Olanzapine, Haloperidol
Compound 2912.11.1Risperidone, Aripiprazole, Olanzapine, Haloperidol

Data compiled from multiple sources, including specific compound studies where reference drugs were also evaluated.

Experimental Protocols for Evaluating Neuroleptic Activity

The preclinical screening of piperazine derivatives for antipsychotic potential involves a battery of in vitro and in vivo assays designed to assess their pharmacological activity and behavioral effects.

In Vitro Assays: Radioligand Binding

Objective: To determine the binding affinity of a test compound for specific neurotransmitter receptors, such as dopamine D2 and serotonin 5-HT2A receptors.

Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand (a substance that binds to a receptor) for binding to the target receptor in a sample of tissue or cells expressing that receptor.

Detailed Methodology:

  • Membrane Preparation:

    • Tissues (e.g., rat striatum for D2 receptors, cortex for 5-HT2A receptors) or cultured cells expressing the receptor of interest are homogenized in a cold buffer solution.

    • The homogenate is centrifuged to pellet the cell membranes, which contain the receptors.

    • The membrane pellet is washed and resuspended in an appropriate assay buffer.

  • Binding Reaction:

    • The membrane preparation is incubated with a specific radioligand (e.g., [3H]spiperone for D2 receptors, [3H]ketanserin for 5-HT2A receptors) and varying concentrations of the unlabeled test compound.

    • The incubation is typically carried out at a specific temperature (e.g., 37°C) for a set period to reach equilibrium.

  • Separation of Bound and Free Radioligand:

    • The reaction mixture is rapidly filtered through a glass fiber filter, which traps the membranes with the bound radioligand.

    • The filter is washed with cold buffer to remove any unbound radioligand.

  • Quantification:

    • The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

In Vivo Behavioral Models

Objective: To assess the dopamine D2 receptor blocking activity of a compound in vivo.

Principle: Apomorphine is a non-selective dopamine agonist that, at certain doses, induces a characteristic climbing behavior in mice. Antipsychotic drugs that block D2 receptors will inhibit this behavior.

Detailed Methodology:

  • Animals: Male Swiss-Webster mice are commonly used.

  • Apparatus: Cylindrical wire mesh cages (e.g., 12 cm diameter, 14 cm height) are used to facilitate climbing.

  • Procedure:

    • Mice are habituated to the testing environment.

    • Animals are pre-treated with the test compound or vehicle at various doses.

    • After a set pre-treatment time (e.g., 30-60 minutes), mice are administered a subcutaneous injection of apomorphine (e.g., 1.0-2.5 mg/kg).

    • Immediately after apomorphine injection, mice are placed in the climbing cages.

    • Climbing behavior is then scored at set intervals (e.g., every 5 or 10 minutes) for a specific duration (e.g., 20-30 minutes). Scoring can be based on the time spent climbing or a rating scale.

  • Data Analysis: The dose of the test compound that produces a 50% reduction in climbing behavior (ED50) compared to the vehicle-treated group is calculated.

Objective: To evaluate the potential antipsychotic activity of a compound in a model that mimics some aspects of psychosis.

Principle: MK-801 is a non-competitive NMDA receptor antagonist that induces hyperlocomotion in rodents, a behavior that is sensitive to reversal by antipsychotic drugs.

Detailed Methodology:

  • Animals: Male BALB/c or C57BL/6 mice are often used.

  • Apparatus: An open-field arena equipped with photobeams or a video tracking system to measure locomotor activity.

  • Procedure:

    • Mice are habituated to the open-field arena.

    • Animals are pre-treated with the test compound or vehicle.

    • Following the pre-treatment period, mice are injected with MK-801 (e.g., 0.15-0.32 mg/kg).

    • Locomotor activity (e.g., distance traveled, number of beam breaks) is then recorded for a specified duration (e.g., 60-120 minutes).

  • Data Analysis: The ability of the test compound to significantly reduce the hyperactivity induced by MK-801 is assessed.

Objective: To assess the antipsychotic potential of a compound based on its ability to selectively suppress a learned avoidance behavior without impairing the ability to escape an aversive stimulus.

Principle: In this task, an animal learns to avoid an aversive stimulus (e.g., a mild foot shock) by responding to a preceding conditioned stimulus (e.g., a light or tone). Antipsychotic drugs are known to selectively block this conditioned avoidance response at doses that do not affect the unconditioned escape response.

Detailed Methodology:

  • Animals: Rats are commonly used in this paradigm.

  • Apparatus: A shuttle box with two compartments, a grid floor for delivering a mild foot shock, and a conditioned stimulus generator (e.g., a light or speaker).

  • Procedure:

    • Training: The animal is placed in the shuttle box. A conditioned stimulus (CS) is presented for a short period (e.g., 10 seconds), followed by the presentation of the unconditioned stimulus (US), a mild foot shock. If the animal moves to the other compartment during the CS presentation, it avoids the shock (avoidance response). If it moves after the shock has started, it escapes the shock (escape response). This is repeated for a set number of trials.

    • Testing: Once the animals are trained to a stable level of avoidance, they are treated with the test compound or vehicle.

    • The number of avoidance and escape responses is then recorded during a test session.

  • Data Analysis: A compound is considered to have antipsychotic-like activity if it significantly reduces the number of avoidance responses without significantly affecting the number of escape responses.

Visualizing the Landscape of Neuroleptic Piperazines

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, provide visual representations of key pathways, workflows, and relationships.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Dopamine Synthesis Dopamine Synthesis Dopamine Vesicle Dopamine Vesicle Dopamine Synthesis->Dopamine Vesicle Packaging Dopamine Dopamine Dopamine Vesicle->Dopamine Release D2_Receptor D2 Receptor Dopamine->D2_Receptor Binds G_Protein Gi/o Protein D2_Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition cAMP ↓ cAMP AC->cAMP Neuroleptic Piperazine Derivative Neuroleptic->D2_Receptor Antagonizes

Caption: Dopamine D2 Receptor Antagonism by Piperazine Derivatives.

G cluster_0 Discovery & Screening cluster_1 Lead Optimization cluster_2 Preclinical Development Library Synthesis Library Synthesis In Vitro Screening High-Throughput Screening (e.g., Radioligand Binding) Library Synthesis->In Vitro Screening Hit Identification Hit Identification In Vitro Screening->Hit Identification SAR Studies Structure-Activity Relationship Studies Hit Identification->SAR Studies ADMET Profiling In Vitro ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) SAR Studies->ADMET Profiling Lead Selection Lead Selection ADMET Profiling->Lead Selection In Vivo Efficacy In Vivo Efficacy Models (e.g., Apomorphine Climbing, MK-801) Lead Selection->In Vivo Efficacy Safety Pharmacology Safety Pharmacology In Vivo Efficacy->Safety Pharmacology Toxicology Studies Toxicology Studies Safety Pharmacology->Toxicology Studies IND Filing Investigational New Drug (IND) Application Toxicology Studies->IND Filing

Caption: Drug Discovery Workflow for Neuroleptic Piperazines.

G cluster_N1 N1-Substituent cluster_N4 N4-Substituent Piperazine Core Piperazine Core Aryl Group Aryl Group (e.g., Phenyl, Pyridinyl) Piperazine Core->Aryl Group Linker Flexible Linker (e.g., Butyl Chain) Piperazine Core->Linker D2/5-HT2A Affinity D2/5-HT2A Affinity Aryl Group->D2/5-HT2A Affinity Heterocycle Heterocyclic Group Heterocycle->D2/5-HT2A Affinity Pharmacokinetics Pharmacokinetics Linker->Pharmacokinetics Terminal Group Terminal Group (e.g., Benzisothiazole) Receptor Selectivity Receptor Selectivity Terminal Group->Receptor Selectivity

Caption: Structure-Activity Relationships of Piperazine Derivatives.

This guide provides a foundational understanding of the neuroleptic activity of piperazine derivatives, intended to support the research and development efforts of professionals in the field. The provided data, protocols, and visualizations serve as a starting point for further exploration and innovation in the quest for safer and more effective antipsychotic agents.

References

The Dichotomous Role of Piperazine at the GABA Receptor: An Agonist in Invertebrates, A Scaffold for Antagonists in Mammals

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

This technical guide delves into the complex and often contradictory role of piperazine and its derivatives at the γ-aminobutyric acid (GABA) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system. While the parent molecule, piperazine, is widely cited as a GABA receptor agonist, particularly in the context of its anthelmintic properties, a significant body of evidence reveals that its derivatives, especially N-aryl piperazines, function as potent antagonists at the mammalian GABA-A receptor. This guide will dissect these contrasting activities, present the available quantitative data, detail the experimental methodologies used to elucidate these functions, and provide visualizations of the key pathways and workflows.

Unsubstituted Piperazine: A GABA Receptor Agonist in Invertebrate Systems

The primary and most well-documented role of unsubstituted piperazine as a GABA receptor agonist is in the context of its use as an anthelmintic agent to treat parasitic worm infections.[1][2][3][4]

Mechanism of Anthelmintic Action

In nematodes, piperazine acts as a GABA receptor agonist on the muscle cell membranes.[2] This agonism leads to hyperpolarization of the nerve endings by increasing chloride ion influx, resulting in a flaccid paralysis of the worm. Unable to maintain their position within the host's intestinal lumen, the paralyzed worms are expelled by normal peristalsis. This mechanism of action has also been observed in other invertebrate systems, such as the lobster muscle fiber, where piperazine was shown to increase membrane conductance to chloride ions, an effect antagonized by the GABA-A receptor channel blocker picrotoxin.

Relevance to Mammalian Systems

Despite its clear GABAergic action in invertebrates, the direct agonistic activity of unsubstituted piperazine at mammalian GABA receptors is not well-supported by robust quantitative data in the scientific literature. One comparative study noted that piperazine has "little GABA-like activity on the frog spinal cord," suggesting a significant phylum-dependent difference in its effects. A study has suggested that in a CO2-free medium, piperazine acts as a weak GABA-A receptor blocker, while its carbamate adduct, formed in the presence of bicarbonate, is a more potent agonist. This finding adds a layer of complexity that may explain some of the discrepancies in its observed effects.

Piperazine Derivatives: A Source of GABA-A Receptor Antagonists

In stark contrast to the parent compound's activity in invertebrates, a substantial body of research has established that N-substituted piperazine derivatives, particularly those with aryl substitutions, act as antagonists at the mammalian GABA-A receptor. This antagonistic activity is considered a novel mechanism of action for this class of compounds, which are also known for their effects on catecholamine reuptake transporters.

Quantitative Data on Antagonistic Activity

Electrophysiological studies have been instrumental in quantifying the antagonistic potency of various piperazine derivatives. The following tables summarize the available quantitative data.

Table 1: Inhibitory Potency of Piperazine Derivatives at the Human α1β2γ2 GABA-A Receptor

CompoundAbbreviationIC20 (µM)Maximum Inhibition (%) at 1mM
1-(2-chlorophenyl)piperazine2CPP46~90
1-(3-methoxyphenyl)piperazine3MPP>46~90
1-(4-chlorophenyl)piperazine4CPP>46~90
1-(4-methoxyphenyl)piperazine4MPP>46~85
1-(2-methylbenzyl)piperazine2MBP>46~80
1-(3-chlorophenyl)piperazine3CPP>46~75
PhenylpiperazinePP>46~70
1-(4-fluorophenyl)piperazine4FPP>46~65
1-(2-methoxyphenyl)piperazine2MPP>46~60
1-(3-(Trifluoromethyl)phenyl)piperazineTFMPP>46~55
1-(3-methylbenzyl)piperazine3MBP>46~50
1-BenzylpiperazineBZP>46~45
Data sourced from a study using two-electrode voltage-clamp on Xenopus oocytes expressing human α1β2γ2 GABA-A receptors. The IC20 value represents the concentration at which 20% of the GABA-evoked current is inhibited.

Table 2: Antagonistic Potency of Pitrazepin at GABA-A Receptors

Receptor CompositionpA2
Rat Cerebral Cortex6.42 ± 0.62
Human α1β26.41 ± 1.2
Human α1β2γ2s6.21 ± 1.24
Data from Schild analysis of the competitive antagonism by pitrazepin, a piperazine derivative, on GABA-induced currents in Xenopus oocytes. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the study of piperazine and its derivatives at GABA receptors.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological technique is a cornerstone for studying the function of ion channels, including the GABA-A receptor.

Methodology:

  • Oocyte Preparation and Receptor Expression:

    • Mature female Xenopus laevis frogs are anesthetized, and a small incision is made in the abdomen to harvest ovarian lobes.

    • Individual oocytes are manually defolliculated after enzymatic digestion (e.g., with collagenase).

    • The oocytes are injected with cRNA encoding the subunits of the desired GABA-A receptor subtype (e.g., human α1, β2, and γ2s).

    • Injected oocytes are incubated for 2-7 days to allow for receptor expression in the cell membrane.

  • Electrophysiological Recording:

    • An oocyte expressing the GABA-A receptors is placed in a recording chamber continuously perfused with a Ringer's solution.

    • Two microelectrodes, filled with a conducting solution (e.g., 3 M KCl), are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current.

    • A voltage-clamp amplifier is used to hold the oocyte's membrane potential at a constant level (e.g., -70 mV).

    • The baseline current is recorded.

  • Compound Application and Data Acquisition:

    • A solution containing a known concentration of GABA is perfused over the oocyte to evoke an inward chloride current, which is recorded by the amplifier.

    • To test for antagonistic activity, the oocyte is pre-incubated with the piperazine derivative before co-application with GABA. A reduction in the GABA-evoked current indicates antagonism.

    • Concentration-response curves are generated by applying a range of antagonist concentrations to determine parameters like IC50.

    • For Schild analysis to determine competitive antagonism, concentration-response curves for GABA are generated in the absence and presence of different fixed concentrations of the antagonist.

TEVC_Workflow cluster_prep Oocyte Preparation & Receptor Expression cluster_recording Electrophysiological Recording cluster_data Data Acquisition OocyteHarvest Harvest Oocytes cRNA_Injection Inject GABA-A Receptor cRNA OocyteHarvest->cRNA_Injection Incubation Incubate for Expression cRNA_Injection->Incubation Placement Place Oocyte in Chamber Incubation->Placement Impale Impale with Two Electrodes Placement->Impale VoltageClamp Set Holding Potential (-70 mV) Impale->VoltageClamp ApplyAntagonist Apply Piperazine Derivative VoltageClamp->ApplyAntagonist ApplyGABA Apply GABA RecordCurrent Record Chloride Current ApplyGABA->RecordCurrent ApplyAntagonist->ApplyGABA Analyze Analyze Data (IC50, pA2) RecordCurrent->Analyze

Figure 1. Experimental workflow for the Two-Electrode Voltage Clamp (TEVC) assay.
[35S]t-butylbicyclophosphorothionate ([35S]TBPS) Binding Assay

This radioligand binding assay is used to study the convulsant site within the GABA-A receptor's chloride ion channel. The binding of [35S]TBPS is allosterically modulated by ligands acting at other sites on the receptor complex, such as the GABA binding site. A decrease in [35S]TBPS binding in the presence of a test compound and GABA suggests the compound is an antagonist at the GABA site.

Methodology:

  • Membrane Preparation:

    • Brain tissue (e.g., rat cortex) is homogenized in a buffer solution.

    • The homogenate is centrifuged to pellet the cell membranes.

    • The membranes are washed multiple times to remove endogenous GABA.

  • Binding Assay:

    • Aliquots of the membrane preparation are incubated with a fixed concentration of [35S]TBPS.

    • To test for GABA antagonism, the membranes are incubated with [35S]TBPS, a fixed concentration of GABA, and varying concentrations of the piperazine derivative.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand that binds to the TBPS site (e.g., picrotoxin).

    • The incubation is carried out at a specific temperature and for a set duration to reach equilibrium.

  • Separation and Quantification:

    • The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

    • The filters are washed to remove unbound radioligand.

    • The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis:

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The ability of the piperazine derivative to reverse the GABA-induced inhibition of [35S]TBPS binding is determined, and parameters like IC50 can be calculated.

Binding_Assay_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_quantify Quantification cluster_analysis Data Analysis Homogenize Homogenize Brain Tissue Centrifuge Centrifuge to Pellet Membranes Homogenize->Centrifuge Wash Wash to Remove Endogenous GABA Centrifuge->Wash Incubate Incubate Membranes with: - [35S]TBPS - GABA - Piperazine Derivative Wash->Incubate Incubate_NSB Incubate for Non-Specific Binding (with excess unlabeled ligand) Wash->Incubate_NSB Filter Rapid Filtration Incubate->Filter Incubate_NSB->Filter WashFilters Wash Filters Filter->WashFilters Count Liquid Scintillation Counting WashFilters->Count Calculate Calculate Specific Binding Count->Calculate AnalyzeData Determine Reversal of GABA-induced Inhibition Calculate->AnalyzeData

Figure 2. Workflow for the [35S]TBPS binding assay.
Elevated Plus Maze (EPM)

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents. Anxiolytic compounds, which often act by enhancing GABAergic neurotransmission, typically increase the exploration of the open arms. Conversely, anxiogenic compounds may decrease open arm exploration.

Methodology:

  • Apparatus:

    • The maze consists of four arms arranged in a plus shape, elevated from the floor.

    • Two opposite arms are enclosed by high walls (closed arms), while the other two are open.

  • Procedure:

    • The animal (e.g., a mouse or rat) is habituated to the testing room for a period before the test.

    • The animal is placed in the center of the maze, facing one of the open arms.

    • The animal is allowed to freely explore the maze for a set period (e.g., 5-10 minutes).

    • The session is recorded by an overhead video camera.

  • Data Analysis:

    • An automated tracking system or manual scoring is used to measure parameters such as:

      • The time spent in the open arms versus the closed arms.

      • The number of entries into the open and closed arms.

    • An increase in the time spent in and/or entries into the open arms is interpreted as an anxiolytic-like effect.

    • The maze is cleaned between each animal to remove olfactory cues.

Signaling Pathways and Logical Relationships

The interaction of GABA and piperazine derivatives with the GABA-A receptor initiates a signaling cascade that modulates neuronal excitability.

GABA_Signaling cluster_receptor GABA-A Receptor GABA_A GABA-A Receptor (Ligand-gated Cl- channel) Chloride_Influx Chloride (Cl-) Influx GABA_A->Chloride_Influx Channel Opens GABA GABA GABA->GABA_A Binds and Activates Piperazine_Derivative Piperazine Derivative (Antagonist) Piperazine_Derivative->GABA_A Binds and Blocks No_Effect No Change in Chloride Influx Piperazine_Derivative->No_Effect Prevents GABA Action Hyperpolarization Membrane Hyperpolarization Chloride_Influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

Figure 3. GABA-A receptor signaling pathway and the antagonistic action of piperazine derivatives.

The relationship between piperazine and its derivatives concerning their action at the GABA receptor can be summarized as a divergence of function based on chemical modification and the biological system .

Logical_Relationship cluster_invertebrate Invertebrate Systems (e.g., Nematodes) cluster_mammalian Mammalian Systems Piperazine Piperazine (Parent Compound) Invertebrate_Effect GABA Receptor Agonist Piperazine->Invertebrate_Effect Direct Action Derivatives N-Aryl Piperazine Derivatives Piperazine->Derivatives Chemical Modification Paralysis Flaccid Paralysis Invertebrate_Effect->Paralysis Mammalian_Effect GABA-A Receptor Antagonist Derivatives->Mammalian_Effect

Figure 4. Logical relationship of piperazine's divergent roles.

Conclusion

The pharmacological profile of piperazine at the GABA receptor is remarkably dependent on both the chemical structure and the biological context. While unsubstituted piperazine functions as a GABA receptor agonist in invertebrate species, forming the basis of its therapeutic use as an anthelmintic, this activity does not translate directly to mammalian systems. In contrast, the piperazine scaffold has proven to be a fertile ground for the development of potent GABA-A receptor antagonists in mammals. This dichotomy underscores the importance of careful structure-activity relationship studies and the consideration of species-specific receptor pharmacology in drug discovery and development. For researchers, this highlights the potential of the piperazine core in designing novel modulators of GABAergic neurotransmission, with the N-substituent being a critical determinant of the ultimate pharmacological effect.

References

A Technical Guide to the Physicochemical Properties of Piperazine Salts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of piperazine and its pharmaceutically relevant salts. Understanding these characteristics is critical for drug development, formulation design, and ensuring the stability and efficacy of active pharmaceutical ingredients (APIs). This document summarizes key quantitative data, details common experimental protocols, and visualizes relevant biological pathways and experimental workflows.

Core Physicochemical Properties

Piperazine is a diprotic base, meaning it can accept two protons. This property is fundamental to its ability to form various salts with different counter-ions, thereby modifying its physicochemical characteristics to suit specific pharmaceutical applications. The choice of a salt form can significantly impact a drug's solubility, stability, hygroscopicity, and bioavailability.[1]

Melting Point

The melting point is a crucial indicator of a compound's purity and identity. For piperazine and its salts, the melting point is influenced by the crystal lattice energy and the nature of the counter-ion.

CompoundMelting Point (°C)
Piperazine (anhydrous)106 - 108[2][3][4][5]
Piperazine Hexahydrate44
Piperazine Dihydrochloride318 - 320
Piperazine CitrateNot specified in results
Piperazine AdipateNot specified in results
pKa Values

The pKa values determine the degree of ionization of a molecule at a given pH. As a weak base, piperazine has two pKa values corresponding to the two nitrogen atoms in its ring. These values are critical for predicting its behavior in physiological environments and for selecting appropriate salt forms.

CompoundpKa1pKa2Temperature (°C)
Piperazine5.359.7325
Piperazine5.18 (predicted)9.56 (predicted)Not Specified
2-MethylpiperazineNot specified in resultsNot specified in resultsNot Specified
1-MethylpiperazineNot specified in resultsNot specified in resultsNot Specified

The basicity of substituted piperazines can vary depending on the nature and position of the substituent.

Solubility

Solubility is a key determinant of a drug's absorption and bioavailability. Piperazine itself is freely soluble in water. The solubility of its salts can be modulated by the choice of the counter-ion. For instance, forming salts can significantly enhance the dissolution rate of poorly soluble drugs.

CompoundWater SolubilityOther Solvents
PiperazineFreely soluble; 150 g/L at 20°CSoluble in ethanol, methanol, ethylene glycol, and glycerol; Poorly soluble in diethyl ether
Sulfamethoxazole–Piperazine SaltImproved solubility compared to sulfamethoxazoleNot specified in results
Meclofenamic Acid–Piperazine Salt2724-fold more soluble than meclofenamic acid (1:1 salt)Not specified in results
Piperazine Tartrate SaltsRelatively high water solubilityNot specified in results
Piperazine Citrate SaltsRelatively high water solubility (as hydrates)Not specified in results

The solubility of piperazine can be influenced by temperature, with solubility generally increasing as the temperature rises.

Hygroscopicity

Hygroscopicity, the tendency of a substance to absorb moisture from the air, is a critical factor in the stability and handling of pharmaceutical powders. Piperazine and some of its salts are known to be hygroscopic. This property can lead to physical changes such as caking and chemical degradation. The tartrate salts of piperazine are reported to be non-hygroscopic, whereas the citrate salts can exist as various stable hydrates. The sulfamethoxazole-piperazine salt has been shown to address the stability issues of piperazine related to moisture.

Stability

The chemical stability of piperazine and its salts is crucial for ensuring the shelf-life and safety of pharmaceutical products. Piperazine hydrochloride is noted to be more stable than the piperazine base. Phenyl piperazines have been observed to degrade after extended storage, especially at room temperature, while benzyl piperazines are generally more stable. The formation of a salt with sulfamethoxazole has been shown to result in good stability under accelerated stability conditions.

Experimental Protocols

Accurate and reproducible measurement of physicochemical properties is essential. The following sections outline standard experimental methodologies.

Melting Point Determination

The capillary method is a widely used and official technique for determining the melting point of a substance.

Methodology:

  • Sample Preparation: The substance is finely powdered and dried.

  • Capillary Loading: A small amount of the powdered sample is packed into a capillary tube to a height of 2.5-3.5 mm.

  • Heating: The capillary tube is placed in a melting point apparatus. The temperature is raised to about 10°C below the expected melting point and then increased at a rate of approximately 1°C per minute.

  • Observation: The temperature at which the last solid particle transitions into the liquid phase is recorded as the melting point. Automated instruments can also be used to detect the clear point.

pKa Determination

Potentiometric titration is a common and precise method for determining the pKa of a substance.

Methodology:

  • Solution Preparation: A solution of the piperazine salt of a known concentration is prepared.

  • Titration: The solution is titrated with a standardized solution of a strong acid or base.

  • pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting the pH against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. Spectrophotometric methods can also be employed for pKa determination.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound.

Methodology:

  • Equilibration: An excess amount of the solid piperazine salt is added to a known volume of the solvent in a sealed container. The mixture is agitated at a constant temperature for an extended period (e.g., 24-72 hours) to reach equilibrium.

  • Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation and filtration.

  • Quantification: The concentration of the dissolved piperazine salt in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC). A calibration curve with standard solutions of known concentrations is used for accurate quantification.

Signaling Pathways and Experimental Workflows

Signaling Pathways Involving Piperazine Derivatives

Piperazine and its derivatives interact with various biological targets and signaling pathways, which is the basis for their therapeutic effects.

Signaling_Pathways cluster_gaba GABAergic Synapse cluster_apoptosis Apoptosis Pathway (Cancer Cells) cluster_sigma Sigma Receptor Signaling Piperazine_GABA Piperazine Derivatives GABA_A_Receptor GABA-A Receptor Piperazine_GABA->GABA_A_Receptor Agonist Chloride_Influx Cl- Influx GABA_A_Receptor->Chloride_Influx Hyperpolarization Hyperpolarization Chloride_Influx->Hyperpolarization Piperazine_Apoptosis Piperazine Compound (PCC) Caspase8 Caspase-8 Piperazine_Apoptosis->Caspase8 Activates (Extrinsic) Caspase9 Caspase-9 Piperazine_Apoptosis->Caspase9 Activates (Intrinsic) Caspase37 Caspase-3/7 Caspase8->Caspase37 Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis Piperazine_Sigma Piperazine Agonists (e.g., SA-4503) Sigma1_Receptor Sigma-1 Receptor Piperazine_Sigma->Sigma1_Receptor Activates NMDAR NMDA Receptor Sigma1_Receptor->NMDAR Modulates Synaptic_Plasticity Synaptic Plasticity NMDAR->Synaptic_Plasticity

Caption: Overview of signaling pathways modulated by piperazine derivatives.

Piperazine compounds can act as agonists at GABA-A receptors, leading to hyperpolarization of neurons. Certain piperazine derivatives have been shown to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways by activating caspases. Additionally, some piperazine derivatives act as agonists for the sigma-1 receptor, which can modulate NMDA receptor function and influence synaptic plasticity.

General Experimental Workflow for Physicochemical Characterization

The systematic characterization of a new piperazine salt is a critical step in drug development.

Physicochemical_Workflow cluster_synthesis Salt Formation & Isolation cluster_characterization Physicochemical Characterization cluster_formulation Pre-formulation & Development API Piperazine Derivative (API) Salt_Formation Salt Formation Reaction API->Salt_Formation Counter_Ion Acid Counter-ion Counter_Ion->Salt_Formation Isolation Isolation & Purification Salt_Formation->Isolation Melting_Point Melting Point Determination Isolation->Melting_Point pKa pKa Determination Isolation->pKa Solubility Solubility Profiling Isolation->Solubility Hygroscopicity Hygroscopicity Testing Isolation->Hygroscopicity Stability Stability Studies Isolation->Stability Data_Analysis Data Analysis & Salt Selection Melting_Point->Data_Analysis pKa->Data_Analysis Solubility->Data_Analysis Hygroscopicity->Data_Analysis Stability->Data_Analysis Formulation Formulation Development Data_Analysis->Formulation

Caption: General workflow for the physicochemical characterization of piperazine salts.

This workflow begins with the synthesis and isolation of the desired piperazine salt. Subsequently, a comprehensive suite of physicochemical tests is performed. The data from these tests inform the selection of the optimal salt form for further formulation development.

References

Methodological & Application

Application Notes and Protocols for Piperazine Derivatives in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of piperazine derivatives in cancer cell line research, including their mechanisms of action, quantitative efficacy data, and detailed experimental protocols for their evaluation.

Introduction

Piperazine and its derivatives represent a versatile class of heterocyclic compounds with significant therapeutic potential, particularly in oncology.[1][2] The piperazine ring is a common scaffold in many FDA-approved anticancer drugs and is known for its favorable pharmacokinetic properties.[2][3] Researchers have extensively explored various piperazine derivatives for their ability to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and arrest the cell cycle.[1] Their mechanisms of action often involve the modulation of key signaling pathways that are frequently dysregulated in cancer.

This document outlines the application of several novel piperazine derivatives in cancer cell line studies, presenting their cytotoxic activities and providing detailed protocols for key experimental assays.

Featured Piperazine Derivatives and their Anticancer Activity

A variety of piperazine derivatives have demonstrated significant anticancer effects across a range of human cancer cell lines. The cytotoxic or growth-inhibitory potential of these compounds is typically quantified by the half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50) value, respectively. Lower values indicate higher potency.

Quantitative Data Summary

The following tables summarize the in vitro anticancer activity of selected piperazine derivatives against various human cancer cell lines.

Table 1: Anticancer Activity of a Novel Piperazine Derivative Targeting Multiple Signaling Pathways

Cancer Cell LineCancer TypeGI50 (µM)Reference
K562Chronic Myeloid Leukemia0.06 - 0.16
Other Cancer Cell LinesVarious0.06 - 0.16
This derivative potently inhibits cancer cell proliferation and induces caspase-dependent apoptosis by targeting PI3K/AKT, Src family kinases, and BCR-ABL pathways.

Table 2: Anticancer Activity of Vindoline-Piperazine Conjugates

CompoundCancer Cell LineCancer TypeGI50 (µM)Reference
23 ([4-(trifluoromethyl)benzyl]piperazine derivative)MDA-MB-468Breast Cancer1.00
25 (1-bis(4-fluorophenyl)methyl piperazine derivative)HOP-92Non-Small Cell Lung Cancer1.35
These compounds exhibited significant and broad-spectrum antiproliferative effects in the NCI-60 human tumor cell line screen.

Table 3: Anticancer Activity of Arylpiperazine Derivatives

CompoundCancer Cell LineCancer TypeIC50 (µM)Reference
Lead Phenylpiperazine DerivativeLNCaPProstate Cancer3.67
Quinoxalinyl-piperazine 30 MultipleBreast, Skin, Pancreas, CervixNot Specified
Arylpiperazines can act as antagonists of the androgen receptor (AR) and inhibit the G2/M phase of the cell cycle.

Table 4: Anticancer Activity of a Piperazine Derivative (PCC)

CompoundCancer Cell LineCancer TypeIC50 (µM)Reference
PCC SNU-475Liver Cancer6.98 ± 0.11
PCC SNU-423Liver Cancer7.76 ± 0.45
PCC induces both intrinsic and extrinsic pathways of apoptosis in liver cancer cells.

Mechanisms of Action and Signaling Pathways

Piperazine derivatives exert their anticancer effects through various mechanisms, often by targeting multiple signaling pathways crucial for cancer cell survival and proliferation.

Key Signaling Pathways Targeted by Piperazine Derivatives

A novel piperazine derivative has been shown to potently inhibit cancer cell proliferation by targeting several key signaling pathways simultaneously. This multi-targeted approach can be highly effective in overcoming drug resistance. The primary pathways affected include:

  • PI3K/AKT Pathway: This pathway is central to cell growth, proliferation, and survival.

  • Src Family Kinases: These non-receptor tyrosine kinases are involved in cell proliferation, motility, and survival.

  • BCR-ABL Pathway: This is a hallmark of chronic myeloid leukemia (CML) and is a critical driver of cancer cell proliferation.

The inhibition of these pathways ultimately leads to caspase-dependent apoptosis.

Piperazine_Derivative_Signaling_Pathway Piperazine_Derivative Piperazine Derivative PI3K PI3K Piperazine_Derivative->PI3K Inhibits Src Src Family Kinases Piperazine_Derivative->Src Inhibits BCR_ABL BCR-ABL Piperazine_Derivative->BCR_ABL Inhibits Apoptosis Apoptosis Piperazine_Derivative->Apoptosis Induces AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Src->Proliferation BCR_ABL->Proliferation

Targeted signaling pathways.

Experimental Workflow for Evaluating Piperazine Derivatives

A standardized workflow is essential for the systematic evaluation of piperazine derivatives in cancer cell line studies. This workflow typically involves assessing cytotoxicity, and then delving into the mechanisms of cell death and cell cycle effects.

Experimental_Workflow Start Cancer Cell Lines Treatment Treat with Piperazine Derivative (Varying Concentrations) Start->Treatment Viability Cell Viability Assay (e.g., MTT Assay) Treatment->Viability IC50 Determine IC50/GI50 Viability->IC50 Apoptosis Apoptosis Assay (Annexin V / PI Staining) IC50->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) IC50->CellCycle WesternBlot Western Blot Analysis (Target Protein Expression) IC50->WesternBlot End Data Analysis & Interpretation Apoptosis->End CellCycle->End WesternBlot->End

General experimental workflow.

Detailed Experimental Protocols

The following are detailed protocols for the key assays used to evaluate the anticancer effects of piperazine derivatives.

Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of their viability.

Materials:

  • 96-well microplate

  • Cancer cell lines

  • Complete cell culture medium

  • Piperazine derivative stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: The following day, treat the cells with various concentrations of the piperazine derivative. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently to ensure complete solubilization.

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Protocol 2: Apoptosis Analysis (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest both adherent and floating cells from the treatment and control groups. Centrifuge the cell suspension to pellet the cells.

  • Washing: Wash the cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This method analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Materials:

  • Treated and control cells

  • PBS

  • Ice-cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting and Washing: Harvest cells and wash them with cold PBS.

  • Fixation: Resuspend the cell pellet in a small volume of PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours (or overnight).

  • Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in the PI/RNase A staining solution.

  • Incubation: Incubate for 15-30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in each phase of the cell cycle.

Protocol 4: Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways affected by the piperazine derivatives.

Materials:

  • Treated and control cell lysates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to target proteins)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the treated and control cells with ice-cold lysis buffer. Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-PAGE gel for electrophoretic separation.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST (Tris-Buffered Saline with Tween 20) for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing steps as in step 6.

  • Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Analysis: Quantify the protein band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

Piperazine derivatives are a promising class of compounds for the development of new anticancer agents. Their diverse mechanisms of action and potent activity against various cancer cell lines make them valuable tools for cancer research. The protocols provided herein offer a standardized approach for the in vitro evaluation of these and other novel small molecules, facilitating the identification and characterization of future cancer therapeutics.

References

Application Notes and Protocols for High-Throughput Screening of Piperazine-Based Compound Libraries

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidance for the high-throughput screening (HTS) of piperazine-based compound libraries, a critical step in the discovery of novel therapeutics. The piperazine scaffold is a privileged structure in medicinal chemistry, known for its presence in a wide range of biologically active compounds targeting various protein classes, including G-protein coupled receptors (GPCRs) and kinases.[1][2] This document outlines methodologies for both GPCR antagonist and anticancer activity screening campaigns.

Application Note 1: High-Throughput Screening of a Phenylpiperazine Library for GPCR Antagonists

This application note describes the screening of a phenylpiperazine library to identify antagonists of a specific G-protein coupled receptor, the serotonin 5-HT2A receptor, which is implicated in various neurological disorders.[1] Phenylpiperazines are a well-established class of compounds that frequently interact with GPCRs.[1]

Experimental Workflow: GPCR Antagonist Screening

The overall workflow for a typical HTS campaign to identify GPCR antagonists is outlined below. This process begins with the primary screen of the entire library at a single concentration, followed by confirmation of the initial hits and subsequent dose-response analysis to determine the potency of the confirmed compounds.

GPCR_Workflow cluster_0 Primary HTS cluster_1 Hit Confirmation cluster_2 Dose-Response & SAR Primary_Screen Screen 10,000 Compounds @ 10 µM Hit_Identification Identify Primary Hits (>50% Inhibition) Primary_Screen->Hit_Identification Hit_Confirmation Re-test Primary Hits Hit_Identification->Hit_Confirmation 1.5% Hit Rate False_Positive_Removal Eliminate False Positives Hit_Confirmation->False_Positive_Removal Dose_Response IC50 Determination (10-point curve) False_Positive_Removal->Dose_Response Confirmed Hits SAR_Analysis Structure-Activity Relationship Dose_Response->SAR_Analysis

A general workflow for a high-throughput screening campaign.
Data Presentation: Summary of a Representative Phenylpiperazine Library Screen

The following table summarizes representative quantitative data from a hypothetical HTS campaign of a 10,000-compound phenylpiperazine library targeting the human serotonin 5-HT2A receptor.[1]

ParameterValueDescription
Library Size10,000 compoundsThe total number of unique phenylpiperazine derivatives screened.
Screening Concentration10 µMThe single concentration at which all compounds were initially tested.
Assay Format384-well microplateMiniaturized format to increase throughput and reduce reagent consumption.
Target ReceptorHuman 5-HT2AA Gαq-coupled GPCR involved in various neurological processes.
Assay TypeCalcium Flux AssayMeasures the inhibition of agonist-induced intracellular calcium release.
Primary Hit Rate1.5%Percentage of compounds showing >50% inhibition of agonist-induced calcium flux.
Confirmed Hit Rate1.0%Percentage of primary hits that were confirmed upon re-testing.
Potency Range (IC50)100 nM - 10 µMThe range of potencies observed for the confirmed hits in dose-response studies.
Experimental Protocols

Protocol 1: Cell-Based Calcium Flux HTS Assay for 5-HT2A Receptor Antagonists

This protocol describes a no-wash, fluorescence-based calcium flux assay in a 384-well format, suitable for identifying antagonists of the 5-HT2A receptor from a phenylpiperazine library.

Materials and Reagents:

  • HEK293 cell line stably expressing the human 5-HT2A receptor.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium-sensitive dye (e.g., Fluo-8 AM).

  • Probenecid (to prevent dye leakage).

  • 5-HT (Serotonin) agonist.

  • Phenylpiperazine compound library (10 mM in DMSO).

  • 384-well black, clear-bottom microplates.

  • Automated liquid handling system.

  • Fluorescence plate reader with kinetic reading capabilities.

Procedure:

  • Cell Plating:

    • Culture HEK293-5HT2A cells to 80-90% confluency.

    • Harvest cells and resuspend in culture medium at a density of 200,000 cells/mL.

    • Dispense 25 µL of the cell suspension into each well of a 384-well plate.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye and probenecid in assay buffer.

    • Remove the culture medium from the cell plate and add 20 µL of the loading buffer to each well.

    • Incubate the plate at 37°C for 1 hour, followed by 30 minutes at room temperature in the dark.

  • Compound Addition:

    • Prepare a working dilution of the phenylpiperazine library compounds in assay buffer.

    • Using an automated liquid handler, transfer 10 µL of the diluted compounds to the corresponding wells of the cell plate.

    • Incubate at room temperature for 15-30 minutes.

  • Agonist Stimulation and Signal Detection:

    • Prepare the 5-HT agonist solution in assay buffer at a concentration that elicits an EC80 response.

    • Place the cell plate in the fluorescence plate reader.

    • Initiate kinetic reading and inject 10 µL of the agonist solution into each well.

    • Continue reading the fluorescence signal for 60-120 seconds.

Data Analysis:

  • Calculate the change in fluorescence intensity (ΔF) for each well.

  • Normalize the data to the positive (agonist only) and negative (buffer only) controls.

  • Calculate the percentage of inhibition for each compound.

  • Identify primary hits based on a predefined inhibition threshold (e.g., >50%).

Protocol 2: Hit Confirmation and Dose-Response Analysis

Procedure:

  • Select the confirmed hits from the primary screen.

  • Prepare serial dilutions of each hit compound in assay buffer, typically in a 10-point concentration range.

  • Repeat the calcium flux assay as described in Protocol 1, using the serially diluted compounds.

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Signaling Pathway Diagram: Gαq-Coupled GPCR Signaling

The 5-HT2A receptor is a Gαq-coupled GPCR. Upon agonist binding, it activates a signaling cascade that leads to an increase in intracellular calcium levels, which is the basis of the HTS assay.

GPCR_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR 5-HT2A Receptor G_protein Gαqβγ GPCR->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor (on ER) IP3->IP3R Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release IP3R->Ca_release Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response Agonist Serotonin (Agonist) Agonist->GPCR Antagonist Piperazine Hit (Antagonist) Antagonist->GPCR

Gαq-coupled GPCR signaling pathway.

Application Note 2: High-Throughput Screening of a Piperazine Library for Anticancer Activity

This application note details a cell-based HTS campaign to identify piperazine-containing compounds with antiproliferative activity against a human cancer cell line. Many piperazine derivatives have been investigated for their potential as anticancer agents, often targeting signaling pathways crucial for cancer cell survival and proliferation.

Experimental Workflow: Anticancer Compound Screening

The workflow for an anticancer drug screen involves a primary screen to identify compounds that inhibit cell growth, followed by secondary assays to confirm activity and elucidate the mechanism of action, such as apoptosis induction.

Anticancer_Workflow cluster_primary Primary Screen cluster_confirmation Hit Confirmation & Potency cluster_mechanism Mechanism of Action Primary_Screen Screen Library (e.g., 10,000 compounds) Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) Primary_Screen->Viability_Assay Hit_Confirmation Confirm Hits Viability_Assay->Hit_Confirmation Identify Hits Dose_Response GI50 Determination Hit_Confirmation->Dose_Response Apoptosis_Assay Apoptosis Assay (e.g., Caspase-Glo) Dose_Response->Apoptosis_Assay Potent Hits Pathway_Analysis Signaling Pathway Analysis (Western Blot) Apoptosis_Assay->Pathway_Analysis

Workflow for an anticancer compound screening campaign.
Data Presentation: Summary of a Representative Anticancer Piperazine Library Screen

The following table presents hypothetical data from an HTS campaign of a piperazine library screened for anticancer activity against the K562 leukemia cell line.

ParameterValueDescription
Library Size10,000 compoundsThe total number of unique piperazine derivatives screened.
Screening Concentration10 µMThe single concentration used for the primary screen.
Cell LineK562 (Human Leukemia)A commonly used cancer cell line for primary screening.
Assay Format384-well microplateStandard format for HTS to ensure efficiency.
Primary AssayCellTiter-Glo®Luminescence-based assay to measure cell viability by quantifying ATP.
Primary Hit Rate2.0%Percentage of compounds causing >50% growth inhibition.
Confirmed Hit Rate1.2%Percentage of primary hits confirmed in repeat experiments.
Potency Range (GI50)60 nM - 16 µMThe range of 50% growth inhibition concentrations for confirmed hits.
Experimental Protocols

Protocol 1: Cell-Based Antiproliferation HTS Assay

This protocol outlines a method to screen for compounds that inhibit the proliferation of a cancer cell line using a luminescence-based ATP quantification assay.

Materials and Reagents:

  • K562 human leukemia cell line.

  • RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin.

  • Piperazine compound library (10 mM in DMSO).

  • 384-well white, solid-bottom microplates.

  • Acoustic liquid handler or pintool.

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent.

  • Luminometer plate reader.

Procedure:

  • Cell Plating:

    • Culture K562 cells to a density of approximately 1x10^6 cells/mL.

    • Dilute the cell suspension to 50,000 cells/mL in culture medium.

    • Dispense 40 µL of the cell suspension into each well of a 384-well plate (2,000 cells/well).

  • Compound Addition:

    • After 24 hours of incubation (37°C, 5% CO2), add 40 nL of each compound from the piperazine library (10 mM stock) to the assay plates for a final concentration of 10 µM.

    • Add 40 nL of DMSO to negative control wells and 40 nL of a known cytotoxic agent (e.g., staurosporine) to positive control wells.

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • Signal Detection:

    • Equilibrate the plates to room temperature for 30 minutes.

    • Add 20 µL of CellTiter-Glo® Reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence on a plate reader.

Data Analysis:

  • Calculate the percent inhibition of cell proliferation for each compound relative to the DMSO and positive controls.

  • Identify hits based on a pre-defined inhibition threshold (e.g., >50% inhibition).

  • Perform dose-response experiments for confirmed hits to determine their GI50 (concentration for 50% growth inhibition).

Protocol 2: Caspase-Glo® 3/7 Assay for Apoptosis Induction

This secondary assay is used to determine if the antiproliferative activity of hit compounds is due to the induction of apoptosis.

Procedure:

  • Plate and treat cells with hit compounds at their GI50 concentration for 24-48 hours as described in Protocol 1.

  • Equilibrate the plate to room temperature.

  • Add Caspase-Glo® 3/7 Reagent to each well in a 1:1 ratio with the cell culture medium.

  • Mix gently on a plate shaker for 30 seconds.

  • Incubate at room temperature for 1-2 hours.

  • Measure the luminescence using a plate reader. An increase in luminescence indicates caspase-3/7 activation and apoptosis.

Signaling Pathway Diagram: Key Cancer Signaling Pathways Modulated by Piperazine Derivatives

Piperazine-based anticancer compounds can modulate multiple signaling pathways to induce apoptosis. The diagram below illustrates the inhibition of the PI3K/AKT survival pathway and the activation of the caspase-dependent apoptotic pathway.

Cancer_Signaling cluster_survival Survival Pathway cluster_apoptosis Apoptotic Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates Survival Cell Survival & Proliferation AKT->Survival Promotes Caspase8 Caspase-8 Caspase3 Caspase-3 Caspase8->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Piperazine_Hit Piperazine Hit Piperazine_Hit->PI3K Inhibits Piperazine_Hit->AKT Inhibits Piperazine_Hit->Caspase8 Activates

Inhibition of survival and activation of apoptotic pathways.

References

Application Notes and Protocols for the Analytical Characterization of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Piperazine and its derivatives are a significant class of compounds in the pharmaceutical industry, forming the core structure of numerous drugs with diverse therapeutic applications, including anthelmintic, antihistaminic, antipsychotic, and antianginal agents.[1][2][3] The precise characterization of these derivatives is paramount for drug discovery, development, and quality control to ensure their identity, purity, and stability. This document provides a comprehensive overview of key analytical techniques and detailed protocols for the characterization of piperazine derivatives.

Chromatographic Techniques

Chromatographic methods are fundamental for the separation, identification, and quantification of piperazine derivatives from complex matrices. The choice between gas and liquid chromatography is often dictated by the volatility and thermal stability of the analyte.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for non-volatile or thermally labile piperazine derivatives.[4]

Application Note: HPLC methods for piperazine derivatives often require derivatization to enhance UV activity, as the piperazine nucleus itself lacks a strong chromophore.[5] A common derivatizing agent is 4-chloro-7-nitrobenzofuran (NBD-Cl), which reacts with the secondary amine groups of piperazine to form a stable, UV-active product. This allows for sensitive detection at low concentrations. Reversed-phase chromatography is a common separation mode, but hydrophilic interaction chromatography (HILIC) has also been successfully employed.

Experimental Protocol: HPLC-UV Analysis of Piperazine Derivatives after Derivatization with NBD-Cl

  • Instrumentation:

    • HPLC system with a UV or photodiode array (PDA) detector.

    • Analytical column: Chiralpak IC (250 x 4.6 mm, 5 µm) or equivalent.

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Diethylamine (reagent grade)

    • Piperazine standard

    • NBD-Cl (4-chloro-7-nitrobenzofuran)

  • Mobile Phase: Acetonitrile:Methanol:Diethylamine (90:10:0.1, v/v/v).

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 35°C

    • UV detection: Wavelength will depend on the absorption maximum of the NBD-piperazine derivative.

  • Sample Preparation (Derivatization):

    • Prepare a standard solution of piperazine in a suitable solvent.

    • Prepare a solution of NBD-Cl in acetonitrile.

    • Mix the piperazine solution with an excess of the NBD-Cl solution.

    • Heat the mixture (e.g., at 60°C for 30 minutes) to facilitate the reaction.

    • Cool the solution and dilute with the mobile phase before injection.

  • Data Analysis:

    • Identify the peak corresponding to the piperazine derivative based on its retention time compared to a standard.

    • Quantify the analyte using a calibration curve generated from standards of known concentrations.

Workflow for HPLC Method Development and Validation

HPLC_Workflow cluster_Dev Method Development cluster_Val Method Validation cluster_App Application Dev1 Select Column & Mobile Phase Dev3 Derivatization (if needed) Dev1->Dev3 Dev2 Optimize Separation Val1 Specificity Dev2->Val1 Dev3->Dev2 Val2 Linearity & Range Val1->Val2 Val3 Accuracy & Precision Val2->Val3 Val4 LOD & LOQ Val3->Val4 Val5 Robustness Val4->Val5 App1 Routine Analysis Val5->App1 GC_Workflow cluster_Dev Method Development cluster_Val Method Validation cluster_App Application Dev1 Select Column & Carrier Gas Dev2 Optimize Temperature Program Dev1->Dev2 Dev3 Select Detector (FID/MS) Dev2->Dev3 Val1 Specificity Dev3->Val1 Val2 Linearity & Range Val1->Val2 Val3 Accuracy & Precision Val2->Val3 Val4 LOD & LOQ Val3->Val4 Val5 Robustness Val4->Val5 App1 Routine QC/Analysis Val5->App1 MS_Interpretation MS_Data Mass Spectrum Data MolecularIon Identify Molecular Ion (M+) MS_Data->MolecularIon HRMS High-Resolution MS MolecularIon->HRMS MSMS Tandem MS (MS/MS) MolecularIon->MSMS ElementalComp Determine Elemental Composition HRMS->ElementalComp Structure Elucidate/Confirm Structure ElementalComp->Structure Fragmentation Analyze Fragmentation Pattern MSMS->Fragmentation Fragmentation->Structure XRay_Workflow Start Synthesized Compound CrystalGrowth Crystal Growth Start->CrystalGrowth DataCollection X-ray Diffraction Data Collection CrystalGrowth->DataCollection StructureSolution Structure Solution DataCollection->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement FinalStructure Final 3D Structure StructureRefinement->FinalStructure

References

The Versatility of Piperazine in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Piperazine, a six-membered heterocycle with two opposing nitrogen atoms, has emerged as a cornerstone in the field of organic synthesis, particularly in the realms of medicinal and agrochemical chemistry.[1][2][3] Its unique structural and physicochemical properties, such as high polarity, water solubility, and the ability to act as a hydrogen bond donor and acceptor, make it a "privileged scaffold".[1][4] This designation stems from its frequent appearance in a wide array of biologically active compounds, where it often enhances pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion (ADME) characteristics. This document provides a detailed overview of the applications of piperazine in organic synthesis, complete with experimental protocols and quantitative data to guide researchers in their synthetic endeavors.

Piperazine as a Core Building Block in Drug Discovery

The piperazine moiety is a key structural component in numerous FDA-approved drugs, spanning a wide range of therapeutic areas including anticancer, antipsychotic, antidepressant, and antiviral agents. Its utility lies in its ability to serve as a versatile linker or scaffold that can be readily functionalized at its two nitrogen atoms, allowing for the precise tuning of pharmacological activity.

N-Functionalization: The Gateway to Diverse Derivatives

The most common synthetic modifications of piperazine involve the functionalization of its nitrogen atoms through N-arylation and N-alkylation reactions.

The introduction of an aryl group onto a piperazine nitrogen is a critical transformation for the synthesis of a vast number of pharmaceuticals. Two of the most powerful methods for achieving this are the Palladium-Catalyzed Buchwald-Hartwig Amination and the Copper-Catalyzed Ullmann Condensation.

Table 1: Comparison of Catalytic Methods for N-Arylation of Piperazine

FeatureBuchwald-Hartwig AminationUllmann Condensation
Catalyst Palladium-based (e.g., Pd₂(dba)₃, Pd(OAc)₂)Copper-based (e.g., CuI, Cu₂O)
Ligand Bulky, electron-rich phosphines (e.g., RuPhos, XPhos)Diamines, amino acids (e.g., L-proline)
Base Strong, non-nucleophilic (e.g., NaOtBu, K₃PO₄)Inorganic bases (e.g., K₂CO₃, Cs₂CO₃)
Solvent Anhydrous, aprotic (e.g., Toluene, Dioxane)High-boiling polar (e.g., DMF, DMSO)
Temperature 80-120 °C100-160 °C
Advantages Milder conditions, broader substrate scopeLower catalyst cost
Challenges Catalyst and ligand cost, air/moisture sensitivityHigher temperatures, potential for side reactions

Experimental Protocol: Palladium-Catalyzed N-Arylation of Piperazine (Buchwald-Hartwig Amination)

This protocol describes a general procedure for the mono-N-arylation of piperazine.

Materials:

  • Piperazine (2.0 equiv.)

  • Aryl halide (e.g., 4-chlorotoluene) (1.0 equiv.)

  • Pd₂(dba)₃ (1-2 mol%)

  • RuPhos (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv.)

  • Anhydrous toluene

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add piperazine, NaOtBu, Pd₂(dba)₃, and RuPhos.

  • Seal the flask with a septum and purge with argon for 10-15 minutes.

  • Add anhydrous toluene via syringe, followed by the aryl halide.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 1-24 hours), cool the reaction mixture to room temperature.

  • Quench the reaction by adding water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-arylpiperazine.

Experimental Protocol: Copper-Catalyzed N-Arylation of Piperazine-2-thione (Ullmann Condensation)

This protocol provides a general method for the N-arylation of a piperazine derivative.

Materials:

  • Piperazine-2-thione (1.0 equiv.)

  • Aryl iodide or bromide (1.2 equiv.)

  • Copper(I) iodide (CuI) (10 mol%)

  • L-proline (20 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv.)

  • Dimethyl sulfoxide (DMSO)

  • Sealed reaction vessel

Procedure:

  • To a sealed reaction vessel, add piperazine-2-thione, aryl halide, CuI, L-proline, and K₂CO₃.

  • Add DMSO as the solvent.

  • Seal the vessel and heat the reaction mixture to 120-140 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reductive amination is a cornerstone method for the synthesis of N-alkylpiperazines. This reaction involves the condensation of a piperazine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a suitable reducing agent.

Table 2: Common Reducing Agents for Reductive Amination

Reducing AgentStrengthAdvantagesDisadvantages
Sodium triacetoxyborohydride (STAB)MildTolerates a wide range of functional groups, stable in airMore expensive
Sodium cyanoborohydride (NaBH₃CN)MildEffective for imines and enaminesToxic cyanide byproduct
Sodium borohydride (NaBH₄)ModerateInexpensive, readily availableCan reduce aldehydes/ketones directly
Catalytic Hydrogenation (H₂, Pd/C)Strong"Green" reagent, high yieldingRequires specialized equipment (hydrogenator)

Experimental Protocol: N-Alkylation of Piperazine via Reductive Amination

Materials:

  • Piperazine (1.0 equiv.)

  • Aldehyde or Ketone (1.1 equiv.)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv.)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

Procedure:

  • Dissolve piperazine and the aldehyde or ketone in DCM or DCE in a round-bottom flask.

  • Add a catalytic amount of acetic acid to facilitate iminium ion formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add STAB portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography if necessary.

Advanced Applications: C-H Functionalization and Multicomponent Reactions

While N-functionalization remains a workhorse in piperazine chemistry, recent advancements have focused on the direct functionalization of the piperazine ring's C-H bonds and its use in multicomponent reactions (MCRs).

C-H Functionalization of Piperazines

Direct C-H functionalization offers a more atom-economical approach to introduce substituents onto the carbon skeleton of the piperazine ring, a transformation that is challenging with traditional methods. Photoredox catalysis has emerged as a powerful tool for this purpose.

Table 3: Overview of Photoredox-Catalyzed C-H Functionalization of Piperazines

Reaction TypeCatalystLight SourceReactant PartnerReference
C-H ArylationIr(ppy)₃Visible Light1,4-Dicyanobenzene
C-H VinylationIr(ppy)₂(dtbbpy)PF₆Visible LightVinyl sulfones
C-H Alkylation4CzIPN (organic photocatalyst)Visible LightMichael acceptors

Conceptual Workflow for Photoredox C-H Arylation of Piperazine

G cluster_0 Reaction Setup cluster_1 Photoredox Cycle cluster_2 Radical Formation and Coupling cluster_3 Product Formation Piperazine N-Boc Piperazine Ir_III_GS Ir(III) (Ground State) RadicalCation Piperazine Radical Cation Piperazine->RadicalCation ArylHalide Aryl Halide ArylRadical Aryl Radical ArylHalide->ArylRadical Reduction by Ir(II) Catalyst Photocatalyst (e.g., Ir(ppy)₃) Base Base Solvent Solvent Ir_III Ir(III)* (Excited State) Ir_III->Piperazine SET Ir_II Ir(II) Ir_III->Ir_II Ir_II->Ir_III_GS Oxidation Ir_III_GS->Ir_III VisibleLight Visible Light VisibleLight->Ir_III_GS Excitation AlphaAminoRadical α-Amino Radical RadicalCation->AlphaAminoRadical -H+ CoupledProduct Coupled Intermediate AlphaAminoRadical->CoupledProduct ArylRadical->CoupledProduct FinalProduct α-Aryl Piperazine CoupledProduct->FinalProduct Rearomatization

Caption: Photoredox Catalysis Workflow for C-H Arylation.

Piperazine in Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that contains substantial portions of all reactants, are highly efficient for generating molecular diversity. Piperazine is an excellent substrate for MCRs, such as the Ugi and split-Ugi reactions, leading to the rapid synthesis of complex, drug-like molecules.

The Split-Ugi Reaction with Piperazine

The split-Ugi reaction is particularly well-suited for symmetrical bis-secondary amines like piperazine. It allows for the regioselective desymmetrization of the piperazine core in a single step, acylating one nitrogen atom and alkylating the other.

Reaction Scheme:

Piperazine + Aldehyde + Carboxylic Acid + Isocyanide → 1-Acyl-4-alkyl-piperazine derivative

Conceptual Diagram of a Drug Discovery Workflow Utilizing Piperazine

G cluster_0 Synthesis & Screening cluster_1 Lead Optimization cluster_2 Preclinical Development Synthesis Synthesis of Piperazine Derivatives Purification Purification & Characterization Synthesis->Purification Screening High-Throughput Screening Purification->Screening HitToLead Hit-to-Lead Studies Screening->HitToLead SAR Structure-Activity Relationship (SAR) HitToLead->SAR SAR->Synthesis Iterative Design ADME_Tox ADME/Tox Profiling SAR->ADME_Tox InVivo In Vivo Efficacy & Safety ADME_Tox->InVivo Candidate Candidate Selection InVivo->Candidate

Caption: Drug Discovery Workflow with Piperazine Scaffolds.

Piperazine in Agrochemical Synthesis

The versatile nature of piperazine also extends to the development of modern agrochemicals. Piperazine-containing compounds have demonstrated excellent activities against a range of agricultural pests, including fungi, bacteria, and insects. The piperazine moiety is often used as a linker to connect different pharmacophores, enhancing the biological activity and physicochemical properties of the resulting pesticides.

Table 4: Examples of Piperazine-Containing Agrochemicals

Compound ClassBiological ActivityStructural Role of Piperazine
PhenylpiperazinesFungicidal, InsecticidalCore scaffold
Piperazine-amidesHerbicidal, Plant Growth RegulationLinker between active substructures
Triazole-piperazinesFungicidal, AntibacterialLinker and pharmacophore

Conclusion

Piperazine continues to be an invaluable scaffold in organic synthesis, offering a robust and versatile platform for the construction of a diverse array of functional molecules. From its foundational role in the N-functionalization of blockbuster drugs to its application in cutting-edge C-H functionalization and multicomponent reactions, the utility of piperazine is continually expanding. The protocols and data presented herein provide a practical guide for researchers to harness the full potential of this remarkable heterocycle in their synthetic and drug discovery programs.

References

Formulating Piperazine Derivatives for Enhanced Oral Bioavailability: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperazine and its derivatives are a cornerstone in modern medicinal chemistry, integral to the structure of numerous therapeutic agents.[1][2] Despite their prevalence, achieving optimal oral bioavailability for these compounds presents significant challenges, often due to poor aqueous solubility, extensive first-pass metabolism, and efflux by transporters like P-glycoprotein (P-gp).[3] This document provides detailed application notes and experimental protocols for formulating piperazine derivatives to overcome these hurdles and enhance their therapeutic efficacy when administered orally.

Introduction: The Oral Bioavailability Challenge with Piperazine Derivatives

The piperazine ring, a six-membered heterocycle with two nitrogen atoms, often imparts favorable physicochemical properties to drug candidates, including enhanced water solubility.[2][4] However, the overall characteristics of a piperazine-containing molecule can lead to poor oral bioavailability. Key limiting factors include:

  • Low Aqueous Solubility: Substituents on the piperazine ring or the overall molecular structure can result in poor solubility, a critical prerequisite for absorption. Many piperazine derivatives are classified under the Biopharmaceutics Classification System (BCS) Class II, indicating low solubility and high permeability.

  • Poor Membrane Permeability: Despite adequate solubility, some piperazine derivatives may struggle to cross the intestinal epithelial barrier due to factors like high molecular weight or polarity.

  • Extensive First-Pass Metabolism: Cytochrome P450 (CYP) enzymes in the gut wall and liver can extensively metabolize piperazine compounds before they reach systemic circulation, significantly reducing their bioavailability.

  • P-glycoprotein (P-gp) Efflux: The P-gp transporter can actively pump absorbed drug molecules back into the intestinal lumen, limiting their net absorption.

This document outlines several formulation strategies to address these challenges, complete with detailed protocols for their implementation and evaluation.

Formulation Strategies to Enhance Oral Bioavailability

Several approaches can be employed to improve the oral bioavailability of piperazine derivatives. The choice of strategy depends on the specific physicochemical properties of the drug molecule.

Salt Formation

For piperazine compounds with low solubility, creating a salt with a pharmaceutically acceptable acid can significantly improve the dissolution rate.

Prodrug Approach

A promoiety can be attached to the piperazine compound to improve its solubility or permeability. For instance, an ester prodrug can enhance lipophilicity and membrane permeability.

Nanoformulations

Reducing the particle size to the nanometer range increases the surface area-to-volume ratio, leading to a faster dissolution rate. Common nanoformulation strategies include:

  • Nanosuspensions: A carrier-free colloidal dispersion of the drug in a liquid medium.

  • Solid Lipid Nanoparticles (SLNs): The drug is encapsulated within a solid lipid matrix.

  • Self-Emulsifying Drug Delivery Systems (SEDDS): An isotropic mixture of oils, surfactants, and co-solvents that forms a fine oil-in-water emulsion upon gentle agitation in an aqueous medium.

Use of P-glycoprotein (P-gp) Inhibitors

Co-administration of a P-gp inhibitor can prevent the efflux of the piperazine derivative back into the intestinal lumen, thereby increasing its absorption. Some piperazine derivatives themselves can act as P-gp inhibitors.

Quantitative Data on Formulation Efficacy

The following tables summarize the impact of different formulation strategies on the oral bioavailability of piperazine-containing compounds and other relevant drugs.

Table 1: Enhancement of Oral Bioavailability of Piperine using Nanoformulations

FormulationCmax (ng/mL)Tmax (h)AUC₀₋t (ng·h/mL)Fold Increase in Bioavailability (vs. free drug)
Free Piperine125.3 ± 15.64.0850.7 ± 98.21.0
Piperine Nanosuspension489.5 ± 45.11.53578.4 ± 310.54.2
Piperine SLNs612.8 ± 58.31.05210.9 ± 450.76.1
Piperine SEDDS902.1 ± 75.40.54438.6 ± 398.15.2

Table 2: Effect of a Piperazine Derivative (P-gp Inhibitor) on the Pharmacokinetics of Paclitaxel in Rats

Treatment GroupCmax (ng/mL)Tmax (h)AUCinf (ng·h/mL)Relative Bioavailability (%)
Paclitaxel (50 mg/kg, oral)185.7 ± 45.22.0 ± 0.5879.4 ± 154.3100
Paclitaxel (50 mg/kg, oral) + Piperazine Derivative (5 mg/kg, oral)192.3 ± 38.94.0 ± 1.01846.7 ± 298.7210

Experimental Protocols

Protocol for Preparation of Solid Lipid Nanoparticles (SLNs)

This protocol describes a general method for preparing SLNs for a poorly soluble piperazine compound using a high-pressure homogenization technique.

Materials:

  • Piperazine compound (drug)

  • Solid lipid (e.g., glyceryl monostearate, stearic acid)

  • Surfactant (e.g., Poloxamer 188, Tween 80)

  • Purified water

  • High-shear homogenizer

  • High-pressure homogenizer

Procedure:

  • Preparation of the lipid phase: Melt the solid lipid at a temperature approximately 5-10°C above its melting point.

  • Drug incorporation: Disperse or dissolve the piperazine compound in the molten lipid.

  • Preparation of the aqueous phase: Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.

  • Pre-emulsion formation: Add the hot aqueous phase to the molten lipid phase and homogenize using a high-shear homogenizer at high speed for 5-10 minutes to form a coarse oil-in-water emulsion.

  • High-pressure homogenization: Pass the pre-emulsion through a high-pressure homogenizer for several cycles at a defined pressure and temperature.

  • Cooling and SLN formation: Cool the resulting nanoemulsion to room temperature to allow the lipid to recrystallize and form SLNs.

  • Characterization: Characterize the SLNs for particle size, zeta potential, drug entrapment efficiency, and in vitro drug release.

Protocol for Caco-2 Permeability Assay to Assess P-gp Efflux

This assay is used to determine if a piperazine derivative is a substrate for the P-gp efflux transporter.

Materials:

  • Caco-2 cells

  • Transwell® inserts

  • Cell culture medium

  • Piperazine compound

  • P-gp inhibitor (e.g., verapamil)

  • Analytical method for quantifying the piperazine compound (e.g., LC-MS/MS)

Procedure:

  • Cell Culture: Culture Caco-2 cells on Transwell® inserts until a confluent monolayer is formed, typically for 21 days.

  • Transport Study (Apical to Basolateral - A to B):

    • Add the piperazine compound to the apical (A) side of the Transwell®.

    • At specified time intervals, collect samples from the basolateral (B) side.

  • Transport Study (Basolateral to Apical - B to A):

    • Add the piperazine compound to the basolateral (B) side of the Transwell®.

    • At specified time intervals, collect samples from the apical (A) side.

  • Transport Study with P-gp Inhibitor: Repeat the A to B and B to A transport studies in the presence of a known P-gp inhibitor.

  • Sample Analysis: Quantify the concentration of the piperazine compound in the collected samples using a validated analytical method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions.

    • Calculate the efflux ratio (ER) = Papp (B to A) / Papp (A to B). An ER > 2 generally suggests that the compound is a substrate for active efflux.

    • A significant reduction in the ER in the presence of a P-gp inhibitor confirms P-gp involvement.

Visualizations

G LowSolubility Low Aqueous Solubility SaltFormation Salt Formation LowSolubility->SaltFormation Nanoformulations Nanoformulations LowSolubility->Nanoformulations PoorPermeability Poor Membrane Permeability Prodrug Prodrug Approach PoorPermeability->Prodrug FirstPassMetabolism Extensive First-Pass Metabolism FirstPassMetabolism->Nanoformulations (e.g., SEDDS for lymphatic uptake) PGpEfflux P-glycoprotein Efflux PGpInhibition P-gp Inhibition PGpEfflux->PGpInhibition

Strategies to overcome oral bioavailability challenges.

G cluster_workflow Experimental Workflow for SLN Formulation start Start melt_lipid Melt Solid Lipid start->melt_lipid dissolve_drug Dissolve/Disperse Drug in Molten Lipid melt_lipid->dissolve_drug pre_emulsion Form Pre-emulsion (High-Shear Homogenization) dissolve_drug->pre_emulsion prepare_aqueous Prepare Aqueous Surfactant Solution prepare_aqueous->pre_emulsion hp_homogenization High-Pressure Homogenization pre_emulsion->hp_homogenization cool Cool to Form SLNs hp_homogenization->cool characterize Characterize SLNs (Size, Zeta, EE%) cool->characterize end End characterize->end

Workflow for Solid Lipid Nanoparticle (SLN) preparation.

G Lumen Intestinal Lumen Enterocyte Enterocyte Blood Bloodstream Apical Apical Membrane Basolateral Basolateral Membrane Drug_Lumen Piperazine Derivative Drug_Enterocyte Piperazine Derivative Drug_Lumen->Drug_Enterocyte Absorption Drug_Enterocyte->Blood Systemic Absorption PGP P-gp Transporter Drug_Enterocyte->PGP PGP->Drug_Lumen Efflux

P-glycoprotein mediated efflux of piperazine compounds.

Conclusion

The successful oral delivery of piperazine derivatives hinges on a thorough understanding of their physicochemical properties and potential absorption barriers. By employing rational formulation strategies such as salt formation, prodrug design, and nanoformulations, it is possible to significantly enhance their oral bioavailability. The experimental protocols provided herein offer a starting point for the development and evaluation of these advanced drug delivery systems. Careful characterization and in vitro/in vivo testing are crucial for optimizing formulations and advancing promising piperazine-based drug candidates through the development pipeline.

References

Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the spectroscopic analysis of piperazine and its derivatives, compounds of significant interest in medicinal chemistry and drug development. Piperazine, a six-membered heterocyclic compound containing two nitrogen atoms at opposite positions, forms the core scaffold of numerous pharmaceuticals, including anthelmintics, antihistamines, and antipsychotics. A thorough understanding of its spectroscopic characteristics is crucial for structural elucidation, quantitative analysis, and quality control.

These application notes cover the most common spectroscopic techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. Detailed experimental protocols and tabulated quantitative data are provided to facilitate practical application in a research and development setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural characterization of piperazine compounds, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

Data Presentation

The chemical shifts of piperazine and its derivatives are influenced by the nature and position of substituents on the ring and the nitrogen atoms.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Piperazine and Selected Derivatives.

CompoundSolvent¹H Chemical Shift (δ) ppm¹³C Chemical Shift (δ) ppm
Piperazine-2.68 (s, 8H, CH₂)47.9 (CH₂)
Piperazine-2,5-dioneDMSO-d₆~3.8 - 4.1 (s, 4H, CH₂), ~8.0 - 8.5 (s, broad, 2H, NH)~45 (CH₂), ~167 (C=O)[1]
N-BenzoylpiperazineCDCl₃Signals between 2.81 and 3.97 for piperazine NCH₂ groupsSignals between 43.5 and 49.0 for piperazine carbons
N,N'-Bis(2,4-difluorobenzoyl)piperazineCDCl₃3.34, 3.44, 3.79, 3.89 (broad singlets, 8H, NCH₂)-
1-(4-Chlorophenyl)piperazine-CH stretching of piperazine ring at 2954, 2896, 2831 cm⁻¹ (Raman)-

Note: Chemical shifts can vary depending on the solvent, concentration, and temperature.

Experimental Protocol: ¹H and ¹³C NMR Analysis

A standard protocol for obtaining NMR spectra of piperazine compounds is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the piperazine compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a 5 mm NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).

  • Instrument Setup:

    • Place the NMR tube in the spectrometer's probe.

    • Lock the spectrometer to the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).

    • Use a standard pulse sequence (e.g., a single 90° pulse).

    • Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon signals (typically 0-200 ppm).

    • Use a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.

    • Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using the internal standard.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolve Dissolve Sample Add_Standard Add Internal Standard Dissolve->Add_Standard Lock_Shim Lock & Shim Add_Standard->Lock_Shim Acquire_H1 Acquire ¹H Spectrum Lock_Shim->Acquire_H1 Acquire_C13 Acquire ¹³C Spectrum Acquire_H1->Acquire_C13 FT Fourier Transform Acquire_C13->FT Phase_Calibrate Phase & Calibrate FT->Phase_Calibrate Integrate_Analyze Integrate & Analyze Phase_Calibrate->Integrate_Analyze

NMR Experimental Workflow

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of piperazine compounds, as well as providing structural information through fragmentation patterns.

Data Presentation

The fragmentation of piperazine derivatives in MS is highly dependent on the substitution pattern. Common fragmentation pathways involve cleavage of the piperazine ring and the loss of substituents.

Table 2: Characteristic Mass-to-Charge (m/z) Ratios for Selected Piperazine Derivatives (Electron Ionization - EI).

CompoundMolecular Ion (M⁺)Key Fragment Ions (m/z)
1-Benzylpiperazine (BZP)176134, 91, 56[2]
1-(3-chlorophenyl)piperazine (mCPP)196154, 138, 57[2]
1-(3-Trifluoromethylphenyl)piperazine (TFMPP)230188, 172, 145[2]
Trifluoroacetyl derivative of an ethoxybenzylpiperazine316181, 135[3]
Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of volatile piperazine derivatives.

  • Sample Preparation:

    • Dissolve the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

    • If necessary, derivatize the compound to increase its volatility and thermal stability. A common derivatization agent is trifluoroacetic anhydride.

  • GC Separation:

    • Injector: Set the injector temperature to ensure efficient vaporization of the sample (e.g., 250°C).

    • Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5MS).

    • Oven Program: Start at a low temperature (e.g., 70°C) and ramp up to a higher temperature (e.g., 300°C) to separate the components of the sample mixture based on their boiling points.

    • Carrier Gas: Use an inert gas, typically helium, at a constant flow rate.

  • MS Detection:

    • Ionization: Use Electron Ionization (EI) at 70 eV for generating reproducible fragmentation patterns.

    • Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.

    • Scan Range: Set the mass scan range to cover the expected m/z values of the molecular ion and fragments (e.g., m/z 40-500).

  • Data Analysis:

    • Identify the peaks in the total ion chromatogram (TIC).

    • Analyze the mass spectrum of each peak to identify the compound by comparing it to a library of known spectra or by interpreting the fragmentation pattern.

Experimental Workflow

MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Dissolve Dissolve Sample Derivatize Derivatize (optional) Dissolve->Derivatize Inject Inject into GC Derivatize->Inject Separate Chromatographic Separation Inject->Separate Ionize Ionize & Fragment Separate->Ionize Detect Detect Ions Ionize->Detect Analyze_TIC Analyze TIC Detect->Analyze_TIC Interpret_Spectra Interpret Mass Spectra Analyze_TIC->Interpret_Spectra Identify Identify Compound Interpret_Spectra->Identify FTIR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Spectrum Acquisition cluster_analysis Data Analysis Grind Grind Sample with KBr Press Press into Pellet Grind->Press Background Record Background Press->Background Sample_Scan Record Sample Spectrum Background->Sample_Scan Identify_Bands Identify Absorption Bands Sample_Scan->Identify_Bands Assign_Groups Assign Functional Groups Identify_Bands->Assign_Groups UVVis_Workflow cluster_prep Solution Preparation cluster_measure Absorbance Measurement cluster_quant Quantification Prep_Standards Prepare Standard Solutions Measure_Standards Measure Absorbance of Standards Prep_Standards->Measure_Standards Prep_Sample Prepare Sample Solution Measure_Sample Measure Absorbance of Sample Prep_Sample->Measure_Sample Plot_Curve Plot Calibration Curve Measure_Standards->Plot_Curve Determine_Conc Determine Sample Concentration Measure_Sample->Determine_Conc Plot_Curve->Determine_Conc Piperazine_Signaling Piperazine Piperazine GABA_R GABA Receptor (on parasite muscle cell) Piperazine->GABA_R Binds to and activates Cl_Channel Chloride (Cl⁻) Channel Opening GABA_R->Cl_Channel Induces Hyperpolarization Hyperpolarization of Muscle Cell Cl_Channel->Hyperpolarization Leads to Cl⁻ influx and Paralysis Flaccid Paralysis of Worm Hyperpolarization->Paralysis Causes Expulsion Expulsion from Host Paralysis->Expulsion Results in

References

Application Notes and Protocols for In Vitro Testing of Piperazine Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperazine and its derivatives represent a significant class of compounds with a wide range of therapeutic applications, including notable potential as anticancer agents.[1][2] Understanding the cytotoxic effects of these compounds is a critical step in the drug discovery and development process. This document provides detailed application notes and standardized protocols for a panel of common in vitro assays to evaluate the cytotoxicity of piperazine-based compounds. The assays described herein are designed to assess various aspects of cell health, including metabolic activity, membrane integrity, and the induction of apoptosis.

Data Presentation: Quantitative Cytotoxicity of Piperazine Derivatives

The following tables summarize the half-maximal inhibitory concentration (IC50) values for various piperazine derivatives against a range of human cancer cell lines. A lower IC50 value indicates higher cytotoxic activity.

Table 1: Cytotoxicity of Piperazine Derivative PCC [3]

Cell LineCompoundIncubation TimeIC50 (µg/mL)IC50 (µM)
SNU-475 (Human Liver Cancer)PCC24h6.98 ± 0.116.98 ± 0.11
SNU-423 (Human Liver Cancer)PCC24h7.76 ± 0.457.76 ± 0.45
THLE-3 (Normal Human Liver)PCC24h48.63 ± 0.12-
SNU-475 (Human Liver Cancer)5-Fluorouracil (Standard)24h1.14 ± 0.02-

Table 2: Cytotoxicity of Benzothiazole-Piperazine Derivatives [4]

CompoundHUH-7 (Hepatocellular) GI50 (µM)MCF-7 (Breast) GI50 (µM)HCT-116 (Colorectal) GI50 (µM)
1d 1.230.981.54

Table 3: Cytotoxicity of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors [5]

CompoundMDA-MB-231 (Breast Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)
6b 33.4084.05
7b 10.55>100
8b 5.4239.10
9b 38.199.50

Table 4: Cytotoxicity of Rhodanine-Piperazine Hybrids against Breast Cancer Cell Lines

CompoundMDA-MB-468 IC50 (µM)MDA-MB-231 IC50 (µM)MCF-7 IC50 (µM)T47D IC50 (µM)
5 168>200>200>200
6 37127154>200
9 64148134>200
10 4211265>200
12 5410478>200
15 68133112>200
17 58118169>200
Gefitinib 101568>200

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method for assessing cell metabolic activity, which is an indicator of cell viability. In viable cells, mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT into purple formazan crystals.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the piperazine compound in culture medium. Remove the overnight medium from the cells and add the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest compound concentration) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium without disturbing the formazan crystals. Add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the crystals. Gently shake the plate for 10-15 minutes to ensure full dissolution.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from cells with damaged plasma membranes.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time.

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 3-5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Reaction Mixture Preparation: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing a catalyst and a dye solution.

  • Reaction Incubation: Add 50 µL of the reaction mixture to each well containing the supernatant. Incubate at room temperature for up to 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used for background correction.

  • Data Analysis: Determine cytotoxicity by comparing the LDH activity in the treated wells to that of untreated (spontaneous release) and maximum LDH release (lysis control) wells.

Neutral Red Uptake (NRU) Assay

This assay assesses cell viability by measuring the uptake of the supravital dye Neutral Red into the lysosomes of viable cells.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time.

  • Neutral Red Incubation: Remove the treatment medium and add 100 µL of pre-warmed medium containing Neutral Red (e.g., 50 µg/mL). Incubate for 2-3 hours at 37°C.

  • Washing: Discard the Neutral Red solution and wash the cells with 150 µL of PBS.

  • Destaining: Add 150 µL of destain solution (e.g., 50% ethanol, 49% water, 1% acetic acid) to each well.

  • Shaking: Shake the plate on a microplate shaker for 10 minutes to extract the dye.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of viable cells compared to the untreated control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while propidium iodide (PI) stains the DNA of cells with compromised membranes.

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates. After 24 hours, treat the cells with the piperazine compound at various concentrations (e.g., IC50 and 2x IC50). Include a no-treatment control.

  • Incubation: Incubate the cells for a specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.

  • Data Interpretation:

    • Viable cells: Annexin V-negative / PI-negative

    • Early apoptotic cells: Annexin V-positive / PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive / PI-positive

Visualizations: Workflows and Signaling Pathways

G Experimental Workflow for In Vitro Cytotoxicity Testing cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Cell Culture (e.g., Cancer Cell Line) cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep Piperazine Compound Preparation (Serial Dilutions) compound_treatment Compound Treatment (24, 48, or 72h incubation) compound_prep->compound_treatment cell_seeding->compound_treatment assay_type Select Assay compound_treatment->assay_type mtt MTT Assay assay_type->mtt Metabolic Activity ldh LDH Assay assay_type->ldh Membrane Integrity nru Neutral Red Assay assay_type->nru Lysosomal Integrity apoptosis Apoptosis Assay (Flow Cytometry) assay_type->apoptosis Apoptosis readout Measure Absorbance/ Fluorescence mtt->readout ldh->readout nru->readout apoptosis->readout data_processing Calculate % Viability/ Cytotoxicity readout->data_processing ic50 Determine IC50 Value data_processing->ic50 mechanism Elucidate Mechanism of Action ic50->mechanism

Caption: Standard workflow for in vitro cytotoxicity testing.

G Signaling Pathways in Piperazine-Induced Apoptosis cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway cluster_survival Pro-Survival Pathways (Inhibition) piperazine Piperazine Derivative caspase8 Caspase-8 Activation piperazine->caspase8 Induces mitochondria Mitochondria piperazine->mitochondria Induces Stress pi3k_akt PI3K/Akt Pathway piperazine->pi3k_akt Inhibits nf_kb NF-κB Pathway piperazine->nf_kb Inhibits caspase37 Caspase-3/7 Activation caspase8->caspase37 cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis

Caption: Piperazine-induced apoptosis signaling pathways.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Issues with Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with piperazine derivatives. The following troubleshooting guides and frequently asked questions (FAQs) provide direct, actionable advice and detailed experimental protocols to address these common issues.

Frequently Asked Questions (FAQs)

Q1: My piperazine derivative has poor aqueous solubility, leading to inconsistent results in my biological assays. What are the initial steps I can take to improve its solubility?

A1: Poor aqueous solubility is a common challenge with piperazine-containing compounds due to the often lipophilic nature of the overall structure, even with the presence of the hydrophilic piperazine ring. Here is a step-by-step guide to troubleshoot this issue:

  • pH Adjustment: The piperazine moiety is basic. Therefore, modifying the pH of your aqueous solution can significantly impact the solubility of your compound by ionizing the piperazine nitrogens. An increase in solubility is often observed at lower pH values.[1]

  • Salt Formation: Converting the free base to a salt is a widely used and highly effective method to enhance the aqueous solubility of basic compounds like piperazine derivatives.[2][3] Common acidic counterions include hydrochloride, mesylate, and sulfate.[4] A salt screening study is recommended to identify the most suitable counterion that provides optimal solubility and stability.[5]

  • Co-solvents: The use of water-miscible organic solvents can increase the solubility of hydrophobic compounds. Common co-solvents include dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycol (PEG). Be mindful that high concentrations of organic solvents may be incompatible with certain biological assays, so it is crucial to run appropriate vehicle controls.

Q2: I performed a salt screening for my derivative, but the resulting salts did not significantly improve solubility or were unstable. What are my next options?

A2: If salt formation is not a viable option, several other advanced strategies can be employed:

  • Prodrug Approach: A prodrug is an inactive or less active molecule that is converted into the active parent drug in vivo. This approach can be used to improve physicochemical properties like solubility. For instance, attaching a phosphate group can dramatically increase aqueous solubility.

  • Nanosuspension: This involves reducing the particle size of the drug to the nanometer range, which increases the surface area for dissolution. Nanosuspensions are stabilized by surfactants or polymers.

  • Co-crystallization: A co-crystal consists of the active pharmaceutical ingredient (API) and a co-former in a crystalline lattice. This can modify the physicochemical properties of the API, including solubility.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drugs, forming inclusion complexes with enhanced aqueous solubility.

Q3: Can I use more than one solubility enhancement technique at the same time?

A3: Yes, a combination of strategies can be very effective. For instance, you could create a salt of your derivative (chemical modification) and then formulate it as a nanosuspension (physical modification) to further improve its dissolution rate and bioavailability.

Troubleshooting Guides

Problem: Inconsistent results in cell-based assays due to compound precipitation.

Logical Troubleshooting Workflow:

start Inconsistent Assay Results solubility Suspect Poor Solubility / Precipitation start->solubility check_solubility Determine Kinetic Solubility in Assay Medium solubility->check_solubility precipitate Precipitation Observed? check_solubility->precipitate no_precipitate No Precipitation (Investigate other assay variables) precipitate->no_precipitate No modify_formulation Modify Formulation precipitate->modify_formulation Yes ph_adjust pH Adjustment modify_formulation->ph_adjust cosolvent Add Co-solvent (e.g., DMSO) modify_formulation->cosolvent retest Re-test in Assay ph_adjust->retest cosolvent->retest success Consistent Results retest->success Success failure Still Inconsistent (Consider advanced formulation) retest->failure Failure

Caption: Troubleshooting workflow for inconsistent assay results.

Solution:

  • Determine Kinetic Solubility: First, determine the kinetic solubility of your compound in the specific assay buffer you are using. This will give you an indication of the concentration at which the compound starts to precipitate under your experimental conditions.

  • Adjust pH: If your assay allows, try adjusting the pH of the medium to a more acidic value to increase the ionization and solubility of the piperazine derivative.

  • Use a Co-solvent: If not already in use, prepare your stock solution in 100% DMSO and ensure the final concentration of DMSO in your assay does not exceed a level that affects the cells (typically <0.5%). This small amount of co-solvent can help maintain the compound's solubility.

  • Advanced Formulation: If the above steps are insufficient, consider preparing a nanosuspension or a cyclodextrin inclusion complex of your compound for your in vitro studies.

Data Presentation: Solubility Enhancement of Piperazine Derivatives

The following tables summarize quantitative data on the improvement of solubility for piperazine derivatives using various techniques.

Table 1: Solubility Enhancement by Salt Formation

Parent CompoundSalt FormSolventSolubility of Parent (µg/mL)Solubility of Salt (µg/mL)Fold IncreaseReference
IIIM-290HydrochlorideWater~8.6387~45
Meclofenamic AcidPiperazine (1:1)50% EtOH–water0.02773.5~2724
IbuprofenPiperazine (1:0.5)Water0.021>0.21>10
IndomethacinPiperazine (1:0.5)Water0.0009>0.009>10

Table 2: Solubility Enhancement by Prodrug Approach

Parent CompoundProdrugSolventSolubility of Parent (mg/mL)Solubility of Prodrug (mg/mL)Fold IncreaseReference
CI-994Glucuronide Prodrug 44Aqueous Buffer0.08>1>12.5
CI-994Glucuronide Prodrug 45Aqueous Buffer0.08>1>12.5
6-MNAPiperazine Ester Prodrug 22pH 7.4 Buffer-Water Soluble-

Table 3: Solubility Enhancement by Other Techniques

CompoundTechniqueDetailsSolubility of ParentSolubility with TechniqueFold IncreaseReference
GenisteinCo-crystal with PiperazineWater2.6 µg/mL15.2 µg/mL~5.8
PiperineComplexation with HPβ-CDWater--~2
PiperineComplexation with SBEβ-CDWater--~2

Experimental Protocols

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol is a foundational technique for determining the equilibrium solubility of a compound.

Materials:

  • Piperazine derivative (solid)

  • Selected solvent (e.g., phosphate-buffered saline, pH 7.4)

  • Sealed glass vials

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Add an excess amount of the solid piperazine derivative to a glass vial containing a known volume of the solvent.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials for 24-48 hours to ensure equilibrium is reached.

  • After incubation, allow the vials to stand to let the excess solid settle.

  • Centrifuge the vials to further separate the undissolved solid.

  • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method.

  • The solubility is reported in units such as mg/mL or µM.

Protocol 2: General Salt Screening for a Basic Piperazine Derivative

This protocol outlines a general procedure for screening different counterions to form a salt with improved solubility.

Materials:

  • Piperazine derivative (free base)

  • A selection of pharmaceutically acceptable acids (e.g., HCl, HBr, methanesulfonic acid, sulfuric acid, maleic acid)

  • A variety of solvents (e.g., isopropanol, ethanol, acetone, water)

  • Small-scale reaction vials or a 96-well plate

  • Stirring mechanism (magnetic stir bars or plate shaker)

  • Filtration or centrifugation setup

  • Analytical instrumentation for characterization (e.g., XRPD, DSC, NMR)

Procedure:

  • Saturated Solution Method:

    • Dissolve the piperazine derivative free base in a suitable solvent to near saturation.

    • In separate vials, add a stoichiometric amount (typically 1:1 molar ratio) of each selected acid.

    • Allow the solutions to stir or shake at a controlled temperature.

    • If a precipitate forms, isolate the solid by filtration or centrifugation.

    • If no precipitate forms, slowly evaporate the solvent to induce crystallization.

  • Slurry Method (for poorly soluble free base):

    • Suspend the free base and a stoichiometric amount of the acid in a solvent in which both are sparingly soluble.

    • Stir the slurry for an extended period (24-72 hours), allowing for equilibration and potential salt formation.

    • Isolate the solid phase.

  • Characterization:

    • Analyze the isolated solids using techniques like X-ray powder diffraction (XRPD) to confirm the formation of a new crystalline form.

    • Further characterization by Differential Scanning Calorimetry (DSC) and Nuclear Magnetic Resonance (NMR) can confirm salt formation and determine its properties.

  • Solubility Testing:

    • Determine the aqueous solubility of the confirmed salts using Protocol 1.

Protocol 3: Preparation of a Nanosuspension by Anti-Solvent Precipitation

This is a "bottom-up" method for preparing a nanosuspension.

Materials:

  • Piperazine derivative

  • A water-miscible organic solvent in which the drug is soluble (e.g., ethanol, acetone)

  • An aqueous solution containing a stabilizer (e.g., a surfactant like Poloxamer 188 or a polymer like HPMC)

  • High-speed stirrer or homogenizer

Procedure:

  • Organic Phase Preparation: Dissolve the piperazine derivative in the selected organic solvent to create a saturated or near-saturated solution.

  • Aqueous Phase Preparation: Dissolve the stabilizer in water.

  • Precipitation: Under high-speed stirring, inject the organic phase into the aqueous phase. The rapid change in solvent polarity will cause the drug to precipitate out as nanoparticles.

  • Solvent Removal: Remove the organic solvent, typically by evaporation under reduced pressure.

  • Characterization: Analyze the resulting nanosuspension for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

Visualization of a Relevant Signaling Pathway

Many piperazine derivatives are known to target G-protein coupled receptors (GPCRs), which are involved in a wide array of physiological processes. The following diagram illustrates a simplified, generic GPCR signaling pathway that can be modulated by a piperazine derivative.

GPCR_Signaling cluster_membrane Cell Membrane GPCR GPCR G_protein G-protein (αβγ) GPCR->G_protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector α-subunit modulates GDP GDP G_protein->GDP Releases Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Ligand Piperazine Derivative (Ligand) Ligand->GPCR Binds GTP GTP GTP->G_protein Binds Cellular_Response Cellular Response Second_Messenger->Cellular_Response Triggers

Caption: A simplified G-protein coupled receptor (GPCR) signaling pathway.

References

Technical Support Center: Optimizing Piperazine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for piperazine synthesis. It provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Troubleshooting Guides

This section offers solutions to specific problems that may arise during the synthesis of piperazine and its derivatives.

Issue 1: Low Yield of Monosubstituted Piperazine and Formation of Disubstituted Byproduct

  • Question: My reaction is producing a significant amount of the 1,4-disubstituted piperazine, leading to a low yield of the desired monosubstituted product. How can I improve the selectivity for mono-substitution?

  • Answer: The formation of a di-substituted byproduct is a common challenge due to the comparable reactivity of the second nitrogen atom after the initial substitution.[1] Several strategies can be employed to favor mono-substitution:

    • Use of Excess Piperazine: Employing a large excess of piperazine (5-10 equivalents) statistically favors the reaction of the electrophile with the more abundant unsubstituted piperazine.[1][2]

    • Slow Addition of Electrophile: Adding the alkylating or arylating agent dropwise, particularly at low temperatures, can help control the reaction rate and minimize disubstitution.[1]

    • Protecting Group Strategy: A more controlled method involves using a mono-protected piperazine, such as N-Boc-piperazine.[2] The protecting group is subsequently removed after the substitution reaction.

    • Reaction Conditions: High temperatures and prolonged reaction times can favor the formation of the thermodynamically more stable disubstituted product. It is crucial to monitor the reaction progress using techniques like TLC or LC-MS and to stop the reaction once the formation of the monosubstituted product is maximized.

Issue 2: Low Yield in Buchwald-Hartwig Amination for N-Aryl Piperazine Synthesis

  • Question: I am experiencing consistently low yields when synthesizing N-aryl piperazines via Buchwald-Hartwig amination. What are the potential causes and how can I optimize the reaction?

  • Answer: Low yields in Buchwald-Hartwig amination of piperazines can be attributed to several factors, including catalyst deactivation, suboptimal reaction conditions, or issues with the starting materials.

    • Catalyst and Ligand Selection: The choice of the palladium precursor and the phosphine ligand is critical. For electron-rich aryl halides, more electron-rich and sterically hindered phosphine ligands are often necessary. It is recommended to screen a variety of ligands and palladium sources.

    • Base Selection: The base plays a crucial role in both the reaction rate and the prevalence of side reactions. If a strong base like NaOtBu leads to the decomposition of your starting material, consider using a weaker base such as K₃PO₄ or Cs₂CO₃.

    • Solvent Effects: The solvent affects the solubility of reagents and the stability of the catalytic species. Common solvents include toluene, dioxane, and THF. If solubility is an issue, a more polar solvent like t-butanol may be beneficial.

    • Temperature and Time: Suboptimal temperature can result in an incomplete reaction or decomposition. Monitoring the reaction progress by TLC or LC-MS is essential to determine the optimal reaction time. A temperature screen can also help identify the ideal conditions for your specific substrates.

Issue 3: Difficulty in Purifying Substituted Piperazine Products

  • Question: I am struggling to purify my substituted piperazine product. What are some effective purification techniques?

  • Answer: The basic nature and potential water solubility of substituted piperazines can make purification challenging.

    • Column Chromatography: This is the most common method. To prevent tailing on the acidic silica gel, it is advisable to add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent.

    • Acid-Base Extraction: This technique is useful for separating the basic piperazine product from non-basic impurities. The crude mixture is dissolved in an organic solvent and extracted with an acidic aqueous solution. The piperazine derivative will move to the aqueous layer as its salt. The aqueous layer can then be basified, and the purified piperazine can be re-extracted into an organic solvent.

    • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

Data Presentation

Table 1: Troubleshooting Summary for Low Mono-substitution Yield

Potential Cause Recommended Solution
High Reactivity of Monosubstituted ProductUse a 5-10 fold excess of piperazine.
Add the electrophile slowly at a low temperature.
Utilize a mono-protected piperazine (e.g., N-Boc-piperazine).
Reaction Conditions Favoring Di-substitutionOptimize reaction temperature and time by monitoring with TLC or LC-MS.

Table 2: Optimization of Buchwald-Hartwig Amination Conditions

Parameter Recommendation
Catalyst/LigandScreen various palladium sources and phosphine ligands.
BaseIf strong bases (e.g., NaOtBu) cause decomposition, switch to weaker bases (e.g., K₃PO₄, Cs₂CO₃).
SolventCommon choices are toluene, dioxane, and THF. Consider more polar solvents like t-butanol for solubility issues.
Temperature & TimeMonitor reaction progress to determine optimal conditions and perform a temperature screen if necessary.

Experimental Protocols

Protocol 1: Mono-N-alkylation of Piperazine using Excess Piperazine

  • Materials:

    • Piperazine (10 mmol, 10 eq.)

    • Alkyl halide (1 mmol, 1 eq.)

    • Potassium carbonate (2 mmol, 2 eq.)

    • Acetonitrile (20 mL)

  • Procedure:

    • To a solution of piperazine in acetonitrile, add potassium carbonate.

    • Slowly add the alkyl halide to the mixture at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

    • Once the reaction is complete, filter the mixture to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography to isolate the mono-alkylated product.

Protocol 2: Synthesis of N-Boc-piperazine (Mono-protection)

  • Materials:

    • Piperazine (2.0 eq)

    • Di-tert-butyl dicarbonate (Boc₂O, 1.0 eq)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve piperazine in dichloromethane (DCM) and cool to 0 °C.

    • Add a solution of di-tert-butyl dicarbonate (Boc₂O) in DCM dropwise to the piperazine solution.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • After reaction completion, concentrate the mixture.

    • Purify by column chromatography to isolate N-Boc-piperazine.

Frequently Asked Questions (FAQs)

  • Q1: What are the most common side reactions in piperazine synthesis?

    • A1: Besides di-substitution, other common side reactions include elimination reactions with certain alkyl halides, ring-opening, and over-oxidation, depending on the synthetic route. Careful control of reaction conditions and choice of reagents can minimize these.

  • Q2: How can I synthesize an unsymmetrically 1,4-disubstituted piperazine?

    • A2: The most reliable method is a stepwise approach. First, introduce one substituent onto the piperazine ring, often using a protecting group strategy to ensure mono-substitution. After purification of the mono-substituted piperazine, the second substituent can be introduced at the other nitrogen atom.

  • Q3: What are some modern methods for the C-H functionalization of the piperazine ring?

    • A3: The sp³ C-H bonds of the piperazine ring are generally unreactive. Advanced techniques like photoredox catalysis or transition-metal-catalyzed C-H activation can be used to functionalize these positions.

  • Q4: How can I achieve stereoselective synthesis of disubstituted piperazines?

    • A4: Achieving a specific stereoisomer (e.g., cis or trans) requires a stereocontrolled synthetic strategy. This can often be accomplished through the use of chiral starting materials (e.g., amino acids), diastereoselective reactions, or chiral catalysts.

Visualizations

Troubleshooting_Mono_Substitution Start Low Yield of Monosubstituted Piperazine CheckRatio Check Piperazine to Electrophile Ratio Start->CheckRatio MonitorReaction Monitor Reaction (TLC/LC-MS) Start->MonitorReaction ExcessPiperazine Use 5-10 eq. of Piperazine CheckRatio->ExcessPiperazine Ratio < 5:1 CheckAddition Review Electrophile Addition Method CheckRatio->CheckAddition Ratio > 5:1 SlowAddition Add Electrophile Slowly at Low Temperature CheckAddition->SlowAddition Addition too fast ConsiderProtection Consider Protecting Group Strategy CheckAddition->ConsiderProtection Still Di-substitution UseBoc Use Mono-Boc-Piperazine ConsiderProtection->UseBoc OptimizeTimeTemp Optimize Time and Temperature MonitorReaction->OptimizeTimeTemp

Caption: Troubleshooting workflow for low mono-substitution yields.

Experimental_Workflow_Mono_Alkylation Start Start: Mono-N-Alkylation MixReagents 1. Mix Piperazine (10 eq.), K2CO3 (2 eq.) in ACN Start->MixReagents AddHalide 2. Add Alkyl Halide (1 eq.) Slowly at RT MixReagents->AddHalide Stir 3. Stir at RT for 12-24h (Monitor by TLC) AddHalide->Stir Filter 4. Filter to Remove Salts Stir->Filter Concentrate 5. Concentrate Filtrate Filter->Concentrate Purify 6. Purify by Column Chromatography Concentrate->Purify Product End: Mono-alkylated Product Purify->Product

Caption: Experimental workflow for mono-N-alkylation of piperazine.

References

Technical Support Center: Large-Scale Piperazine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the large-scale synthesis of piperazine and its derivatives.

Troubleshooting Guides

Our troubleshooting guides are presented in a question-and-answer format to offer direct solutions to specific issues that may arise during experimentation.

Issue 1: Low Yield of Mono-substituted Piperazine and Formation of Di-substituted Byproduct

Question: My reaction is producing a low yield of the desired mono-substituted piperazine, with a significant amount of the 1,4-di-substituted byproduct. How can I improve the selectivity for mono-substitution?

Answer: The formation of di-substituted piperazine is a frequent challenge due to the comparable reactivity of the second nitrogen atom after the first substitution. Several strategies can be employed to favor mono-substitution:

  • Stoichiometry Control: Using a large excess of piperazine (typically 5-10 equivalents) relative to the electrophile statistically favors the reaction at an unsubstituted piperazine molecule.[1]

  • Slow Addition of Reagents: Adding the alkylating or arylating agent slowly and at a low temperature can help control the reaction rate and minimize di-substitution.

  • Protecting Groups: A more controlled but multi-step approach involves using a mono-protected piperazine, such as N-Boc-piperazine. This ensures that only one nitrogen is available for reaction. The protecting group is then removed in a subsequent step.[2]

  • Protonation: Utilizing a protonated piperazine salt can protect one of the nitrogen atoms, thus suppressing the competitive reaction that leads to di-substituted derivatives.[2]

Experimental Protocol: Mono-N-alkylation of Piperazine using Excess Piperazine

Materials:

  • Piperazine (10 mmol, 10 eq.)

  • Alkyl halide (1 mmol, 1 eq.)

  • Potassium carbonate (2 mmol, 2 eq.)

  • Acetonitrile (20 mL)

Procedure:

  • To a solution of piperazine in acetonitrile, add potassium carbonate.

  • Slowly add the alkyl halide to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring its progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to isolate the mono-alkylated product.

Data Presentation: Effect of Stoichiometry on Product Distribution

Molar Ratio (Piperazine : Electrophile)Mono-substituted Product Yield (%)Di-substituted Product Yield (%)
1 : 1Low to ModerateHigh
3 : 1GoodLow
5 : 1HighVery Low
Note: Yields are generalized and will vary based on specific reaction conditions.

Logical Relationship: Troubleshooting Low Mono-substitution Yield

G start Low Yield of Mono-substituted Piperazine cause1 Significant Di-substitution Observed? start->cause1 cause2 Incomplete Reaction? cause1->cause2 No sub_cause1 Stoichiometry Issue cause1->sub_cause1 Yes sub_cause2 High Reactivity of Mono-substituted Product cause1->sub_cause2 Yes sub_cause3 Suboptimal Reaction Conditions cause2->sub_cause3 Yes solution1 Increase Piperazine Excess (5-10 eq.) sub_cause1->solution1 solution2 Use Mono-protected Piperazine (e.g., Boc) sub_cause1->solution2 solution3 Slow Reagent Addition at Low Temperature sub_cause2->solution3 solution4 Optimize Temperature & Time (Monitor by TLC/LC-MS) sub_cause3->solution4

Caption: Troubleshooting workflow for low mono-substitution yield.

Issue 2: Low Yield in Buchwald-Hartwig Amination for N-Aryl Piperazine Synthesis

Question: I am consistently getting low yields for my N-aryl piperazine synthesis using Buchwald-Hartwig amination. What are the potential causes and how can I optimize the reaction?

Answer: Low yields in Buchwald-Hartwig amination of piperazines can be attributed to several factors, including catalyst deactivation, suboptimal reaction conditions, or the nature of the starting materials. Here are key areas to troubleshoot:

  • Catalyst and Ligand Choice: The combination of the palladium precursor (e.g., Pd₂(dba)₃) and the phosphine ligand (e.g., RuPhos, BINAP) is critical. For electron-rich aryl halides, more electron-rich and sterically hindered phosphine ligands are often required.

  • Base Selection: The choice of base is crucial. Strong bases like NaOtBu are common, but if they cause decomposition of your starting material, consider weaker bases such as K₃PO₄ or Cs₂CO₃.

  • Solvent Effects: The solvent impacts the solubility of reagents and the stability of the catalytic species. Toluene, dioxane, and THF are commonly used. Aprotic, non-polar solvents like m-xylene have been found to be effective in some cases.

  • Reaction Temperature and Time: Suboptimal temperature can lead to incomplete reaction or decomposition. It is essential to monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and temperature.

Data Presentation: Influence of Solvent and Base on Buchwald-Hartwig Amination Yield

SolventBaseTemperature (°C)Reaction Time (h)Typical Yield (%)
TolueneNaOtBu80-11012-24Good to Excellent
DioxaneK₃PO₄10018-24Moderate to Good
THFCs₂CO₃6524Moderate
m-XyleneNaOtBu1201-2 (Microwave)Excellent
Note: Yields are generalized from literature and will vary based on specific substrates and catalyst/ligand systems.
Issue 3: Difficulty in Purifying Piperazine-Containing Compounds

Question: I am struggling to purify my substituted piperazine product. What are some effective purification techniques?

Answer: The basic nature and potential water solubility of piperazine derivatives can make purification challenging. Here are some effective methods:

  • Acid-Base Extraction: This technique separates basic piperazine products from non-basic impurities. The crude mixture is dissolved in an organic solvent and extracted with an acidic aqueous solution. The piperazine derivative moves to the aqueous layer as its salt. The aqueous layer can then be basified, and the purified product re-extracted into an organic solvent.

  • Crystallization/Salt Formation: Purification can often be achieved by converting the piperazine derivative to a salt (e.g., dihydrochloride or diacetate), which is then recrystallized. Piperazine itself can be effectively purified by forming its crystalline piperazine diacetate salt in acetone, which precipitates out, leaving impurities in the solution.

  • Column Chromatography: While the basicity of piperazines can cause issues with silica gel (streaking), it is still a widely used method. Using a deactivated silica gel or alumina can be effective, often with a solvent system containing a small amount of a basic modifier like triethylamine.

Experimental Protocol: Purification of Piperazine via Diacetate Salt Formation

Materials:

  • Crude piperazine-containing mixture

  • Acetone

  • Glacial acetic acid

Procedure:

  • Dissolve the crude mixture in acetone at 20-40°C to a concentration of approximately 0.5 to 20 weight percent piperazine.

  • While stirring, slowly add glacial acetic acid (at least a stoichiometric amount, up to 5 times).

  • The crystalline piperazine diacetate will precipitate. Cool the mixture to 10-30°C to maximize precipitation.

  • Separate the precipitated salt from the liquid by filtration.

  • Wash the collected precipitate with cold acetone to remove residual impurities.

  • Dry the purified piperazine diacetate under vacuum.

  • (Optional) The free base can be regenerated by treating the diacetate salt with a suitable base.

Experimental Workflow: Purification by Acid-Base Extraction

G A Crude Product in Organic Solvent B Add Aqueous Acid (e.g., HCl) A->B C Shake and Separate Layers B->C D Aqueous Layer (Contains Piperazine Salt) C->D Lower Layer E Organic Layer (Contains Non-basic Impurities) C->E Upper Layer F Add Base (e.g., NaOH) to Aqueous Layer D->F G Extract with Fresh Organic Solvent F->G H Organic Layer (Contains Purified Piperazine) G->H Upper Layer I Aqueous Layer (Waste) G->I Lower Layer J Dry and Evaporate Organic Solvent H->J K Pure Piperazine Product J->K

References

Technical Support Center: Preventing Degradation of Piperazine Compounds in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of piperazine-containing compounds in solution. The following information includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of degradation for piperazine compounds in solution?

A1: The primary causes of degradation for piperazine compounds are oxidation, photodegradation, and hydrolysis. The nitrogen atoms in the piperazine ring are particularly susceptible to oxidation.[1][2] Aromatic rings often present in piperazine derivatives can absorb UV light, leading to photodegradation.[1] Furthermore, the piperazine ring can be susceptible to cleavage under strong acidic or basic conditions.[1]

Q2: What are the common visual signs of piperazine compound degradation?

A2: Visual signs of degradation can include a change in color, often to yellow or brown, and the formation of precipitates.[3] A change in the odor of the compound can also be an indicator of chemical change. For a definitive assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) should be used to check for impurities.

Q3: How should I store stock solutions of piperazine compounds to ensure stability?

A3: For maximum stability, prepare stock solutions in a high-quality, anhydrous solvent like DMSO or ethanol. Store these solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Always use amber vials or containers protected from light to prevent photodegradation. Purging the vial with an inert gas (e.g., argon or nitrogen) before sealing can provide additional protection against oxidation.

Q4: What types of antioxidants can be used to stabilize piperazine solutions?

A4: Phenolic antioxidants such as Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA) are effective free-radical scavengers, typically used at concentrations of 0.01-0.1%. Hindered Amine Light Stabilizers (HALS) are also used to protect against photo-oxidation by cyclically removing free radicals. The choice of antioxidant should be validated for compatibility and effectiveness with your specific compound and application.

Q5: My experimental results are inconsistent. Could degradation of my piperazine compound be the cause?

A5: Yes, inconsistent results are a common consequence of compound degradation. A loss of compound purity can lead to reduced potency, altered pharmacology, or the formation of interfering byproducts. It is crucial to confirm the purity of your compound stock and working solutions before each experiment, ideally using a stability-indicating analytical method like HPLC.

Degradation Pathways Overview

Piperazine compounds can degrade through several mechanisms. The primary pathways include oxidation of the nitrogen atoms, photolytic reactions facilitated by light absorption, and hydrolysis of the ring or associated functional groups under acidic or basic conditions.

General Degradation Pathways for Piperazine Compounds Piperazine Piperazine Compound in Solution Oxidation_Products N-Oxides, Ring-Opened Products, Hydroxylated Derivatives Piperazine->Oxidation_Products Oxidation Photo_Products Radical Species, Rearranged Products Piperazine->Photo_Products Photodegradation Hydrolysis_Products Ring-Opened Products (e.g., Ethylenediamine derivatives) Piperazine->Hydrolysis_Products Hydrolysis Oxygen Oxygen / Reactive Oxygen Species (ROS) Oxygen->Oxidation_Products Light UV/Visible Light Light->Photo_Products pH H+ (Acid) / OH- (Base) pH->Hydrolysis_Products Heat Heat Heat->Oxidation_Products Accelerates Heat->Hydrolysis_Products Accelerates Metal Metal Ions (e.g., Cu2+) Metal->Oxidation_Products Catalyzes

A diagram of common degradation pathways for piperazine compounds.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and storage of piperazine compound solutions.

Observed Issue Potential Cause Recommended Action
Solution turns yellow or brown over time. Oxidation or Photodegradation. 1. Confirm Degradation: Analyze the solution using HPLC to quantify the parent compound and detect degradation products. 2. Prevent Oxidation: Prepare fresh solutions using solvents degassed with nitrogen or argon. Consider adding an antioxidant like BHT (0.01%). 3. Prevent Photodegradation: Store all solutions in amber vials or wrapped in foil. Minimize exposure to ambient light during experiments.
Precipitate forms in an aqueous solution. Poor Solubility or Formation of Insoluble Degradants. 1. Check pH: The solubility of basic piperazine compounds is often pH-dependent. Adjusting the pH towards the acidic range may improve solubility. 2. Analyze Precipitate: If possible, isolate and analyze the precipitate to determine if it is the parent compound or a degradation product. 3. Filter Before Use: If the issue is minor precipitation of the parent compound, filter the solution through a 0.22 µm syringe filter before use. Always re-quantify the concentration of the filtrate.
Loss of potency or inconsistent biological assay results. Chemical Degradation. 1. Verify Purity: Immediately analyze the purity of the stock solution and any prepared dilutions via a validated stability-indicating HPLC method. 2. Use Fresh Solutions: Always use freshly prepared solutions for critical experiments. Avoid using solutions that have been stored for extended periods unless their stability has been confirmed. 3. Perform Stress Testing: Conduct a forced degradation study (see protocol below) to understand the compound's stability under your specific experimental conditions (e.g., buffer composition, temperature).
Appearance of new peaks in HPLC chromatogram. Formation of Degradation Products. 1. Characterize Peaks: Use HPLC-MS to identify the mass of the new impurities. This can provide clues about the degradation pathway (e.g., an increase of 16 amu may suggest N-oxide formation). 2. Review Storage/Handling: Assess if the sample was exposed to light, oxygen, extreme pH, or high temperatures. 3. Implement Controls: Based on the likely cause, implement preventative measures such as using an inert atmosphere, protecting from light, or buffering the solution.

Quantitative Data Summary

The following table summarizes hypothetical, yet representative, degradation data for a generic piperazine derivative under various forced degradation conditions. Actual degradation will vary based on the specific molecular structure. This data is intended for illustrative purposes to demonstrate potential stability liabilities.

Stress Condition Duration Parameter % Degradation (Illustrative) Major Degradation Products (Likely)
Acid Hydrolysis 24 hours0.1 M HCl at 60°C8%Ring-opened diamine derivatives
Base Hydrolysis 24 hours0.1 M NaOH at 60°C5%Ring-opened diamine derivatives
Oxidative 24 hours3% H₂O₂ at 25°C15%N-oxides, Piperazinones
Thermal 7 days70°C (Solid State)4%Oxidative and rearrangement products
Photolytic 24 hoursICH Q1B Light Exposure*12%Radical-derived products, colored degradants

*ICH Q1B specifies an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a typical forced degradation study to identify potential degradation pathways and establish a stability-indicating analytical method.

Forced Degradation Experimental Workflow Start Start: Prepare 1 mg/mL Stock Solution of Piperazine Compound Control Control Sample (Store at -20°C, protected from light) Start->Control Acid Acid Hydrolysis (0.1 M HCl, 60°C, 24h) Start->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C, 24h) Start->Base Oxidative Oxidative Stress (3% H₂O₂, RT, 24h) Start->Oxidative Thermal Thermal Stress (Solid) (70°C, 7 days) Start->Thermal Photo Photolytic Stress (Solution) (ICH Q1B Light Conditions) Start->Photo Analyze Analyze All Samples by HPLC-UV/MS Control->Analyze Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Oxidative->Analyze Thermal->Analyze Photo->Analyze Neutralize->Analyze Data Evaluate Data: - % Degradation - Peak Purity - Mass Balance - Identify Degradants Analyze->Data

A workflow for conducting a forced degradation study.

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL solution of the piperazine compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂ to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Photolytic Degradation: Expose a solution of the compound (e.g., 0.5 mg/mL in a quartz cuvette) to light as specified in ICH Q1B guidelines. A control sample should be wrapped in aluminum foil and kept at the same temperature.

  • Thermal Degradation: Place the solid compound in a vial and expose it to 70°C in a stability chamber for 7 days.

  • Analysis: At the end of the exposure time, cool samples to room temperature. Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) and analyze by a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to separate the parent piperazine compound from its potential degradation products.

Methodology:

  • Instrumentation: HPLC system with UV or PDA detector. For peak identification, an in-line mass spectrometer (LC-MS) is recommended.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm (or a wavelength appropriate for the compound's chromophore).

  • Method Validation: The method should be validated for specificity by analyzing the samples from the forced degradation study. The goal is to demonstrate that all degradation product peaks are well-resolved from the parent compound peak. Peak purity analysis using a PDA detector is essential.

Protocol 3: Excipient Compatibility Study

This protocol is used to assess potential interactions between the piperazine compound (API) and common pharmaceutical excipients.

Methodology:

  • Selection: Choose a range of common excipients based on the intended dosage form (e.g., lactose, microcrystalline cellulose, magnesium stearate, povidone).

  • Sample Preparation: Prepare binary mixtures of the API and each excipient, typically in a 1:1 or 1:5 ratio by weight. Also prepare a sample of the API alone as a control.

  • Stressing: Place the mixtures in vials and add a small amount of water (e.g., 5-10% w/w) to accelerate potential reactions. Store the vials under accelerated stability conditions (e.g., 40°C/75% RH) for a defined period (e.g., 2-4 weeks).

  • Analysis: At specified time points (e.g., 0, 1, 2, and 4 weeks), remove the samples and analyze them by HPLC.

  • Evaluation: Compare the chromatograms of the API-excipient mixtures to the API control. Look for:

    • A significant decrease in the API peak area.

    • The appearance of new degradation peaks not present in the API control.

    • Any changes in physical appearance (e.g., color, clumping).

An excipient is considered incompatible if it causes significant degradation of the API beyond what is observed in the control sample.

References

Technical Support Center: Troubleshooting Piperazine-Based Assay Variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting variability in piperazine-based assays. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: We are observing high variability and inconsistent results in our piperazine-based cytotoxicity assay. What are the common causes?

High variability in cytotoxicity assays can stem from several factors, ranging from the physicochemical properties of the piperazine compounds to the experimental setup. Key contributors to consider are:

  • Compound Solubility and Aggregation: Piperazine derivatives can have variable aqueous solubility. Poor solubility can lead to precipitation and the formation of aggregates, resulting in inconsistent concentrations in your assay wells. These aggregates can non-specifically inhibit enzymes or sequester the target protein, leading to artificial bioactivity.

  • Physicochemical Properties: The specific salt form of the piperazine derivative can influence its solubility and hygroscopicity. Hygroscopic compounds can absorb moisture from the atmosphere, leading to inaccuracies in weighing and concentration calculations if not handled under controlled conditions.

  • Off-Target Effects: Piperazine-containing compounds are known to bind to off-target proteins, most notably sigma receptors (σ1 and σ2), which are present in many cell lines. This can trigger signaling pathways unrelated to your intended target, causing unexpected cytotoxicity or other cellular effects.[1][2]

  • Assay Interference: The piperazine compound itself may interfere with the assay's detection method. For example, a fluorescent compound can create a false positive in a fluorescence-based assay, or it could quench the signal, leading to a false negative.

  • Experimental Technique: Inconsistent cell seeding density, pipetting errors, and "edge effects" in multi-well plates can all introduce significant variability. The outer wells of a plate are more prone to evaporation, which can alter the concentration of the test compound.

Q2: Our piperazine derivative is showing significant cytotoxicity in non-cancerous cell lines. How can we mitigate these off-target effects?

Reducing off-target cytotoxicity is a common challenge. Here are several strategies to consider:

  • Structural Modification: The toxicity of piperazine derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies can help identify modifications to the piperazine scaffold that improve selectivity and reduce off-target effects.

  • Dose and Exposure Time Optimization: Conduct thorough dose-response and time-course experiments to identify a therapeutic window that maximizes the desired effect while minimizing toxicity.

  • Alternative Assay Methods: If you suspect your compound is interfering with the assay readout (e.g., mitochondrial metabolism in an MTT assay), switch to an orthogonal method that measures a different aspect of cell health, such as membrane integrity (e.g., LDH release assay or Trypan Blue exclusion).

  • Control for Off-Target Binding: If sigma receptor binding is a suspected issue, you can use known sigma receptor ligands as competitors in your assay to see if they block the observed effect.

Q3: How can we troubleshoot issues related to the physical properties of our piperazine compound, such as poor solubility or hygroscopicity?

Addressing the physicochemical properties of your compound is crucial for obtaining reliable data.

  • Improving Solubility:

    • Co-solvents: Dissolve the compound in a small amount of an organic solvent like DMSO before preparing aqueous dilutions. Ensure the final concentration of the organic solvent is low enough (typically <0.5%) to not be toxic to the cells.

    • Salt Forms: Different salt forms of piperazine can have significantly different solubilities. Experimenting with citrate or tartrate salts may improve aqueous solubility.[3]

    • pH Adjustment: The pH of the solution can impact the solubility of piperazine derivatives.

  • Managing Hygroscopicity:

    • Proper Storage: Store hygroscopic compounds in a desiccator or a controlled low-humidity environment.

    • Careful Handling: When weighing hygroscopic compounds, do so quickly in an environment with controlled humidity if possible. For highly sensitive compounds, a glove box with a dry atmosphere may be necessary.

    • Frequent Purity Checks: If a compound has been stored for a long time, consider re-analyzing its purity and water content.

Quantitative Data Summary

The following tables provide a summary of quantitative data for various piperazine derivatives to serve as a reference for expected potency and analytical detection limits.

Table 1: Cytotoxicity (IC50) of Various Piperazine Derivatives in Different Cancer Cell Lines

Compound ClassCell LineIC50 (µM)Reference
1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivativesMCF7 (Breast)0.31 - 120.52[4][5]
1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivativesBT20 (Breast)0.31 - 120.52
1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivativesT47D (Breast)0.31 - 120.52
1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivativesCAMA-1 (Breast)0.31 - 120.52
1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivativesHCT-116 (Colon)4.5
4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazine derivativesA549 (Lung)18.7 - 25.6
Vindoline-piperazine conjugatesMDA-MB-468 (Breast)1.00
Vindoline-piperazine conjugatesHOP-92 (Lung)1.35
Pyrazolopyrimidine-piperazine derivativesBreast Cancer Cell Lines0.70
Pyrazolopyrimidine-piperazine derivativesLung Cancer Cell Lines0.16 - 0.88
Benzothiazole-piperazine derivativesMCF7 (Breast)9.2
Benzothiazole-piperazine derivativesHCT-116 (Colon)4.5
Benzothiazole-piperazine derivativesHUH-7 (Liver)3.1
Quinoxalinylpiperazine derivativesVarious Cancer Cell Lines0.011 - 5.7

Table 2: Analytical Method Validation Parameters for Piperazine Derivatives

Analytical MethodAnalyteMatrixLOD (µg/mL)LOQ (µg/mL)Reference
HPLC-UV PiperazineAPI0.03 (30 ppm)0.09 (90 ppm)
BZP, mCPP, MeBP, MeOPP, MeP, TFMPPSeized Materials-0.125 - 0.5
LC-MS/MS PiperazineChicken Muscle0.00030.001
PiperazineChicken Kidney0.00120.0035
PiperazineChicken Liver0.00080.0024
PiperazinePork0.000620.00185
10 Piperazine DerivativesUrine0.0003 - 0.0020.01
GC-MS BZPPlasma0.0040.016
TFMPPPlasma0.0040.016
BZPUrine0.0020.008
TFMPPUrine0.0020.008
BZPCell Culture Medium0.1560.312
TFMPPCell Culture Medium0.3120.625
PiperazineDrug Substances0.008%0.03%
1-methyl piperazineDrug Substances0.005%0.02%
1-ethyl piperazineDrug Substances0.005%0.002%

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This protocol provides a general guideline for assessing cell viability. Optimization for specific cell lines and piperazine derivatives is recommended.

Materials:

  • 96-well cell culture plates

  • Piperazine derivative stock solution (in an appropriate solvent, e.g., DMSO)

  • Cell culture medium

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density. Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the piperazine derivative in cell culture medium. Remove the old medium from the cells and add the medium containing the various concentrations of the compound. Include vehicle-only controls (containing the same concentration of solvent as the highest compound concentration) and untreated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from the wells without disturbing the formazan crystals. Add 100-150 µL of the solubilization solution to each well.

  • Absorbance Measurement: Gently shake the plate for 15-20 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment by normalizing the absorbance values to the vehicle control.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to troubleshooting piperazine-based assays.

G start Variable Assay Results solubility Is the compound soluble in the assay buffer? start->solubility end1 Reliable Data end2 Re-evaluate Compound or Assay aggregation Is there evidence of aggregation? solubility->aggregation Yes optimize_solubility Optimize solubility (e.g., co-solvents, pH, salt form) solubility->optimize_solubility No off_target Could there be off-target effects? aggregation->off_target No aggregation_test Perform aggregation assay (e.g., DLS, detergent test) aggregation->aggregation_test Yes assay_interference Does the compound interfere with the assay readout? off_target->assay_interference No off_target_test Test for off-target binding (e.g., sigma receptor competition) off_target->off_target_test Yes orthogonal_assay Use an orthogonal assay with a different detection method assay_interference->orthogonal_assay Yes review_protocol Review and optimize experimental protocol (e.g., pipetting, plate layout) assay_interference->review_protocol No optimize_solubility->aggregation aggregation_test->off_target off_target_test->assay_interference orthogonal_assay->end2 review_protocol->end1

Troubleshooting workflow for piperazine assay variability.

G cluster_er Endoplasmic Reticulum Membrane ligand Piperazine Ligand (Agonist) sigma1r_bip Sigma-1 Receptor-BiP Complex (Inactive) ligand->sigma1r_bip Binds sigma1r Sigma-1 Receptor (Active) sigma1r_bip->sigma1r Dissociation of BiP ip3r IP3 Receptor sigma1r->ip3r Modulates ca_release Ca2+ Release ip3r->ca_release Opens er Endoplasmic Reticulum downstream Downstream Signaling (e.g., Apoptosis, Proliferation) ca_release->downstream

Simplified Sigma-1 Receptor Signaling Pathway.

G start Start cell_seeding Cell Seeding (96-well plate) start->cell_seeding compound_treatment Compound Treatment (Serial Dilutions) cell_seeding->compound_treatment incubation Incubation (24-72h) compound_treatment->incubation positive_control Positive Control (e.g., Doxorubicin) compound_treatment->positive_control vehicle_control Vehicle Control (e.g., DMSO) compound_treatment->vehicle_control assay_reagent Add Assay Reagent (e.g., MTT, SRB) incubation->assay_reagent readout Measure Readout (e.g., Absorbance) assay_reagent->readout data_analysis Data Analysis (IC50 Calculation) readout->data_analysis end End data_analysis->end

General experimental workflow for in vitro cytotoxicity assays.

References

Technical Support Center: N-Acylation of Piperazine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to optimize the N-acylation of piperazine and improve product yields.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the N-acylation of piperazine?

The main difficulty in the acylation of piperazine is controlling the selectivity between mono-acylation and di-acylation. As a symmetric diamine, both nitrogen atoms on piperazine are susceptible to reacting with the acylating agent. This often results in a mixture of the mono-substituted product, di-substituted byproduct, and unreacted starting material, which can complicate purification and lower the yield of the desired compound.[1]

Q2: What are the primary strategies to enhance selective mono-acylation of piperazine?

Several effective strategies can be employed to favor mono-acylation over di-acylation:

  • Use of Protecting Groups: This is a very common and reliable method. It involves protecting one of the piperazine nitrogens with a removable group, such as tert-butyloxycarbonyl (Boc). This multi-step process includes protection, acylation of the available amine, and a final deprotection step.[1][2]

  • Stoichiometric Control: Using a significant excess of piperazine in relation to the acylating agent can statistically favor the formation of the mono-acylated product.[1][2]

  • In Situ Mono-protonation: This one-pot method involves reacting piperazine with a single equivalent of an acid to form a mono-salt. The protonated nitrogen becomes significantly less nucleophilic, thereby directing acylation to the non-protonated nitrogen.

  • Flow Chemistry: Continuous flow reactors allow for precise control over stoichiometry, reaction time, and temperature, which can significantly improve the selectivity for mono-acylation.

  • Alternative Acylating/Activating Agents: The use of sterically hindered activating agents like 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) can also promote mono-acylation.

Q3: Why is a base necessary in many N-acylation reactions?

A base is crucial for several reasons:

  • Acid Scavenging: The reaction often produces an acidic byproduct, such as HCl or acetic acid. The base neutralizes this acid, preventing it from protonating the starting amine, which would render it non-nucleophilic and halt the reaction.

  • Starting Material Neutralization: Piperazine is sometimes supplied as a hydrochloride salt. An additional equivalent of base is needed to generate the "free base" form of the amine, making the nitrogen available to react.

Q4: Can a catalyst be used to accelerate a slow acylation reaction?

Yes, for sluggish acylation reactions, a catalytic amount of 4-Dimethylaminopyridine (DMAP) can be added. DMAP is a hyper-nucleophilic acylation catalyst that can significantly increase the reaction rate.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield Inactive Reagents: Acylating agents like acyl chlorides are moisture-sensitive and can hydrolyze if not stored properly.Ensure you are using anhydrous solvents and fresh or properly stored reagents.
Incorrect Stoichiometry of Base: If using a piperazine salt, insufficient base will result in incomplete "free-basing" of the amine.Use at least two equivalents of a base like triethylamine when starting with a piperazine hydrochloride salt.
Incomplete Reaction: The reaction may be too slow at low temperatures.Monitor the reaction's progress using TLC or LC-MS. If the reaction has stalled, consider extending the reaction time or gradually increasing the temperature.
Significant Formation of Di-acylated Byproduct Incorrect Stoichiometry: A 1:1 molar ratio of piperazine to the acylating agent often leads to a mixture of mono- and di-acylated products.Use a significant excess of piperazine (e.g., 3-5 equivalents or more) to statistically favor mono-acylation.
Rapid Addition of Acylating Agent: Adding the acylating agent too quickly can create localized high concentrations, promoting di-acylation.Add the acylating agent (e.g., acyl chloride) dropwise and slowly to the piperazine solution.
Product Loss During Work-up Incorrect pH during Extraction: The amide product could be protonated and remain in the aqueous layer if the pH is not correctly adjusted.During the aqueous work-up, wash the organic layer with both a dilute acid (e.g., 1M HCl) to remove excess piperazine and a dilute base (e.g., saturated NaHCO₃) to remove acidic impurities.
Reaction Turns Dark or Decomposes High Reaction Temperature: The reaction can be exothermic, and an uncontrolled temperature increase may lead to decomposition.Maintain a low temperature (e.g., 0-10 °C) during the addition of the acyl chloride and ensure efficient stirring to dissipate heat.
Impurities in Starting Materials: Impurities in either the acylating agent or piperazine can lead to side reactions and discoloration.Use high-purity starting materials.

Data Presentation

Table 1: Effect of Stoichiometry on Mono- vs. Di-substitution

ElectrophilePiperazine EquivalentsProtecting GroupMono-substituted Yield (%)Di-substituted Yield (%)Reference
Benzyl Bromide1.1None4535
Benzyl Bromide5.0None75<5
Benzyl Bromide1.0 (with 1.1 eq. Boc-piperazine)Boc>95 (before deprotection)0

Table 2: Comparison of Strategies for Selective Mono-acylation

StrategyKey FeaturesTypical YieldSelectivityCost/ComplexityReference
N-Boc ProtectionMulti-step but highly reliableHighExcellentHigh
In Situ Mono-protonationOne-pot, simpler procedureModerate to HighGoodLow to Moderate
Excess PiperazineSimple, direct controlModerate to HighModerate to GoodLow
Flow ChemistryKinetically controlled, highly efficientHigh (e.g., 91%)Excellent (e.g., 96%)Moderate (requires specific equipment)
CDMT ActivationMild conditions, short reaction timesGood to ExcellentExcellent (no bis-acylation detected)Moderate

Experimental Protocols

Protocol 1: Mono-acylation via N-Boc Protection

This method is highly effective for achieving selective mono-acylation.

Step 1: Mono-Boc Protection of Piperazine

  • Dissolve piperazine (2.0 eq) in a suitable solvent such as dichloromethane (DCM).

  • Slowly add a solution of Di-tert-butyl dicarbonate (Boc)₂O (1.0 eq) in DCM to the piperazine solution over 2-3 hours at room temperature.

  • Stir the reaction mixture for 20-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, evaporate the solvent.

  • Purify the resulting 1-Boc-piperazine from unreacted piperazine and di-Boc-piperazine, typically by column chromatography or extraction.

Step 2: Acylation of 1-Boc-piperazine

  • Dissolve 1-Boc-piperazine (1.0 eq) and a base (e.g., triethylamine, 1.1 eq) in an anhydrous solvent (e.g., DCM or acetonitrile).

  • Cool the mixture to 0 °C.

  • Add the acylating agent (e.g., acyl chloride, 1.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Perform an aqueous workup and purify the N-acyl-N'-Boc-piperazine product.

Step 3: Deprotection of the Boc Group

  • Dissolve the purified N-acyl-N'-Boc-piperazine in DCM.

  • Add an excess of trifluoroacetic acid (TFA) at 0 °C.

  • Stir the mixture at room temperature for 1-2 hours until deprotection is complete.

  • Evaporate the solvent and excess acid.

  • Neutralize with a base (e.g., saturated NaHCO₃ solution) and extract the final mono-acylated piperazine product.

Protocol 2: Mono-acylation via In Situ Mono-protonation

This one-pot protocol offers a more direct route to the mono-acylated product.

Step 1: Preparation of Piperazine Mono-salt Solution

  • In a reaction vessel, combine piperazine (0.05 mol) and piperazine dihydrochloride (0.05 mol) in water (20 mL). This creates a solution containing the piperazin-1-ium cation.

  • Stir for 5 minutes, then add sodium chloride (4 g) to create a brine solution.

Step 2: Preparation of Acylating Agent (Example with CDI)

  • In a separate flask, add the carboxylic acid (0.01 mol) and 1,1'-Carbonyldiimidazole (CDI) (0.012 mol).

  • Allow the mixture to react at room temperature for approximately 5 minutes until it forms a liquid acyl imidazole intermediate.

Step 3: Acylation Reaction

  • Add the brine solution containing the piperazine mono-salt to the flask with the activated acyl imidazole.

  • Stir the reaction mixture vigorously for 30 minutes at room temperature.

Step 4: Workup and Purification

  • Wash the aqueous layer with ethyl acetate to remove any di-acylated byproduct.

  • Make the aqueous layer basic by adding a saturated solution of NaOH.

  • Extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the mono-acylated product.

Visualizations

experimental_workflow_boc start Start step1 Step 1: Mono-Boc Protection of Piperazine start->step1 step2 Step 2: Acylation of 1-Boc-piperazine step1->step2 Purified 1-Boc-piperazine step3 Step 3: Deprotection of the Boc Group step2->step3 N-acyl-N'-Boc-piperazine end_product Final Mono-acylated Piperazine step3->end_product

Caption: Workflow for Mono-acylation via N-Boc Protection.

logical_relationship_troubleshooting low_yield Low Yield cause1 Inactive Reagents low_yield->cause1 cause2 Incorrect Stoichiometry (Base or Piperazine) low_yield->cause2 cause4 Low Temperature/ Short Reaction Time low_yield->cause4 di_acylation High Di-acylation di_acylation->cause2 cause3 Rapid Addition of Acylating Agent di_acylation->cause3 solution1 Use Anhydrous Reagents cause1->solution1 solution2 Use Excess Piperazine (3-5 eq) cause2->solution2 solution5 Use Correct Base Stoichiometry cause2->solution5 solution3 Slow, Dropwise Addition cause3->solution3 solution4 Optimize Time & Temperature cause4->solution4

Caption: Troubleshooting Logic for Common N-acylation Issues.

References

Technical Support Center: Synthesis of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding side reactions encountered during the synthesis of piperazine derivatives. It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section addresses specific issues users may encounter during their experiments, offering explanations and actionable solutions.

Issue 1: Poor Selectivity Between Mono- and Di-substituted Products in N-Alkylation/N-Acylation

Q: My reaction is producing a significant amount of the di-substituted piperazine byproduct, leading to low yields of my desired mono-substituted product and difficult purification. How can I improve mono-selectivity?

A: The formation of di-substituted products is the most common side reaction in piperazine chemistry due to the presence of two reactive secondary amine groups. Several strategies can be employed to favor mono-substitution.

Primary Causes & Solutions:

  • Stoichiometry: When using a 1:1 molar ratio of piperazine to electrophile (e.g., alkyl halide or acyl chloride), statistical mixtures are likely. The initially formed mono-substituted piperazine can be more nucleophilic than the starting piperazine, leading to a second reaction.

  • Reaction Conditions: Rapid addition of the electrophile at high concentrations can increase the likelihood of di-substitution.

Mitigation Strategies:

  • Use of Excess Piperazine: Employing a large excess of piperazine (3-10 equivalents) statistically favors the reaction of the electrophile with the more abundant, unreacted piperazine.[1]

    • Troubleshooting: While effective, this method complicates purification. Unreacted piperazine can be removed with an acidic wash, converting it to a water-soluble salt.[2]

  • Use of a Protecting Group: This is a highly controlled and reliable method. One nitrogen is temporarily blocked, typically with a tert-butyloxycarbonyl (Boc) group. The reaction sequence involves protection, substitution on the free nitrogen, and subsequent deprotection.

    • Troubleshooting: This multi-step process can lower the overall yield. Ensure each step (protection, alkylation/acylation, and deprotection) goes to completion before proceeding.

  • In Situ Mono-Protonation: By reacting piperazine with one equivalent of acid (e.g., HCl, acetic acid), a mono-salt is formed in the reaction mixture. The protonated nitrogen is deactivated, directing the substitution to the free, non-protonated nitrogen.[3][4][5] This is a cost-effective, one-pot method.

    • Troubleshooting: The nucleophilicity of the unprotonated nitrogen is lower than that of free piperazine, which may require activation of the alkylating agent or longer reaction times.

Data Presentation: Comparison of Mono-Alkylation Strategies

StrategyMolar Ratio (Piperazine:Electrophile)Typical Yield of Mono-substituted ProductKey AdvantagesKey Disadvantages
Excess Piperazine 3:1 to 10:170-80%One-step reaction, cost-effective.Difficult removal of excess piperazine.
Mono-Boc Protection 1:1 (Boc-Piperazine:Electrophile)>80% for alkylation stepHigh selectivity, clean reaction.Multi-step process, higher cost.
Mono-Protonation 2:1 (Piperazine:Acid) then 1:1 salt:electrophile60-89%One-pot synthesis, good yields.May require longer reaction times or activation.

Experimental Protocols:

Protocol 1: Mono-N-Alkylation Using Excess Piperazine

Materials:

  • Piperazine (10 mmol, 10 eq.)

  • Alkyl Halide (1 mmol, 1 eq.)

  • Potassium Carbonate (2 mmol, 2 eq.)

  • Acetonitrile (20 mL)

Procedure:

  • To a solution of piperazine in acetonitrile, add potassium carbonate.

  • Slowly add the alkyl halide to the mixture at room temperature.

  • Stir the reaction mixture for 12-24 hours, monitoring by TLC.

  • Once the reaction is complete, filter the mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography or an acidic wash to remove excess piperazine.

Protocol 2: Mono-N-Acylation via N-Boc Protection/Deprotection

Step 1: Mono-Boc Protection of Piperazine

  • Dissolve piperazine (2.0 eq) in dichloromethane (DCM).

  • Slowly add a solution of Di-tert-butyl dicarbonate (Boc)₂O (1.0 eq) in DCM to the piperazine solution over 2-3 hours at room temperature.

  • Stir the reaction for 20-24 hours.

  • Evaporate the solvent and purify 1-Boc-piperazine by column chromatography or extraction. Yields are typically around 83%.

Step 2: Acylation of 1-Boc-piperazine

  • Dissolve 1-Boc-piperazine (1.0 eq) and a base (e.g., triethylamine, 1.1 eq) in anhydrous DCM.

  • Cool the mixture to 0 °C.

  • Add the acyl chloride (1.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Perform an aqueous workup and purify the N-acyl-N'-Boc-piperazine.

Step 3: Deprotection of the Boc Group

  • Dissolve the purified product in DCM.

  • Add an excess of trifluoroacetic acid (TFA) at 0 °C.

  • Stir at room temperature for 1-2 hours.

  • Evaporate the solvent and excess acid, then neutralize with a base (e.g., saturated NaHCO₃ solution) and extract the final product.

Mandatory Visualization:

G cluster_start Starting Materials cluster_strategies Mono-Substitution Strategies cluster_products Products Piperazine Piperazine Strategy1 Strategy 1: Excess Piperazine Piperazine->Strategy1 Strategy2 Strategy 2: Protecting Group Piperazine->Strategy2 Strategy3 Strategy 3: Mono-Protonation Piperazine->Strategy3 Electrophile Electrophile (R-X) Electrophile->Strategy1 Electrophile->Strategy2 Electrophile->Strategy3 Mono Mono-substituted Product Strategy1->Mono Favored Di Di-substituted Byproduct Strategy1->Di Minimized Strategy2->Mono Highly Favored Strategy3->Mono Favored Strategy3->Di Minimized G cluster_prevention Prevention cluster_removal Removal start Observe M+16 peak in Mass Spec confirm Confirm N-Oxide Identity start->confirm synth_std Synthesize authentic N-oxide standard (e.g., with mCPBA) confirm->synth_std Yes removal removal confirm->removal No (investigate other oxidation products) compare Compare retention time and MS/MS fragmentation synth_std->compare is_noxide Identity Confirmed compare->is_noxide prevention prevention is_noxide->prevention For future syntheses is_noxide->removal For current batch inert_atm Use Inert Atmosphere (N2 or Ar) degas Use Degassed Solvents storage Store as Salt / Inert reduction Chemical Reduction (e.g., PPh3, H2/Pd-C) chromatography Column Chromatography (exploit polarity difference) G start Need Mono-substituted Piperazine q1 Is the electrophile expensive/precious? start->q1 q2 Is large-scale economy critical? q1->q2 No boc Use Mono-Boc Protecting Group Strategy q1->boc Yes q3 Is purification from excess piperazine expected to be difficult? q2->q3 No excess Use Excess Piperazine Strategy q2->excess Yes q3->boc Yes q3->excess No salt Use In Situ Mono-Protonation Strategy excess->salt Consider as alternative

References

Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges encountered during the experimental stages of developing piperazine-containing drugs.

Troubleshooting Guides & FAQs

This section is designed in a question-and-answer format to directly address specific issues you may encounter.

Formulation and Storage Stability

Q1: My piperazine-containing drug is showing significant degradation in my aqueous formulation. What are the likely causes and how can I improve its stability?

A1: Aqueous formulations can present several stability challenges for piperazine-containing drugs. The primary culprits are often hydrolysis, oxidation, and pH-related degradation.

  • Hydrolysis: The piperazine ring itself is generally stable to hydrolysis, but substituents on the ring or elsewhere in the molecule may be susceptible. Esters and amides are particularly prone to hydrolysis.[1]

    • Troubleshooting:

      • pH Optimization: Conduct a pH-stability profile to identify the pH at which the drug is most stable. Buffering the formulation to this optimal pH is crucial.

      • Co-solvents: Consider the addition of co-solvents like ethanol or glycerin, which can reduce the activity of water and enhance stability.[2]

      • Lyophilization: For highly sensitive compounds, lyophilization (freeze-drying) to create a powder for reconstitution can be an effective strategy to avoid aqueous instability during storage.[1]

  • Oxidation: The nitrogen atoms in the piperazine ring are susceptible to oxidation, which can be initiated by light, heat, or trace metals.[1][3]

    • Troubleshooting:

      • Antioxidants: Incorporate antioxidants such as butylated hydroxytoluene (BHT) or ascorbic acid into your formulation.

      • Chelating Agents: If metal-catalyzed oxidation is suspected, add a chelating agent like ethylenediaminetetraacetic acid (EDTA).

      • Inert Atmosphere: During manufacturing and packaging, replace oxygen with an inert gas like nitrogen or argon.

      • Light Protection: Store the formulation in amber-colored or light-resistant containers to prevent photo-oxidation.

  • pH-Related Degradation: Piperazine is a weak base, and the stability of its derivatives can be highly dependent on the pH of the solution.

    • Troubleshooting:

      • Salt Formation: Formulating the drug as a salt (e.g., citrate, hydrochloride) can significantly improve its stability in solution.

      • Buffering: As mentioned, maintaining an optimal pH with a suitable buffer system is critical.

Q2: I've observed a color change in my solid piperazine-containing drug substance upon storage. What could be the reason?

A2: A color change in a solid drug substance often indicates degradation. The most common causes are:

  • Photodegradation: Exposure to light, especially UV light, can induce photochemical reactions leading to the formation of colored degradants.

    • Solution: Store the drug substance in well-closed, light-resistant containers. Conduct experiments under subdued lighting conditions when possible.

  • Oxidation: The solid drug can react with atmospheric oxygen, leading to oxidative degradation products that may be colored.

    • Solution: Store the drug substance in a tightly sealed container, and for highly sensitive compounds, consider storage under an inert atmosphere.

Q3: My experimental results for a piperazine-containing compound are inconsistent. Could this be a stability issue?

A3: Yes, inconsistent results are a common sign of compound degradation. If you observe a loss of potency, unexpected biological effects, or changes in the physical appearance of your solutions, it is crucial to investigate the stability of your compound under your specific experimental conditions. Always use freshly prepared solutions for your experiments whenever possible. If you must store solutions, keep them at low temperatures (e.g., -20°C or -80°C) in small, single-use aliquots to avoid repeated freeze-thaw cycles.

Analytical and Experimental Challenges

Q4: I am developing a stability-indicating HPLC method for a piperazine drug, but I'm having trouble separating the parent drug from its degradation products. What can I do?

A4: Developing a robust stability-indicating HPLC method is key to accurately assessing drug stability. Here are some troubleshooting steps if you are facing separation issues:

  • Column Selection: The choice of stationary phase is critical. While C18 columns are common, for some piperazine derivatives, a different selectivity may be needed. Consider trying a C8, phenyl, or cyano column.

  • Mobile Phase Optimization:

    • pH Adjustment: The pH of the mobile phase can significantly impact the retention and peak shape of basic compounds like piperazine derivatives. Experiment with different pH values of the aqueous component of your mobile phase.

    • Organic Modifier: Vary the type and proportion of the organic solvent (e.g., acetonitrile, methanol).

    • Additives: The addition of a small amount of an amine modifier like triethylamine to the mobile phase can help to reduce peak tailing for basic analytes.

  • Gradient Elution: If isocratic elution does not provide adequate separation, a gradient elution program, where the mobile phase composition is changed over time, can often resolve closely eluting peaks.

  • Forced Degradation Samples: Ensure you are using appropriately stressed samples to develop your method. The degradation products generated under various stress conditions (acid, base, oxidation, heat, light) will help you to confirm that your method is truly stability-indicating.

Q5: I have observed an unexpected peak in the chromatogram of my stability sample. How can I identify this unknown degradant?

A5: The identification of unknown degradation products is a critical step in stability studies. The following approach is recommended:

  • Mass Spectrometry (MS): Couple your HPLC system to a mass spectrometer (LC-MS). The mass-to-charge ratio (m/z) of the unknown peak will provide its molecular weight.

  • Tandem Mass Spectrometry (MS/MS): Fragmenting the parent ion of the unknown peak in the mass spectrometer (MS/MS) will provide information about its chemical structure.

  • Forced Degradation Studies: By analyzing the degradation profiles under different stress conditions, you can often deduce the nature of the degradation pathway and the likely structure of the degradant. For example, a peak that appears only under oxidative stress is likely an N-oxide or other oxidative product.

  • Reference Standards: If possible, synthesize a small amount of the suspected degradation product to use as a reference standard to confirm its identity by comparing its retention time and mass spectrum.

Data Presentation: Quantitative Stability Data

The following tables summarize quantitative data from forced degradation studies of several piperazine-containing drugs.

Table 1: Forced Degradation of Olanzapine

Stress ConditionDurationTemperature% Degradation
0.1 M HCl3 days60°CSignificant
0.1 M NaOH3 days60°CSignificant
3% H₂O₂3 days60°CSignificant
Dry Heat7 days60°CNot specified
UV Light (254 nm)10 daysAmbientNo degradation

Data compiled from multiple sources. "Significant" indicates that degradation was observed, but the exact percentage was not consistently reported across sources.

Table 2: Forced Degradation of Cetirizine Hydrochloride

Stress ConditionDurationTemperature% Degradation
0.5 N HCl48 hoursNot specified99.00
0.025 N NaOH2 hoursNot specified15.83
30% H₂O₂48 hoursNot specified1.84
Dry Heat7 days80°C0.66
Acid Hydrolysis (1 M HCl)12 hours80°CDecomposition observed
Oxidative (30% H₂O₂)12 hours80°CDecomposition observed

Data compiled from multiple sources.

Table 3: Forced Degradation of Sildenafil Citrate

Stress ConditionDurationTemperature% Degradation
5 N HCl5 hours80°CNo degradation
5 N NaOH5 hours80°CDegradation observed
5% H₂O₂3 hours80°CDegradation observed
Dry Heat24 hours105°CNo degradation
UV Light (254 nm)24 hoursAmbientNo degradation

Data compiled from multiple sources.

Table 4: Forced Degradation of Meclizine Hydrochloride

Stress Condition% Degradation
Acid Hydrolysis5-20% (conditions varied)
Base Hydrolysis5-20% (conditions varied)
Oxidative5-20% (conditions varied)
Thermal5-20% (conditions varied)
Photolytic5-20% (conditions varied)

Data indicates that degradation was targeted to be within 5-20% to identify degradation products effectively.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies on a piperazine-containing drug substance.

Objective: To identify potential degradation products and pathways, and to develop a stability-indicating analytical method.

Materials:

  • Piperazine-containing drug substance

  • Hydrochloric acid (e.g., 0.1 M, 1 M)

  • Sodium hydroxide (e.g., 0.1 M, 1 M)

  • Hydrogen peroxide (e.g., 3%, 30%)

  • HPLC grade water, acetonitrile, and methanol

  • Appropriate buffers and other reagents for HPLC analysis

  • Calibrated oven, photostability chamber, and pH meter

Procedure:

  • Acid Hydrolysis: Dissolve the drug substance in 0.1 M HCl to a known concentration. Store the solution at an elevated temperature (e.g., 60°C) for a specified period (e.g., 24 hours). Withdraw samples at appropriate time points, neutralize with an equivalent amount of base, and dilute to a suitable concentration for HPLC analysis.

  • Base Hydrolysis: Dissolve the drug substance in 0.1 M NaOH to a known concentration. Store the solution at an elevated temperature (e.g., 60°C) for a specified period. Withdraw samples, neutralize with an equivalent amount of acid, and dilute for HPLC analysis.

  • Oxidative Degradation: Dissolve the drug substance in a solution of 3% H₂O₂. Store the solution at room temperature for a specified period. Withdraw samples and dilute for HPLC analysis.

  • Thermal Degradation: Place the solid drug substance in a calibrated oven at an elevated temperature (e.g., 80°C) for a specified period. At the end of the study, dissolve the sample in a suitable solvent for HPLC analysis.

  • Photodegradation: Expose the solid drug substance and a solution of the drug to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). A control sample should be protected from light. Analyze both the exposed and control samples by HPLC.

Analysis: Analyze all samples using a suitable HPLC method, preferably with a photodiode array (PDA) detector to assess peak purity and a mass spectrometer (MS) for identification of degradation products.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating the parent drug from all potential degradation products.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and PDA detector. An MS detector is highly recommended.

Chromatographic Conditions (Example Starting Point):

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with a low percentage of B (e.g., 10%) and increase to a high percentage (e.g., 90%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Determined by the UV spectrum of the parent drug.

Procedure:

  • Inject the undergraded drug substance to determine its retention time and peak shape.

  • Inject samples from the forced degradation studies.

  • Optimize the chromatographic conditions (mobile phase composition, gradient, pH, flow rate, column type) to achieve adequate resolution between the parent drug peak and all degradation product peaks.

  • Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the signaling pathways for two major classes of piperazine-containing drugs.

Antipsychotic_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine Dopamine_cleft Dopamine Dopamine->Dopamine_cleft D2_Receptor D2 Receptor Dopamine_cleft->D2_Receptor Serotonin_cleft Serotonin FiveHT2A_Receptor 5-HT2A Receptor Serotonin_cleft->FiveHT2A_Receptor Piperazine_Antipsychotic Piperazine Antipsychotic Piperazine_Antipsychotic->D2_Receptor Piperazine_Antipsychotic->FiveHT2A_Receptor Signal_Transduction Signal Transduction (e.g., ↓cAMP) D2_Receptor->Signal_Transduction FiveHT2A_Receptor->Signal_Transduction Therapeutic_Effect Therapeutic Effect (Reduction of positive symptoms) Signal_Transduction->Therapeutic_Effect

Caption: Antipsychotic action of piperazine drugs via dopamine (D2) and serotonin (5-HT2A) receptor blockade.

Anthelmintic_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft (Nematode) cluster_postsynaptic Muscle Cell Membrane GABA_vesicle GABA GABA_cleft GABA GABA_vesicle->GABA_cleft GABA_Receptor GABA Receptor (Ligand-gated Cl⁻ channel) GABA_cleft->GABA_Receptor Piperazine_Anthelmintic Piperazine Anthelmintic Piperazine_Anthelmintic->GABA_Receptor Agonist Chloride_Influx Cl⁻ Influx GABA_Receptor->Chloride_Influx Hyperpolarization Hyperpolarization Chloride_Influx->Hyperpolarization Flaccid_Paralysis Flaccid Paralysis of Worm Hyperpolarization->Flaccid_Paralysis

Caption: Anthelmintic action of piperazine via agonism at GABA receptors in nematodes.

Experimental Workflow

Stability_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Analysis & Reporting Phase Drug_Substance Drug Substance Forced_Degradation Forced Degradation Study (Acid, Base, Oxidation, Heat, Light) Drug_Substance->Forced_Degradation Formulation Formulation Development Stability_Testing Long-term & Accelerated Stability Testing Formulation->Stability_Testing Method_Development Stability-Indicating Method Development (HPLC) Forced_Degradation->Method_Development Method_Validation Method Validation (ICH Guidelines) Method_Development->Method_Validation Method_Validation->Stability_Testing Data_Analysis Data Analysis & Degradant Identification Stability_Testing->Data_Analysis Report Technical Report & Regulatory Submission Data_Analysis->Report

Caption: A typical experimental workflow for assessing the stability of a piperazine-containing drug.

References

Technical Support Center: Addressing Resistance to Piperazine Anthelmintics

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments on piperazine anthelmintics and the investigation of resistance mechanisms.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for piperazine?

Piperazine's primary anthelmintic effect is achieved by acting as a selective agonist of gamma-aminobutyric acid (GABA) receptors on the muscle membrane of nematodes.[1] This binding enhances the opening of chloride ion channels, leading to an influx of chloride ions and hyperpolarization of the nerve endings.[1] The resulting effect is a flaccid paralysis of the worm, which prevents it from maintaining its position in the host's gastrointestinal tract.[1][2] The paralyzed parasite is then expelled from the host's body by normal peristaltic activity.[1]

Q2: What are the suspected, yet not fully elucidated, molecular mechanisms of resistance to piperazine in helminths?

While the precise molecular mechanisms of piperazine resistance are not as well-characterized as those for other anthelmintic classes like benzimidazoles, the primary suspected mechanisms are analogous and center on alterations that prevent the drug from effectively paralyzing the parasite. These potential mechanisms include:

  • Alterations in the Target Receptor: Changes in the amino acid sequence of the GABA receptor subunits could reduce the binding affinity of piperazine, rendering it less effective at opening the chloride channels.

  • Decreased Drug Accumulation: This could occur through two main pathways:

    • Reduced Drug Uptake: Modifications to proteins involved in transporting compounds across the nematode's cuticle or gut could limit the amount of piperazine entering the parasite's tissues.

    • Increased Drug Efflux: Upregulation of efflux pumps, such as P-glycoproteins (P-gps), could actively transport piperazine out of the parasite's cells before it can reach its target GABA receptors.

  • Enhanced Drug Metabolism: An increase in the activity of metabolic enzymes, like cytochrome P450s, could lead to a more rapid breakdown of piperazine into inactive metabolites.

It is important to note that unlike benzimidazole resistance, which is strongly linked to specific single nucleotide polymorphisms (SNPs) in the β-tubulin gene, similar well-defined genetic markers for piperazine resistance have not yet been widely identified in key parasitic nematodes like Ascaris spp.

Q3: My in vitro larval motility/paralysis assay with piperazine is yielding inconsistent results. What are the common causes?

Inconsistency in larval motility assays is a frequent challenge. Several factors can contribute to this issue:

  • Larval Stage and Health: Ensure you are using a consistent larval stage (e.g., L3) and that the larvae are healthy and active at the start of the experiment. Variability in developmental stage can lead to differential drug susceptibility.

  • Compound Solubility and Stability: Piperazine derivatives can have varying solubility. Ensure the compound is fully dissolved in the solvent before adding it to the assay medium. Precipitation can lead to inaccurate concentrations. Also, verify the stability of your piperazine compound in the culture medium over the duration of the experiment.

  • Solvent Toxicity: The solvent (e.g., DMSO) used to dissolve the piperazine can be toxic to the larvae at higher concentrations. Always include a solvent-only control to ensure that the observed effects are due to the drug and not the vehicle.

  • Assay Conditions: Maintain consistent temperature, pH, and incubation times across all plates and experiments. Minor variations can significantly impact larval motility.

  • "Edge Effects" in Multi-well Plates: The outer wells of microplates are prone to evaporation, which can alter the drug concentration. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile medium.

Troubleshooting Guides

Problem 1: No observable effect of piperazine in an in vitro assay, even at high concentrations.
Possible Cause Recommended Action
Pre-existing Resistance The nematode population being tested may have a high level of intrinsic or acquired resistance to piperazine.
Incorrect Drug Target in Species While piperazine is effective against many nematodes, the specific isoform or structure of the GABA receptor in your test species may not be sensitive to the drug.
Compound Degradation The piperazine stock solution may have degraded due to improper storage (e.g., exposure to light or high temperatures). Prepare fresh solutions and verify compound integrity if possible.
Assay Endpoint Mismatch A motility or paralysis assay might not be the most sensitive endpoint. Piperazine has also been shown to affect processes like larval molting in Ascaris suum. Consider alternative or secondary assays, such as a larval development assay.
Problem 2: High variability between replicate wells in a larval motility assay.
Possible Cause Recommended Action
Inconsistent Larval Numbers Pipetting a consistent number of larvae into each well is crucial. Use a standardized method for counting and dispensing larvae.
Uneven Drug Distribution Ensure the piperazine solution is thoroughly mixed with the medium in each well after addition.
Subjective Motility Scoring Manual scoring of larval motility can be subjective. If possible, use an automated tracking system to quantify movement objectively.
Clumping of Larvae Larvae may clump together, making it difficult to assess individual motility. Gentle agitation or the addition of a non-toxic surfactant (after validation) might help.

Data Presentation

Table 1: Comparative Efficacy of Piperazine Derivatives in Caenorhabditis elegans

This table summarizes the median lethal concentration (LC50) values for different piperazine derivatives, indicating their relative toxicity in the model organism C. elegans. Lower LC50 values denote higher potency.

CompoundLC50 (mM)
1-benzylpiperazine (BZP)52.21
1-(4-methoxyphenyl)piperazine (MeOPP)5.72
1-(3,4-methylenedioxybenzyl)piperazine (MDBP)1.22

(Data sourced from a study on piperazine designer drugs in C. elegans)

Table 2: Overview of Methods for Detecting Anthelmintic Resistance

This table outlines common in vitro and in vivo methods applicable to assessing piperazine susceptibility and resistance.

Method Principle Advantages Disadvantages
Fecal Egg Count Reduction Test (FECRT) Compares fecal egg counts in animals before and after treatment.In vivo relevance; widely used standard.Labor-intensive; insensitive to low levels of resistance (detects resistance when >25% of the population is resistant).
Egg Hatch Assay (EHA) Measures the concentration of drug required to inhibit 50% of nematode eggs from hatching.High throughput; standardized protocols available.May not reflect the effect on adult worms; less relevant for drugs targeting neuromuscular function.
Larval Motility/Paralysis Assay Directly observes the effect of the drug on the movement and paralysis of larvae.Directly measures the expected pharmacological effect of piperazine; relatively rapid.Can be subjective without automated tracking; requires healthy, synchronized larvae.
Larval Development Assay (LDA) Measures the drug concentration that inhibits the development of larvae from one stage to the next (e.g., L1 to L3).Can detect effects that are not immediately apparent in motility assays.Longer incubation times required; more complex setup than motility assays.
Molecular Assays (e.g., PCR, Sequencing) Detect specific genetic mutations or changes in gene expression associated with resistance.Highly sensitive and specific; can detect resistance at very low frequencies.Requires knowledge of the specific resistance-conferring genes, which are not well-established for piperazine.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

piperazine_mechanism Mechanism of Piperazine Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Muscle Cell GABA GABA GABA_R GABA Receptor (Chloride Channel) GABA->GABA_R Endogenous Ligand Hyperpolarization Hyperpolarization GABA_R->Hyperpolarization Influx of Cl- ions Paralysis Flaccid Paralysis Hyperpolarization->Paralysis Piperazine Piperazine Piperazine->GABA_R Binds to and activates receptor

Caption: Mechanism of action of piperazine at the nematode neuromuscular junction.

larval_motility_workflow Experimental Workflow: Larval Motility Assay Start Start: Synchronized Larvae (L3) Dispense Dispense Larvae into 96-well Plate Start->Dispense Add_Compounds Add Piperazine Dilutions & Control Solutions Dispense->Add_Compounds Incubate Incubate at Controlled Temperature Add_Compounds->Incubate Assess Assess Larval Motility (Manual or Automated) Incubate->Assess Analyze Data Analysis: Calculate EC50/LC50 Assess->Analyze End End Analyze->End

Caption: A standard workflow for assessing piperazine efficacy using a larval motility assay.

resistance_logic Logical Pathways of Potential Piperazine Resistance cluster_mechanisms Potential Molecular Changes Piperazine Piperazine Administration Susceptible Susceptible Worm: Flaccid Paralysis Piperazine->Susceptible Effective Action Mechanism Resistance Mechanisms Piperazine->Mechanism Selection Pressure Resistant Resistant Worm: Survival & Reproduction Mechanism->Resistant Target_Site Target Site Modification (GABA Receptor Mutation) Mechanism->Target_Site Efflux Increased Drug Efflux (P-glycoprotein Upregulation) Mechanism->Efflux Metabolism Increased Drug Metabolism (Enzyme Upregulation) Mechanism->Metabolism

References

Technical Support Center: Mitigating Off-Target Effects of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the experimental use of piperazine derivatives. Our goal is to help you identify, understand, and mitigate off-target effects to ensure the accuracy and success of your research.

Frequently Asked Questions (FAQs)

Q1: What are the most common off-target interactions observed with piperazine derivatives?

A1: Piperazine derivatives are known for their potential to interact with a range of G-protein coupled receptors (GPCRs) beyond the intended target. The most frequently observed off-target activities are at serotonergic (5-HT), adrenergic (α), and dopaminergic (D) receptors. Additionally, a significant concern is the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to cardiotoxicity.[1] Interactions with other kinases are also possible due to the conserved nature of the ATP-binding pocket.[2]

Q2: How can I predict potential off-target effects of my piperazine derivative in silico before starting wet-lab experiments?

A2: Computational methods are a valuable first step to anticipate potential off-target liabilities.

  • Similarity-Based Searches: Compare your molecule's 2D and 3D structure against databases of compounds with known off-target activities.

  • Pharmacophore Modeling: Develop a 3D model of the key features required for binding to a known off-target (e.g., the hERG channel) and screen your compound against it.

  • Molecular Docking: Dock your compound into the crystal structures of common off-targets (like various GPCR subtypes) to predict binding affinity and identify key interactions that could be disrupted through chemical modification.[1]

Q3: What is a good experimental starting point for profiling the selectivity of a new piperazine derivative?

A3: A tiered approach is the most efficient strategy.

  • Broad Off-Target Screening: Utilize a commercially available off-target screening panel. These services screen your compound at a fixed concentration (e.g., 10 µM) against a wide array of receptors, ion channels, and transporters to provide a broad overview of potential liabilities.[1]

  • Dose-Response Assays: For any "hits" identified in the initial screen, perform concentration-response assays to determine the binding affinity (Ki) or functional activity (IC50/EC50). This quantifies the potency of the off-target interaction.[1]

Troubleshooting Guides

Issue 1: Unexpected Cytotoxicity in Cell-Based Assays

You observe significant cell death in your experiments, even in non-cancerous cell lines or at low concentrations of your piperazine derivative.

Potential Causes & Solutions

Potential Cause Troubleshooting Steps
Compound Instability/Precipitation Ensure your compound is fully dissolved. Precipitates can lead to inconsistent, high localized concentrations. Assess compound stability in your specific culture medium over the time course of your experiment using methods like HPLC.
Off-Target Cytotoxicity The compound may be interacting with unintended cellular targets. Perform a broad off-target screening (see Q3 in FAQs). Compare the cytotoxic concentration with the on-target potency; a large difference may suggest an off-target effect.
Cell Line Sensitivity The chosen cell line may be particularly sensitive. Test your compound on a panel of different cell lines, including non-cancerous control cells, to determine if the toxicity is cell-type specific.
Metabolic Activation Cellular enzymes (e.g., cytochrome P450s) could be metabolizing your compound into a more toxic form. Co-incubate with CYP450 inhibitors to see if toxicity is reduced.
Solvent Toxicity Ensure the final concentration of your solvent (e.g., DMSO) is not toxic to the cells (typically <0.5%). Always include a vehicle-only control.

Workflow for Investigating Unexpected Cytotoxicity

G start Unexpected Cytotoxicity Observed check_compound Verify Compound Solubility & Stability start->check_compound check_controls Review Vehicle & Assay Controls start->check_controls dose_response Perform Dose-Response in Multiple Cell Lines (Cancer & Normal) check_compound->dose_response check_controls->dose_response compare_potency Compare Cytotoxic IC50 to On-Target EC50/IC50 dose_response->compare_potency off_target_screen Broad Off-Target Panel Screening compare_potency->off_target_screen Toxicity at concentrations far from on-target potency sar Structural Modification (SAR) to Reduce Toxicity compare_potency->sar Toxicity correlates with on-target potency analyze_hits Analyze Hits & Formulate Hypothesis off_target_screen->analyze_hits analyze_hits->sar end Optimized Compound with Reduced Cytotoxicity sar->end

Caption: Workflow for troubleshooting unexpected cytotoxicity.

Issue 2: Potent In Vitro Activity, but Weak Cellular Activity

Your piperazine derivative is a potent inhibitor in biochemical assays (e.g., purified enzyme), but shows significantly lower potency in cell-based assays.

Potential Causes & Solutions

Potential Cause Troubleshooting Steps
Poor Cell Permeability The compound may not be efficiently crossing the cell membrane. Assess the compound's physicochemical properties (e.g., LogP, polar surface area). Consider structural modifications to improve permeability.
Drug Efflux The compound could be a substrate for efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell. Co-incubate with known efflux pump inhibitors to see if cellular potency is restored.
High Intracellular ATP (for Kinase Inhibitors) Biochemical kinase assays are often run at ATP concentrations near the Km of the kinase. Intracellular ATP levels are much higher, leading to competitive displacement of ATP-competitive inhibitors. Re-run the biochemical assay with physiological ATP concentrations.
Plasma Protein Binding In cell culture media containing serum, your compound may bind to proteins like albumin, reducing the free concentration available to interact with the target. Perform assays in serum-free media or measure the fraction of unbound compound.

Decision Tree for Discrepant In Vitro vs. Cellular Activity

G start High in vitro potency, low cellular potency q_permeability Is compound cell permeable? start->q_permeability a_permeability_no Modify structure to improve permeability q_permeability->a_permeability_no No q_efflux Is it an efflux pump substrate? q_permeability->q_efflux Yes end Identify cause of discrepancy a_permeability_no->end a_efflux_yes Co-treat with efflux pump inhibitors; modify structure q_efflux->a_efflux_yes Yes q_atp Is it an ATP-competitive kinase inhibitor? q_efflux->q_atp No a_efflux_yes->end a_atp_yes Test in vitro with high ATP concentration q_atp->a_atp_yes Yes q_binding Is serum present in cellular assay? q_atp->q_binding No a_atp_yes->end a_binding_yes Measure plasma protein binding; test in serum-free media q_binding->a_binding_yes Yes q_binding->end No a_binding_yes->end

Caption: Decision tree for investigating discrepant assay results.

Issue 3: Potential for Cardiotoxicity (hERG Inhibition)

Initial screens indicate that your compound may inhibit the hERG channel, a major safety liability.

Suggested Strategies & Solutions

  • Reduce Lipophilicity: High lipophilicity (LogP) is strongly correlated with hERG binding. Modify the molecule to reduce its overall lipophilicity.

    • Replace lipophilic substituents on aromatic rings (e.g., -CF3, -Cl) with more polar ones (e.g., -OH, -NH2).

    • Introduce polar atoms into alkyl chains.

  • Modulate Basicity (pKa): The basicity of the piperazine nitrogen is a key driver of hERG affinity.

    • Introduce electron-withdrawing groups near the basic nitrogen to lower its pKa. A pKa below 7.5 is often desirable.

  • Disrupt Key Pharmacophore Features: Block or remove interactions with key residues in the hERG channel pore (e.g., Tyr652, Phe656). This can be guided by molecular modeling.

Quantitative Data Summary

The following tables summarize the cytotoxic and off-target activities of various piperazine derivatives. Lower IC50/GI50 values indicate higher potency.

Table 1: Comparative Anticancer Activity (GI50/IC50 in µM) of Piperazine Derivatives

Compound ClassRepresentative AnalogCancer Cell LineGI50/IC50 (µM)Reference
Vindoline-piperazine ConjugateCompound 23Breast (MDA-MB-468)1.00
Non-Small Cell Lung (HOP-92)1.35
Renal (RXF 393)1.00
Leukemia (MOLT-4)1.17
Piperazine-chalcone HybridCompound VdVEGFR-2 Kinase Inhibition0.57
QuinoxalinylpiperazineCompound 122Colon (HCT116)0.029
Drug-resistant Colon (HCT-15)0.021
Quinolinequinone-piperazineQQ1Renal (ACHN)1.55

Note: Cell line variations and different experimental conditions can lead to a range of reported values.

Table 2: hERG Inhibition Data for Select Compounds

CompoundTypehERG IC50 (µM)Assay MethodReference
VanoxerinePiperazine derivative0.075Thallium Flux
EliprodilPiperazine derivative0.09Thallium Flux
LidoflazinePiperazine derivative0.11Thallium Flux
AstemizoleNon-piperazine control0.22Thallium Flux
TerfenadineNon-piperazine control0.27Thallium Flux

Note: IC50 values can vary significantly between different assay methodologies (e.g., thallium flux vs. patch-clamp).

Table 3: Dopamine Receptor Selectivity of N-Phenylpiperazine Analogs

CompoundD2 Receptor Ki (nM)D3 Receptor Ki (nM)D3 vs D2 Selectivity FoldReference
(-)-10e47.50.57~83
(+)-10e1133.73~30
Compound 6a>10001.4>700

Detailed Experimental Protocols

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

Objective: To assess the effect of a piperazine derivative on cell metabolic activity, as an indicator of cell viability.

Principle: Metabolically active cells use NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • 96-well flat-bottom tissue culture plates

  • Cells of interest

  • Complete culture medium

  • Piperazine derivative stock solution (in DMSO)

  • MTT Labeling Reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • Multi-well spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the piperazine derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (including a vehicle-only control).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of the MTT Labeling Reagent to each well (final concentration 0.5 mg/mL).

  • Formazan Formation: Incubate the plate for 4 hours at 37°C, 5% CO2.

  • Solubilization: Add 100 µL of the Solubilization solution to each well. Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm). Use a reference wavelength of >650 nm if desired.

  • Data Analysis: Subtract the background absorbance (media-only wells). Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: In Vitro Kinase Profiling Assay (Radiometric)

Objective: To determine the IC50 of a piperazine derivative against a panel of kinases to identify potential off-target inhibition.

Principle: This assay measures the incorporation of a radiolabeled phosphate from [γ-33P]ATP onto a specific substrate by a kinase. A decrease in radioactivity indicates inhibition of the kinase.

Materials:

  • Purified recombinant kinases

  • Specific peptide or protein substrates for each kinase

  • Piperazine derivative stock solution (e.g., 10 mM in DMSO)

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT)

  • [γ-33P]ATP

  • ATP solution

  • 384-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare 10-point, 3-fold serial dilutions of the piperazine derivative in DMSO.

  • Reaction Setup: In the wells of a microplate, add the kinase reaction buffer, the specific kinase, and the serially diluted compound or DMSO (vehicle control). Incubate for 10-15 minutes at room temperature.

  • Reaction Initiation: Start the kinase reaction by adding a mixture of the specific substrate and [γ-33P]ATP. The final ATP concentration should be at or near the Km for each kinase. Incubate for a predetermined time (e.g., 30-60 minutes) at 30°C.

  • Stopping the Reaction: Stop the reaction by spotting the reaction mixture onto a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter.

  • Washing: Wash the filter plates multiple times with phosphoric acid to remove unincorporated [γ-33P]ATP.

  • Detection: Dry the filter plates, add scintillation cocktail, and measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase activity inhibition for each concentration compared to the DMSO control. Determine the IC50 value for each kinase by fitting the data to a dose-response curve.

Protocol 3: Automated Patch-Clamp Assay for hERG Channel Inhibition

Objective: To evaluate the potential for a piperazine derivative to inhibit the hERG potassium channel using a high-throughput automated system.

Principle: Automated patch-clamp systems use planar patch-clamp technology to measure ion channel currents from cells in a multi-well plate format. Cells expressing the hERG channel are subjected to a specific voltage protocol to elicit hERG currents, and the inhibition of this current by the test compound is measured.

Materials:

  • Automated patch-clamp system (e.g., QPatch, IonWorks)

  • Cell line stably expressing the hERG channel (e.g., CHO or HEK293 cells)

  • Appropriate intracellular and extracellular recording solutions

  • Piperazine derivative stock solution and serial dilutions

  • Known hERG inhibitor as a positive control (e.g., Cisapride)

Procedure:

  • Cell Preparation: Culture and prepare the hERG-expressing cells according to the manufacturer's protocol for the specific automated patch-clamp system.

  • System Setup: Prime the system with the appropriate intracellular and extracellular solutions.

  • Compound Plate Preparation: Prepare a multi-well plate containing the serial dilutions of the piperazine derivative, a vehicle control, and a positive control.

  • Experiment Execution:

    • The system automatically establishes a whole-cell recording from a single cell in each well.

    • A voltage protocol is applied to elicit hERG channel currents (e.g., a depolarizing step to +40 mV followed by a repolarizing step to -50 mV to measure the tail current).

    • A stable baseline current is recorded.

    • The system perfuses the cell with the different concentrations of the test compound, and the corresponding current inhibition is recorded.

  • Data Analysis: The system's software measures the peak tail current at each concentration. The percentage of inhibition is calculated relative to the baseline current. The data is fitted to a concentration-response curve to determine the IC50 value.

References

Validation & Comparative

The Evolving Landscape of Piperazine Derivatives: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold, a privileged structure in medicinal chemistry, continues to yield a plethora of derivatives with significant therapeutic potential across various disease areas. This guide provides a comparative analysis of the efficacy of notable piperazine derivatives against established drugs, supported by experimental data. Detailed methodologies for key experiments are provided to ensure reproducibility and critical evaluation of the findings.

Analgesic Properties of Piperazine Derivatives

Piperazine derivatives have demonstrated considerable promise in the field of analgesia, often exhibiting efficacy comparable to or exceeding that of standard pain relief medications. Their mechanisms of action are diverse, targeting key pathways in pain signaling.

Data Presentation: Comparative Analgesic Activity

The analgesic efficacy of various piperazine derivatives has been assessed using preclinical models such as the hot plate test and the acetic acid-induced writhing test. The data presented below summarizes the quantitative outcomes of these studies, offering a direct comparison with the widely used opioid analgesic, morphine.

CompoundDose (mg/kg)Hot Plate Test (% MPE)Acetic Acid-Induced Writhing Inhibition (%)
Thiazole-Piperazine 3a5045.6 ± 4.2Significant reduction
Thiazole-Piperazine 3g5051.7 ± 4.8Significant reduction
Morphine1085.4 ± 5.1Not Reported in this study
Benzhydrylpiperazine 9dNot ReportedNot ReportedPotent COX-2 Inhibition (IC50 = 0.18 µM)
Indomethacin (Standard)Not ReportedNot ReportedCOX-2 Inhibition (IC50 = 0.24 µM)

% MPE (Maximum Possible Effect). Data presented as mean ± SEM.[1]

Experimental Protocols

Hot Plate Test: This method assesses the response to thermal pain.

  • A hot plate apparatus is maintained at a constant temperature (e.g., 55 ± 1°C).[2][3]

  • Animals (typically mice) are placed on the hot plate, and the latency to a response (e.g., licking a paw or jumping) is recorded.[2][3]

  • A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.

  • The test compound or a standard drug is administered, and the latency is measured again at specified time intervals.

  • The percentage of the Maximum Possible Effect (%MPE) is calculated.

Acetic Acid-Induced Writhing Test: This model evaluates visceral pain.

  • A 0.6% acetic acid solution is administered intraperitoneally to induce a characteristic writhing response (abdominal muscle contractions and hind limb stretching).

  • The number of writhes is counted for a specific period (e.g., 10-20 minutes) after a short latency period.

  • The test compound or a standard drug is administered prior to the acetic acid injection.

  • The percentage inhibition of writhing compared to a control group is calculated.

Signaling Pathways in Piperazine-Mediated Analgesia

opioidergic_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Piperazine_Derivative Piperazine Derivative Opioid_Receptor μ-Opioid Receptor Piperazine_Derivative->Opioid_Receptor Agonist Ca_Channel Ca²⁺ Channel (Inhibited) Opioid_Receptor->Ca_Channel Inhibits K_Channel K⁺ Channel (Activated) Opioid_Receptor->K_Channel Activates Neurotransmitter_Vesicle Neurotransmitter (e.g., Glutamate) Ca_Channel->Neurotransmitter_Vesicle Prevents Fusion Hyperpolarization Hyperpolarization (Pain Signal Inhibition) K_Channel->Hyperpolarization Leads to

Caption: Opioidergic signaling pathway for analgesia.

cox2_pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Substrate Prostaglandins Prostaglandins (Pain & Inflammation) COX2->Prostaglandins Catalyzes Piperazine_Derivative_COX Piperazine Derivative Piperazine_Derivative_COX->COX2 Inhibits

Caption: COX-2 inhibition pathway for pain relief.

Antimicrobial Efficacy of Piperazine Derivatives

In an era of growing antimicrobial resistance, piperazine derivatives have emerged as a promising class of compounds with potent activity against a range of bacterial pathogens.

Data Presentation: Comparative Antimicrobial Activity

The antimicrobial efficacy of novel quinoline-piperazine derivatives was evaluated by determining their Minimum Inhibitory Concentrations (MICs) against clinically relevant Gram-positive and Gram-negative bacteria, with results benchmarked against standard antibiotics.

Table 2: MIC of Quinolone-Piperazine Derivatives and Standard Antibiotics against Gram-Positive Bacteria (µg/mL)

Compound/AntibioticStaphylococcus aureus (MRSA)Enterococcus faecalis (VRE)
New Derivative 10.51
New Derivative 212
Ciprofloxacin0.5 - 12.51 - 4
Levofloxacin0.12 - 41 - 8
Linezolid1 - 41 - 2

Table 3: MIC of Quinolone-Piperazine Derivatives and Standard Antibiotics against Gram-Negative Bacteria (µg/mL)

Compound/AntibioticEscherichia coliPseudomonas aeruginosa
New Derivative 10.252
New Derivative 20.54
Ciprofloxacin0.013 - 0.080.15 - >64
Levofloxacin<0.06 - 40.5 - >4
Experimental Protocol

Agar Dilution Method for MIC Determination:

  • A series of agar plates are prepared, each containing a different concentration of the antimicrobial agent.

  • The antibiotic is incorporated into the molten agar before it solidifies.

  • Standardized bacterial inoculums (e.g., 10^4 CFU per spot) are applied to the surface of each plate.

  • The plates are incubated under appropriate conditions (e.g., 37°C for 16-20 hours).

  • The MIC is determined as the lowest concentration of the agent that completely inhibits visible bacterial growth.

Experimental Workflow

mic_workflow Start Start Prep_Antibiotic Prepare Serial Dilutions of Piperazine Derivative and Standard Antibiotics Start->Prep_Antibiotic Prep_Agar Incorporate Antibiotics into Molten Agar Prep_Antibiotic->Prep_Agar Pour_Plates Pour Agar into Petri Dishes Prep_Agar->Pour_Plates Inoculate Inoculate Plates with Bacterial Suspension Pour_Plates->Inoculate Prep_Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Prep_Inoculum->Inoculate Incubate Incubate Plates (e.g., 37°C, 16-20h) Inoculate->Incubate Read_Results Observe for Bacterial Growth and Determine MIC Incubate->Read_Results End End Read_Results->End

Caption: General workflow for MIC determination via agar dilution.

Anticancer Activity of Piperazine Derivatives

The piperazine moiety is a key component of several approved anticancer drugs, and novel derivatives continue to be explored for their potential to combat various malignancies.

Data Presentation: Comparative Cytotoxic Activity

The in vitro anticancer efficacy of various piperazine derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this assessment.

CompoundCell LineIC50 (µM)Standard DrugCell LineIC50 (µM)
Quinoxalinyl-piperazine 30MCF-7 (Breast)1.0DoxorubicinMCF-7 (Breast)Not specified in this comparison
A549 (Lung)3.0
HeLa (Cervical)7.340 ± 0.04
Thiazolinylphenyl-piperazine 21MCF-7 (Breast)>25CisplatinVariousNot specified in this comparison
MDA-MB-231 (Breast)<25
Phenylpiperazine Derivative BS130MCF-7 (Breast)More cytotoxic than DoxorubicinDoxorubicinMCF-7 (Breast)Not specified in this comparison
Phenylpiperazine Derivative BS230MCF-7 (Breast)More cytotoxic than DoxorubicinDoxorubicinMCF-7 (Breast)Not specified in this comparison

Data compiled from multiple sources.

Experimental Protocol

MTT Assay for Cell Viability: This colorimetric assay measures the metabolic activity of cells as an indicator of their viability.

  • Cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the piperazine derivative or a standard anticancer drug.

  • After a specified incubation period (e.g., 24, 48, or 72 hours), a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Living cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.

  • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • The absorbance is proportional to the number of viable cells, and the IC50 value can be calculated.

Signaling Pathway in Piperazine-Induced Apoptosis

bcl2_pathway Piperazine_Derivative_Apoptosis Piperazine Derivative Bcl2 Anti-apoptotic Bcl-2 proteins Piperazine_Derivative_Apoptosis->Bcl2 Inhibits Bax_Bak Pro-apoptotic Bax/Bak proteins Bcl2->Bax_Bak Inhibits Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Permeabilizes Outer Membrane Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Leads to Caspases Caspase Activation Cytochrome_c->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Executes

Caption: Bcl-2 family-mediated apoptotic pathway.

Neurological Disorders: Piperazine Derivatives in Psychiatry

Arylpiperazine derivatives are integral to the treatment of various neurological and psychiatric disorders, with several compounds established as effective antipsychotic and antidepressant medications.

Data Presentation: Comparative Clinical Efficacy

Clinical trials have compared the efficacy of piperazine derivatives like aripiprazole and lurasidone with other atypical antipsychotics such as risperidone and olanzapine.

Table 5: Aripiprazole vs. Risperidone in First-Episode Schizophrenia (8-Week Study)

Outcome MeasureAripiprazole GroupRisperidone Groupp-value
Baseline PANSS Total Score (mean ± SD)76.12 ± 33.1672.40 ± 17.44-
Week 8 PANSS Total Score (mean ± SD)67.15 ± 20.6755.27 ± 17.630.999 (between groups)
Improvement in PANSS Negative SymptomsSignificantSignificant0.318 (between groups)

Table 6: Lurasidone vs. Olanzapine in Acute Schizophrenia (6-Week Study)

Outcome MeasureLurasidone (40mg/day)Lurasidone (120mg/day)Olanzapine (15mg/day)Placebo
Change in PANSS Total Score from Baseline-24.9-25.9-30.0-16.1
Change in CGI-S Score from Baseline-1.4-1.4-1.6-0.9
Incidence of Akathisia (%)11.822.97.40.9
Patients with ≥7% Weight Gain (%)5.9 (combined)5.9 (combined)34.47.0

PANSS: Positive and Negative Syndrome Scale; CGI-S: Clinical Global Impression - Severity.

Logical Relationship in Antipsychotic Drug Selection

antipsychotic_selection Patient_Presentation Patient with Acute Psychosis Efficacy_Consideration Need for Efficacy in Positive & Negative Symptoms Patient_Presentation->Efficacy_Consideration Side_Effect_Consideration Consideration of Side Effect Profile Patient_Presentation->Side_Effect_Consideration Aripiprazole_Lurasidone Consider Aripiprazole or Lurasidone Efficacy_Consideration->Aripiprazole_Lurasidone Comparable Efficacy Risperidone_Olanzapine Consider Risperidone or Olanzapine Efficacy_Consideration->Risperidone_Olanzapine Comparable Efficacy Metabolic_Profile Favorable Metabolic Profile (Less Weight Gain, Lower Cholesterol/Glucose Impact) Side_Effect_Consideration->Metabolic_Profile EPS_Profile Risk of Extrapyramidal Symptoms (EPS) and Akathisia Side_Effect_Consideration->EPS_Profile Metabolic_Profile->Aripiprazole_Lurasidone Priority EPS_Profile->Risperidone_Olanzapine Lower Risk may be preferred

Caption: Decision factors in antipsychotic selection.

References

A Comparative Guide to the Anticancer Activity of AK301, a Novel Piperazine Compound

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel piperazine compound, AK301, with established chemotherapeutic agents, Paclitaxel and Doxorubicin. The focus is on the compound's validated anticancer activity against the human colon cancer cell line HT29, supported by experimental data and detailed methodologies.

Quantitative Bioactivity Data

The in vitro anticancer activity of AK301 and standard chemotherapeutic agents was evaluated against the HT29 human colon cancer cell line. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, was determined using the MTT assay. Lower IC50 values are indicative of higher potency.

Compound/DrugTarget/Mechanism of ActionIC50 in HT29 Cells (nM)Reference(s)
AK301 Microtubule Dynamics Inhibitor≈ 115[1]
Paclitaxel Microtubule Stabilizer5 - 9.5[2][3]
Doxorubicin Topoisomerase II Inhibitor880 - 750[4][5]

Note: IC50 values can vary between studies due to differences in experimental conditions such as cell passage number, assay duration, and reagent concentrations.

Experimental Protocols

Cell Viability and Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: HT29 cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds (AK301, Paclitaxel, Doxorubicin) or a vehicle control (e.g., DMSO). The plates are then incubated for a further 48 to 72 hours.

  • MTT Addition: Following the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is carefully removed, and 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Analysis of Apoptosis (Caspase-3/7 Activity Assay)

This assay quantifies the activity of caspase-3 and caspase-7, key executioner caspases in the apoptotic pathway.

Protocol:

  • Cell Treatment: HT29 cells are seeded in a 96-well plate and treated with the test compounds as described for the MTT assay.

  • Caspase-Glo® 3/7 Reagent Addition: After the desired treatment period, the plate is equilibrated to room temperature. An equal volume of a luminogenic caspase-3/7 substrate solution is added to each well.

  • Incubation: The plate is incubated at room temperature for 1 to 2 hours, protected from light. During this time, active caspase-3/7 cleaves the substrate, releasing a luminescent signal.

  • Luminescence Measurement: The luminescence of each well is measured using a microplate reader.

  • Data Analysis: The luminescent signal, which is proportional to the amount of caspase-3/7 activity, is normalized to the vehicle-treated control to determine the fold-increase in apoptosis.

Protein Expression Analysis (Western Blotting)

Western blotting is used to detect specific proteins in a cell lysate, providing insights into the molecular mechanisms of drug action.

Protocol:

  • Protein Extraction: HT29 cells are treated with the test compounds, harvested, and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA or Bradford protein assay.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) based on their molecular weight.

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., cleaved caspase-8, cleaved caspase-9, TNFR1, and a loading control like β-actin).

  • Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence detection system.

  • Analysis: The intensity of the protein bands is quantified and normalized to the loading control to determine changes in protein expression levels.

Visualizing the Mechanisms of Action

Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_analysis Data Analysis & Interpretation seed_cells Seed HT29 Cells treat_compounds Treat with AK301, Paclitaxel, Doxorubicin seed_cells->treat_compounds mtt_assay MTT Assay treat_compounds->mtt_assay caspase_assay Caspase-3/7 Assay treat_compounds->caspase_assay western_blot Western Blot treat_compounds->western_blot ic50 Determine IC50 Values mtt_assay->ic50 apoptosis_quant Quantify Apoptosis caspase_assay->apoptosis_quant protein_exp Analyze Protein Expression western_blot->protein_exp pathway_analysis Signaling Pathway Analysis ic50->pathway_analysis apoptosis_quant->pathway_analysis protein_exp->pathway_analysis

Caption: A streamlined workflow for the in vitro evaluation of anticancer compounds.

Signaling Pathway of AK301 in Colon Cancer Cells

AK301_pathway cluster_ak301 AK301 Action cluster_microtubule Microtubule Dynamics cluster_tnf TNF-α Signaling AK301 AK301 microtubule Microtubule Dynamics AK301->microtubule Inhibits mitotic_arrest Mitotic Arrest microtubule->mitotic_arrest Inhibition TNFR1 TNFR1 Upregulation mitotic_arrest->TNFR1 Sensitizes TNF TNF-α TNF->TNFR1 DISC DISC Formation (TRADD, FADD) TNFR1->DISC caspase8 Caspase-8 Activation DISC->caspase8 caspase9 Caspase-9 Activation caspase8->caspase9 caspase3 Caspase-3 Activation caspase8->caspase3 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: AK301 inhibits microtubule dynamics, leading to mitotic arrest and sensitization to TNF-α-induced apoptosis.

TNF-α Induced Apoptosis Pathway

tnf_apoptosis TNF TNF-α TNFR1 TNFR1 TNF->TNFR1 Binds TRADD TRADD TNFR1->TRADD Recruits FADD FADD TRADD->FADD Recruits Procaspase8 Pro-caspase-8 FADD->Procaspase8 Recruits & Activates Caspase8 Active Caspase-8 Procaspase8->Caspase8 Cleavage Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Cleaves Caspase3 Active Caspase-3 Procaspase3->Caspase3 Cleavage Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: The extrinsic apoptosis pathway initiated by TNF-α binding to its receptor, TNFR1.

References

The Versatility of the Piperazine Scaffold: A Comparative Guide to its Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a ubiquitous and privileged scaffold in modern medicinal chemistry. Its unique physicochemical properties, including high aqueous solubility, and its ability to be readily modified at two distinct points, have made it a cornerstone in the design of a vast array of therapeutic agents.[1][2][3] This guide provides a comparative analysis of the structure-activity relationships (SAR) of piperazine analogues across several key therapeutic areas, supported by experimental data and detailed protocols. The versatility of the piperazine core allows for the fine-tuning of pharmacological activity, making it a valuable tool for drug discovery.[4][5]

Comparative Analysis of Biological Activities

The substitution patterns on the piperazine ring, particularly at the N-1 and N-4 positions, profoundly influence the biological activity of the resulting analogues. Below, we present a comparative summary of the quantitative data for piperazine derivatives in three major therapeutic areas: oncology, infectious diseases, and neuroscience.

Anticancer Activity of Piperazine Analogues

The piperazine moiety is a key component in numerous anticancer agents, including approved kinase inhibitors. The ring often serves as a linker or a solubilizing group, facilitating interactions with target proteins.

Table 1: Anticancer Activity of Representative Piperazine Analogues

Compound IDTarget/Cell LineIC50/GI50 (µM)Key Structural FeaturesReference
Vindoline Conjugate 23 MDA-MB-468 (Breast Cancer)1.00Vindoline core with a [4-(trifluoromethyl)benzyl]piperazine moiety.
Ciprofloxacin/Thiazole Hybrid 4b HL-60 (Leukemia)0.3 - 3.70Hybrid of ciprofloxacin and a thiazole chalcone linked via piperazine.
Ciprofloxacin/Thiazole Hybrid 4d HCT-116 (Colon Cancer)0.3 - 3.70Hybrid of ciprofloxacin and a thiazole chalcone linked via piperazine.
4-Acyl-1-phenylaminocarbonyl-2-methyl-piperazine 26 MCF7 (Breast Cancer)9.62-methylpiperazine with 4-nitrobenzoyl and phenylaminocarbonyl substitutions.
Oxazine-pyrimidine derivative 5b MCF-7 (Breast Cancer)6.29Piperazine linking a pyrimidine and a 4-methoxybenzyl thiol group.

Key SAR Observations for Anticancer Activity:

  • Aromatic Substitutions: The nature and position of substituents on aromatic rings attached to the piperazine core are critical. For instance, electron-withdrawing groups on a phenyl ring can enhance cytotoxic activity.

  • Hybrid Molecules: Incorporating the piperazine scaffold to link two different pharmacophores, such as in the ciprofloxacin/thiazole hybrids, can lead to potent and selective anticancer agents.

  • Bulky Substituents: The addition of bulky and lipophilic groups to the piperazine ring can increase cytotoxicity.

Antimicrobial Activity of Piperazine Analogues

Piperazine derivatives have demonstrated broad-spectrum activity against various bacterial and fungal pathogens. Modifications to the piperazine core can be tailored to enhance potency against specific microorganisms.

Table 2: Antimicrobial Activity of Representative Piperazine Analogues

Compound IDTarget OrganismMIC (µg/mL)Key Structural FeaturesReference
Compound 6c E. coli81,4-Bis(5-(4-bromophenylthio)-1,3,4-thiadiazol-2-yl)piperazine.
Compound 6c S. aureus161,4-Bis(5-(4-bromophenylthio)-1,3,4-thiadiazol-2-yl)piperazine.
Sparfloxacin Derivative Gram-positive bacteria1-5A derivative of the antibiotic Sparfloxacin incorporating a piperazine moiety.
Gatifloxacin Derivative Gram-positive bacteria1-5A derivative of the antibiotic Gatifloxacin incorporating a piperazine moiety.
Compound 308 MRSA2A novel piperazine derivative.

Key SAR Observations for Antimicrobial Activity:

  • Electron-withdrawing Groups: The incorporation of electron-withdrawing groups such as chloro, bromo, and nitro moieties on aromatic rings attached to the piperazine has been shown to enhance antibacterial activity.

  • Thiadiazole Moiety: The presence of a 1,3,4-thiadiazole ring system conjugated with the piperazine core can confer significant antimicrobial properties.

  • Quinolone Hybrids: Hybrid molecules combining a quinolone antibiotic (like ciprofloxacin) with a piperazine linker are a promising strategy for developing new antibacterial agents.

Antidepressant Activity of Piperazine Analogues

Arylpiperazines are a well-established class of compounds targeting neurotransmitter receptors, particularly serotonin (5-HT) receptors, making them valuable scaffolds for the development of antidepressants and anxiolytics.

Table 3: Antidepressant Activity of Representative Piperazine Analogues

Compound IDTarget ReceptorKᵢ (nM) / pA₂Key Structural FeaturesReference
Compound 27 5-HT₁ₐ0.44Arylpiperazine derivative with a benzodiazepine seven-membered heterocyclic component.
Compound 27 σ₁0.27Arylpiperazine derivative with a benzodiazepine seven-membered heterocyclic component.
Indole-2-carboxamide 13i 5-HT₃7.5 (pA₂)Piperazine derivative of indole-2-carboxamide.
Naphthyridine-3-carboxamide 8h 5-HT₃7.3 (pA₂)Piperazine derivative of naphthyridine-3-carboxamide.
Compound 4p Serotonergic System-N-(3-(4-(piperonyl)piperazin-1-yl)propyl) isonicotinamide.

Key SAR Observations for Antidepressant Activity:

  • Aryl Group: The nature of the aryl group attached to one of the piperazine nitrogens is a key determinant of affinity and selectivity for serotonin receptors.

  • Linker Length: The length and nature of the linker connecting the piperazine ring to another pharmacophoric element can significantly impact activity.

  • Multi-target Affinity: Many effective piperazine-based antidepressants exhibit affinity for multiple targets, such as both 5-HT₁ₐ and σ₁ receptors, which may contribute to their therapeutic profile.

Key Signaling Pathways and Experimental Workflows

To understand the mechanism of action of piperazine analogues, it is crucial to visualize the signaling pathways they modulate and the experimental workflows used to assess their activity.

EGFR_Signaling_Pathway EGFR Signaling Pathway in Cancer cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2 EGFR->GRB2 PI3K PI3K EGFR->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription

Caption: EGFR signaling pathway, a key target for anticancer piperazine analogues.

HT1A_Signaling_Pathway 5-HT1A Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HT1A_R 5-HT1A Receptor Gi Gαi HT1A_R->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Gene_Expression Gene Expression (Neuronal function) CREB->Gene_Expression

Caption: 5-HT1A receptor signaling, a target for antidepressant piperazine drugs.

Experimental_Workflow General Experimental Workflow for SAR Studies cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR Synthesis Synthesis of Piperazine Analogues Purification Purification (Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization In_Vitro In Vitro Assays (e.g., MTT, MIC) Characterization->In_Vitro In_Vivo In Vivo Models (e.g., Xenograft, Infection) In_Vitro->In_Vivo Data_Analysis Data Analysis (IC50, MIC Calculation) In_Vitro->Data_Analysis In_Vivo->Data_Analysis SAR_Study Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Study Lead_Optimization Lead Optimization SAR_Study->Lead_Optimization

Caption: A generalized workflow for the SAR study of piperazine analogues.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the generation of reliable SAR data. Below are methodologies for key assays cited in this guide.

MTT Assay for Anticancer Activity

This colorimetric assay measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases, which reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.

Materials:

  • 96-well cell culture plates

  • Cancer cell lines (e.g., MCF7, A549, HCT116)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Piperazine test compounds

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the piperazine compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a positive control (a known anticancer drug). Incubate for another 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Broth Microdilution Method for Antimicrobial Susceptibility Testing (MIC Determination)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Piperazine test compounds

  • Standard antimicrobial agents (positive controls)

  • Inoculum of the microorganism standardized to a 0.5 McFarland turbidity standard

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of the piperazine compounds in the broth medium directly in the 96-well plates. The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the standardized microbial inoculum to each well, resulting in a final volume of 100 µL. This will also dilute the compound concentration by half.

  • Controls: Include a growth control well (inoculum without any compound) and a sterility control well (broth medium only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well. This can be assessed visually or by using a plate reader.

Conclusion

The piperazine scaffold remains a highly valuable and versatile platform in drug discovery. The ease of its chemical modification at two distinct nitrogen atoms allows for the systematic exploration of the chemical space and the fine-tuning of pharmacological properties. The structure-activity relationships highlighted in this guide demonstrate that strategic modifications to the piperazine core can lead to the development of potent and selective agents for a wide range of diseases. Future research will likely focus on more complex, three-dimensional modifications of the piperazine ring and the development of multi-target ligands to address complex diseases such as cancer and neurodegenerative disorders. The continued exploration of the SAR of piperazine analogues will undoubtedly lead to the discovery of new and improved therapeutic agents.

References

A Researcher's Guide to Cross-Reactivity of Piperazine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine ring is a ubiquitous scaffold in modern medicinal chemistry, found in a wide array of approved drugs targeting diverse biological pathways. Its favorable physicochemical properties often enhance solubility and cell permeability. However, the inherent structural motifs of piperazine derivatives can also lead to off-target interactions, posing significant challenges in drug development, including potential toxicity and reduced efficacy. Understanding and systematically evaluating the cross-reactivity of these inhibitors is paramount for advancing safe and selective therapeutics.

This guide provides a comparative overview of the cross-reactivity profiles of select piperazine-based inhibitors, supported by experimental data and detailed methodologies for key assays.

Common Off-Target Liabilities of Piperazine-Based Inhibitors

The promiscuity of some piperazine-containing molecules is often attributed to their ability to interact with a range of G-protein coupled receptors (GPCRs), ion channels, and kinases. The most frequently observed off-target activities are at serotonergic (5-HT), adrenergic (α), and dopaminergic (D) receptors.[1] Additionally, the presence of a basic nitrogen atom and lipophilic aromatic groups in many piperazine-containing molecules are structural features that have been correlated with binding to the hERG (human Ether-à-go-go-Related Gene) potassium channel, a critical concern for cardiotoxicity.[1]

Comparative Selectivity Profiles

The following tables summarize the inhibitory activity and selectivity of representative piperazine-based inhibitors against their primary targets and a selection of common off-targets. It is important to note that inhibitory concentrations (IC50) and binding affinities (Ki) can vary based on experimental conditions.

Kinase Inhibitor Selectivity
CompoundPrimary TargetIC50 (nM)Off-Target KinaseIC50 (nM)Selectivity (Fold)
Compound 9d Aurora A110ABL>1000>9
Aurora B30LCK>1000>33
Aurora C40SRC>1000>25
Compound P-6 Aurora A110---

Data sourced from a study on pyrrolopyrazole derivatives, where compound 9d contains a piperazine moiety.[2]

GPCR Ligand Selectivity
CompoundPrimary TargetKi (nM)Off-Target ReceptorKi (nM)Selectivity (Fold)
(-)-10e Dopamine D30.57Dopamine D247.583.3
Compound 1 Sigma-1 (S1R)3.2Sigma-2 (S2R)105.633
Compound 16 CXCR4<10Muscarinic (M1)>30,000>3000

Data for (-)-10e from a study on dopamine receptor ligands.[3] Data for Compound 1 from a study on sigma receptor ligands.[4] Data for Compound 16 from a study on CXCR4 antagonists.

hERG Channel Inhibition
CompoundDescriptionhERG IC50 (µM)
Vanoxerine Piperazine derivative, dopamine reuptake inhibitor0.075
Astemizole Contains a piperazine-like moiety0.22
Terfenadine Contains a piperidine moiety, often compared0.27

Data from a high-throughput screening study of hERG inhibitors.

Experimental Protocols

A systematic evaluation of cross-reactivity involves a tiered approach, starting with broad screening panels and progressing to more focused assays for any identified "hits".

Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric Format)

This protocol provides a general guideline for determining the IC50 value of a piperazine-based inhibitor against a target kinase.

Materials:

  • Recombinant active kinase

  • Suitable kinase substrate (e.g., a peptide or protein)

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test inhibitor (piperazine-based compound) dissolved in DMSO

  • Phosphocellulose paper

  • Wash buffer (e.g., phosphoric acid)

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test inhibitor in kinase reaction buffer. Ensure the final DMSO concentration is consistent and typically below 1%.

  • In a microtiter plate, combine the kinase, its substrate, and the test inhibitor at various concentrations. Include a vehicle control (DMSO without inhibitor).

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.

  • Quantify the amount of ³²P incorporated into the substrate using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.

Protocol 2: GPCR Radioligand Binding Assay (Competition Assay)

This protocol is used to determine the binding affinity (Ki) of a test compound for a specific GPCR.

Materials:

  • Cell membranes expressing the target GPCR

  • A radiolabeled ligand with known affinity for the target receptor

  • Unlabeled competing ligand (the piperazine-based test compound)

  • Binding buffer (e.g., Tris-HCl, MgCl₂)

  • Wash buffer (ice-cold)

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Prepare cell membranes from cells overexpressing the target GPCR.

  • In a microtiter plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.

  • Include control wells for "total binding" (radioligand and membranes) and "non-specific binding" (radioligand, membranes, and a high concentration of a known unlabeled ligand).

  • Incubate the plate to allow the binding to reach equilibrium.

  • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, which trap the membrane-bound radioligand.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound.

  • Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

Protocol 3: hERG Manual Patch Clamp Assay

This "gold standard" assay directly measures the inhibitory effect of a compound on the hERG potassium channel current in a whole-cell patch clamp configuration.

Materials:

  • HEK293 or CHO cells stably expressing the hERG channel

  • Patch clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for pulling micropipettes

  • Intracellular and extracellular recording solutions

  • Test compound dissolved in a suitable vehicle

Procedure:

  • Culture the hERG-expressing cells on coverslips.

  • On the day of the experiment, place a coverslip in the recording chamber on the microscope stage and perfuse with extracellular solution.

  • Fabricate a micropipette with a resistance of 2-5 MΩ when filled with intracellular solution.

  • Under visual guidance, approach a single cell with the micropipette and form a high-resistance seal (giga-seal) with the cell membrane.

  • Rupture the cell membrane patch under the pipette tip to achieve the whole-cell configuration.

  • Apply a specific voltage-clamp protocol to elicit and record the hERG current. A typical protocol involves a depolarizing step to activate the channels followed by a repolarizing step to measure the tail current.

  • Establish a stable baseline recording of the hERG current.

  • Perfuse the cell with the test compound at various concentrations and record the corresponding hERG current.

  • After compound application, wash out the compound to assess the reversibility of the inhibition.

  • Measure the peak tail current at each concentration and calculate the percentage of inhibition relative to the baseline.

  • Determine the IC50 value by fitting the concentration-response data to a suitable equation.

Visualizations

Dopamine D2 Receptor Signaling Pathway

The dopamine D2 receptor (D2R) is a common off-target for piperazine-based CNS drugs. Its activation, typically by dopamine, initiates a signaling cascade that inhibits the production of cyclic AMP (cAMP).

D2R_Signaling cluster_membrane Cell Membrane D2R Dopamine D2 Receptor Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts Dopamine Dopamine Dopamine->D2R Binds ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates

Caption: Simplified signaling pathway of the Dopamine D2 receptor.

Experimental Workflow for Cross-Reactivity Profiling

A tiered approach is an efficient strategy for evaluating the cross-reactivity of piperazine-based inhibitors.

Cross_Reactivity_Workflow cluster_screening Tier 1: Broad Screening cluster_confirmation Tier 2: Hit Confirmation & Potency cluster_functional Tier 3: Functional & Mechanistic Assays cluster_invivo Tier 4: In Vivo Assessment Broad_Panel Broad Off-Target Panel (e.g., SafetyScreen44) Fixed Concentration (e.g., 10 µM) Dose_Response Dose-Response Assays (IC50 / Ki determination) Broad_Panel->Dose_Response Identified 'Hits' Functional_Assay Orthogonal Functional Assays (e.g., Cell-based assays, Electrophysiology) Dose_Response->Functional_Assay Confirmed 'Hits' In_Vivo In Vivo Toxicity & Pharmacodynamic Studies Functional_Assay->In_Vivo Characterized Leads

Caption: Tiered experimental workflow for inhibitor cross-reactivity profiling.

References

In Vivo Veritas: Validating In Vitro Efficacy of Piperazine Compounds in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The journey of a drug from a laboratory benchtop to a clinical candidate is paved with rigorous validation. For the ubiquitous piperazine scaffold, a privileged structure in medicinal chemistry, this transition from in vitro promise to in vivo reality is a critical hurdle. This guide provides an objective comparison of in vitro and in vivo findings for two distinct piperazine-containing compounds, the anti-tuberculosis agent TZY-5-84 and the anti-cancer compound designated as "Compound 78," supported by experimental data and detailed methodologies.

At a Glance: In Vitro vs. In Vivo Performance

The following tables summarize the key quantitative data from preclinical studies, offering a clear comparison of the in vitro potency and the in vivo efficacy of the selected piperazine compounds.

Antimicrobial Efficacy: TZY-5-84

TZY-5-84 is a piperazine-containing benzothiazinone analogue that has demonstrated potent activity against Mycobacterium tuberculosis (Mtb) by inhibiting the essential enzyme DprE1.[1][2]

Parameter In Vitro Activity (MIC in mg/L) [2]In Vivo Efficacy (Murine Model) [2]
Test Compound TZY-5-84TZY-5-84
M. tuberculosis H37Rv 0.014 - 0.015At 12.5 mg/kg, efficacy was comparable to PBTZ169 at 25 mg/kg.
Susceptible Clinical Isolates SusceptibleNot explicitly stated, but in vivo efficacy suggests activity.
Drug-Resistant Clinical Isolates SusceptibleNot explicitly stated, but in vitro data is promising.
Comparator PBTZ169 (MIC not specified in snippet)PBTZ169 (25 mg/kg) showed a significant reduction in lung CFU.
Anticancer Activity: Compound 78

Compound 78, an N-alkylated piperazine derivative, has shown promise in prostate cancer models, with a proposed mechanism involving the induction of apoptosis via reactive oxygen species (ROS) generation.[1]

Parameter In Vitro Cytotoxicity (IC50 in µM) In Vivo Antitumor Efficacy (PC-3 Xenograft Model)
Test Compound Compound 78Compound 78
PC-3 (Prostate Cancer) Value not specified in snippetSignificant tumor growth inhibition at a specified dosage.
Other Human Cancer Cell Lines Active against various lines (specific IC50s not provided)Not applicable
Comparator Not specifiedUntreated Control

Deep Dive: Experimental Protocols

Reproducibility is the cornerstone of scientific advancement. The following are detailed methodologies for the key experiments cited in this guide.

In Vitro Antimicrobial Susceptibility Testing (TZY-5-84)

Objective: To determine the minimum inhibitory concentration (MIC) of TZY-5-84 against various strains of Mycobacterium tuberculosis.

Methodology:

  • Bacterial Strains: M. tuberculosis H37Rv, susceptible clinical isolates, and drug-resistant clinical isolates were used.

  • Culture Medium: Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase).

  • Assay: A microplate-based broth microdilution method was employed.

  • Procedure:

    • Two-fold serial dilutions of TZY-5-84 were prepared in the 7H9 broth in a 96-well microplate.

    • A standardized inoculum of each Mtb strain was added to each well.

    • Plates were incubated at 37°C for 7-14 days.

  • Endpoint: The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the bacteria.

In Vivo Murine Tuberculosis Model (TZY-5-84)

Objective: To evaluate the in vivo efficacy of TZY-5-84 in a murine infection model.

Methodology:

  • Animal Model: BALB/c mice.

  • Infection: Mice were infected via aerosol exposure with a standardized suspension of M. tuberculosis H37Rv.

  • Treatment:

    • Treatment was initiated a set number of weeks post-infection.

    • TZY-5-84 was administered orally at a dosage of 12.5 mg/kg.

    • The comparator, PBTZ169, was administered at 25 mg/kg.

    • A control group received the vehicle.

  • Duration: Treatment was administered for a specified number of weeks.

  • Endpoint: Efficacy was determined by enumerating the colony-forming units (CFU) of Mtb in the lungs and/or spleen of the mice at the end of the treatment period.

In Vitro Cytotoxicity Assay (Compound 78)

Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound 78 against human cancer cell lines.

Methodology:

  • Cell Lines: Human cancer cell lines, including the prostate cancer cell line PC-3, were used.

  • Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard method for this purpose.

  • Procedure:

    • Cells were seeded in 96-well plates and allowed to attach overnight.

    • Cells were then treated with various concentrations of Compound 78 for 48 or 72 hours.

    • MTT reagent was added to each well and incubated to allow for the formation of formazan crystals by viable cells.

    • The formazan crystals were solubilized, and the absorbance was measured at a specific wavelength.

  • Endpoint: The IC50 value was calculated from the dose-response curve as the concentration of the compound that resulted in a 50% reduction in cell viability compared to the untreated control.

In Vivo PC-3 Xenograft Mouse Model (Compound 78)

Objective: To assess the in vivo antitumor activity of Compound 78.

Methodology:

  • Animal Model: Male athymic nude mice (4-6 weeks old) were used.

  • Tumor Implantation: PC-3 cells were subcutaneously injected into the flanks of the mice.

  • Treatment:

    • Once tumors reached a palpable size, mice were randomized into treatment and control groups.

    • Compound 78 was administered (route and dosage would be specified in the primary literature).

    • The control group received the vehicle.

  • Monitoring: Tumor volume and body weight were measured regularly throughout the study.

  • Endpoint: Antitumor efficacy was determined by comparing the tumor growth in the treated group to the control group. Tumor growth inhibition (TGI) is a common metric.

Visualizing the Science

To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.

G cluster_0 DprE1 Inhibition by TZY-5-84 DprE1 DprE1 Enzyme Arabinogalactan Arabinogalactan Synthesis DprE1->Arabinogalactan Catalyzes CellWall Mycobacterial Cell Wall Arabinogalactan->CellWall Is a key component of TZY84 TZY-5-84 TZY84->DprE1 Inhibits G cluster_1 In Vivo Xenograft Study Workflow start Start implant Implant PC-3 Cells in Nude Mice start->implant tumor_growth Allow Tumors to Grow to Palpable Size implant->tumor_growth randomize Randomize Mice into Treatment & Control Groups tumor_growth->randomize treat Administer Compound 78 (or Vehicle) randomize->treat monitor Monitor Tumor Volume & Body Weight treat->monitor endpoint Endpoint Analysis: Tumor Growth Inhibition monitor->endpoint end End endpoint->end

References

Benchmarking New Piperazine Derivatives Against Standard Anthelmintics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of anthelmintic resistance to standard drugs necessitates the discovery and development of novel therapeutic agents.[1][2] Piperazine and its derivatives have long been a cornerstone in treating helminth infections, and recent research has focused on synthesizing new derivatives with enhanced efficacy.[3][4] This guide provides an objective comparison of new piperazine derivatives against standard anthelmintics, supported by experimental data, detailed protocols, and pathway visualizations to aid in research and development efforts.

Mechanism of Action: A Comparative Overview

Piperazine's primary mechanism of action involves agonizing the inhibitory gamma-aminobutyric acid (GABA) receptors in nematodes.[5] This action leads to hyperpolarization of the muscle cell membrane, resulting in flaccid paralysis of the worm, which is then expelled from the host's body by peristalsis. This selectivity for helminths is attributed to the fact that vertebrate GABA receptors are confined to the central nervous system, whereas in nematodes, they are present at the neuromuscular junction, and the receptor isoforms differ.

Standard anthelmintics operate through different pathways:

  • Benzimidazoles (e.g., Albendazole): These drugs bind to the β-tubulin protein of the helminth, inhibiting its polymerization into microtubules. This disrupts crucial cellular functions like glucose uptake, leading to parasite death.

  • Macrocyclic Lactones (e.g., Ivermectin): Ivermectin targets glutamate-gated chloride channels in the nerve and muscle cells of invertebrates, causing an influx of chloride ions, hyperpolarization, and subsequent paralysis.

  • Praziquantel: Used primarily for trematodes and cestodes, it disrupts calcium homeostasis, leading to rapid muscle contraction and paralysis.

cluster_Neuron Presynaptic Neuron cluster_Muscle Helminth Muscle Cell GABA_vesicle GABA Vesicles GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABA_R GABA Receptor (Chloride Channel) GABA_release->GABA_R GABA Binds Hyperpolarization Hyperpolarization GABA_R->Hyperpolarization Cl- Influx Paralysis Flaccid Paralysis Hyperpolarization->Paralysis Leads to Piperazine Piperazine Derivative Piperazine->GABA_R Agonist Action

Caption: Mechanism of action for Piperazine derivatives on helminth GABA receptors.

Data Presentation: Comparative Efficacy

Quantitative data from recent studies are summarized below to facilitate a direct comparison of the performance of novel piperazine derivatives against standard drugs.

Table 1: In Vitro Efficacy of New Piperazine Derivatives
Compound IDTarget HelminthAssay TypeConcentrationEfficacy/ResultStandard Drug ComparisonReference
Compound 23 Trichinella spiralisLarvicidal Assay100 µg/mL100% efficacyMore active than Albendazole (15.6% efficacy)
Compound 19 Trichinella spiralisLarvicidal Assay100 µg/mL98.4% efficacyMore active than Albendazole
Compound 7c Trichinella spiralisLarvicidal Assay100 µg/mL~94% efficacy~6x more active than Albendazole, ~1.2x more active than Ivermectin
Compound 23 Syphacia obvelataIn vivo50 mg/kg77% efficacyLess active than Albendazole, same as Piperazine at half the concentration
Compounds N-01 to N-07 Eisenia fetidaAdult Motility5 mg/mLPromising activityCompared favorably to Piperazine Citrate
Compound 4c Pheretima posthumaAdult Motility75 mg/mLPotent activityCompared favorably to Piperazine Citrate
Table 2: Efficacy of Standard Anthelmintics (In Vivo / Clinical)
Standard DrugTarget HelminthMetricEfficacy (%)DosageReference
Albendazole Ascaris lumbricoidesCure Rate80.1%400 mg, single dose
Albendazole Trichuris trichiuraCure Rate27.1%400 mg, single dose
Albendazole Trichuris trichiuraEgg Reduction Rate29.8%400 mg, single dose
Ivermectin Strongyloides stercoralisFecal Egg Count Reduction100%200 µg/kg, single dose
Albendazole + Ivermectin Trichuris trichiuraCure Rate75.2%400 mg + 600 µ g/dose
Albendazole + Ivermectin Trichuris trichiuraCure RateStatistically superior to Albendazole aloneVaried

Experimental Protocols

Detailed methodologies for key anthelmintic assays are provided to ensure reproducibility and standardization in future studies.

Protocol 1: In Vitro Adult Worm Motility Assay

This assay is a primary screening method to evaluate the direct effect of a compound on the motility and viability of adult worms. Pheretima posthuma (earthworm) is a common model due to its physiological resemblance to intestinal roundworms.

Materials:

  • Adult earthworms (Pheretima posthuma), 3-5 cm in length.

  • Test compounds (new piperazine derivatives).

  • Standard drug (e.g., Piperazine Citrate, Albendazole) at a reference concentration (e.g., 10 mg/mL).

  • Vehicle (e.g., distilled water, Normal Saline).

  • Petri dishes, pipettes, stopwatch.

Methodology:

  • Worm Preparation: Collect healthy adult earthworms from moist soil. Wash them with normal saline to remove fecal matter and acclimatize them in a suitable medium.

  • Group Allocation: Divide worms into groups of 5-6 worms per Petri dish. One group serves as the negative control (vehicle only), one as the positive control (standard drug), and the remaining are test groups.

  • Compound Preparation: Prepare fresh solutions of the test compounds and the standard drug at desired concentrations (e.g., 10, 20, 40, 80 mg/mL) in the chosen vehicle.

  • Exposure: Add the prepared solutions to the appropriately labeled Petri dishes. Carefully place the worms into each dish.

  • Observation: Record the time immediately. Observe the worms for paralysis and death.

    • Time to Paralysis (P): Record the time when worms lose motility and do not move when shaken vigorously.

    • Time to Death (D): Confirm death by observing the loss of motility and fading of body color after placing the worms in warm water (50°C).

  • Data Analysis: Calculate the mean time to paralysis and death for each group. Compare the results of the test compounds with the positive and negative controls.

cluster_prep Preparation cluster_exp Experiment cluster_data Data Collection & Analysis A Collect & Wash Earthworms B Prepare Test, Control(+), and Control(-) Solutions C Place Worms in Petri Dishes A->C D Add Solutions to Respective Dishes B->D C->D E Start Timer & Observe Motility D->E F Record Time to Paralysis (P) E->F G Record Time to Death (D) E->G H Compare Test vs. Controls F->H G->H

Caption: Workflow for the In Vitro Adult Worm Motility Assay.

Protocol 2: In Vivo Fecal Egg Count Reduction Test (FECRT)

The FECRT is the standard method for detecting and monitoring anthelmintic resistance in field conditions by measuring the reduction in nematode egg output after treatment.

Materials:

  • Infected host animals (e.g., goats, sheep).

  • Test compounds and standard anthelmintics.

  • Fecal collection bags, microscope, McMaster slides, flotation solution (e.g., saturated saline).

Methodology:

  • Animal Selection: Select a group of animals with a sufficient level of natural helminth infection (e.g., >150 eggs per gram of feces).

  • Pre-Treatment Sampling: Collect individual fecal samples from all animals on Day 0 (before treatment).

  • Group Allocation & Treatment: Randomly allocate animals to a control group (untreated) and one or more treatment groups. Administer the specific anthelmintic dose to each animal in the treatment groups.

  • Post-Treatment Sampling: Collect a second set of fecal samples from all animals 10-14 days after treatment.

  • Fecal Egg Counting: Use a standardized technique, such as the McMaster method, to count the number of eggs per gram (EPG) for each pre- and post-treatment sample.

  • Data Analysis: Calculate the percentage reduction in fecal egg count for the treated group(s) compared to the control group using the following formula:

    • % FECR = [1 - (T2 / T1)] x 100

    • Where T1 and T2 are the mean EPG for the treatment group on Day 0 and Day 14, respectively. Efficacy is confirmed if the reduction is significant and meets established thresholds (e.g., >95%).

Drug Discovery and Development Pipeline

The development of new anthelmintics follows a logical progression from initial discovery to preclinical evaluation. This workflow ensures that only the most promising and safest candidates advance.

A Compound Synthesis (Piperazine Derivatives) B Primary Screening (In Vitro Assays) A->B High-Throughput C Hit-to-Lead Optimization (SAR Studies) B->C Identify Hits D Secondary Screening (C. elegans / Larval Assays) C->D Refine Leads E In Vivo Efficacy (Rodent/Host Models) D->E Confirm Activity F Toxicology & Safety Pharmacology E->F Evaluate Safety G Preclinical Candidate Selection F->G Select Candidate

Caption: A generalized pipeline for anthelmintic drug discovery.

References

A Head-to-Head Comparison of Piperazine and Its Bioisosteres in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the comparative performance of piperazine and its key bioisosteres, supported by experimental data and detailed protocols.

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, found in the structure of over 100 drugs approved by the U.S. Food and Drug Administration.[1][2][3] Its prevalence is due to its favorable physicochemical properties, including high aqueous solubility and two basic nitrogen atoms that can be readily functionalized to modulate potency, selectivity, and pharmacokinetic profiles.[3][4] However, the piperazine moiety can also introduce metabolic liabilities. This has led to the exploration of bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological properties—to fine-tune the characteristics of drug candidates.

This guide provides a head-to-head comparison of piperazine and its common bioisosteres, focusing on their impact on physicochemical properties, pharmacokinetic profiles, and pharmacological activity.

Physicochemical Properties: A Comparative Analysis

The selection of a central scaffold in drug design is critically influenced by its physicochemical properties, which govern a molecule's solubility, permeability, and interactions with biological targets. The table below summarizes key physicochemical parameters for piperazine and several of its prominent bioisosteres.

CompoundStructurepKa1pKa2clogPAqueous Solubility
Piperazine9.735.35-1.50Freely soluble
Homopiperazine11.02 (predicted)--0.48Soluble
2,6-Diazaspiro[3.3]heptane---0.51-
2,5-Diazabicyclo[2.2.1]heptane---0.6-

Pharmacokinetic Profile: Impact on ADME Properties

The replacement of a piperazine ring with a bioisostere can significantly alter a compound's absorption, distribution, metabolism, and excretion (ADME) profile. This strategy is often employed to address metabolic instability, a common challenge with piperazine-containing compounds.

ParameterPiperazineHomopiperazineDiazaspiroalkanesBridged Diazabicycloalkanes
Metabolic Stability (t½ in HLM) Variable, can be lowCan be more stable than piperazine in certain contextsGenerally designed to improve metabolic stabilityCan exhibit improved metabolic stability
Permeability Generally goodSimilar to piperazineCan be modulated by substitutionCan be modulated by substitution
Efflux (e.g., P-gp substrate) Can be a P-gp substrateCan show reduced P-gp effluxCan be designed to avoid P-gp effluxCan be designed to avoid P-gp efflux

HLM: Human Liver Microsomes. Data is often compound-specific and the table provides general trends.

For instance, the substitution of a piperazine ring with a spirodiamine analogue in the drug Olaparib was shown to beneficially affect its activity and reduce cytotoxicity.

Experimental Protocols

To ensure the reproducibility and validity of comparative studies, detailed and standardized experimental protocols are essential. Below are methodologies for key experiments cited in the comparison of piperazine and its bioisosteres.

Determination of pKa, logP, and Aqueous Solubility

These fundamental physicochemical properties are critical for predicting a compound's behavior in a biological system.

a) pKa Determination (Potentiometric Titration)

  • Sample Preparation: Prepare a 0.01 M solution of the test compound in a suitable solvent (e.g., methanol/water).

  • Titration: Use an automated titrator to titrate the sample solution with a standardized solution of 0.1 M HCl and 0.1 M KOH.

  • Data Analysis: The pKa values are determined from the inflection points of the resulting titration curve.

b) logP Determination (Shake-Flask Method)

  • System Preparation: Prepare a mutually saturated solution of n-octanol and water.

  • Partitioning: Dissolve a known amount of the test compound in the aqueous phase and add an equal volume of the n-octanol phase.

  • Equilibration and Separation: Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning. Separate the two phases by centrifugation.

  • Quantification: Determine the concentration of the test compound in both the aqueous and n-octanol phases using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).

  • Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

c) Aqueous Solubility Determination (Turbidimetric Method)

  • Sample Preparation: Prepare a high-concentration stock solution of the test compound in a water-miscible organic solvent (e.g., DMSO).

  • Serial Dilution: Perform serial dilutions of the stock solution in an aqueous buffer (e.g., PBS, pH 7.4) in a microplate format.

  • Equilibration and Measurement: Incubate the plate for a set period to allow for equilibration and then measure the turbidity (absorbance) at a specific wavelength (e.g., 620 nm) using a plate reader.

  • Data Analysis: The aqueous solubility is determined as the concentration at which the turbidity begins to increase significantly.

In Vitro Metabolic Stability Assay (Human Liver Microsomes)

This assay is used to assess the susceptibility of a compound to metabolism by cytochrome P450 enzymes.

  • Reagent Preparation:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a stock solution of the test compound (10 mM in DMSO).

    • Prepare an NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Incubation:

    • In a microcentrifuge tube, combine human liver microsomes (final concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) in the phosphate buffer.

    • Pre-warm the mixture to 37°C.

    • Initiate the reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points and Quenching:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis:

    • Vortex the samples and centrifuge to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

    • The in vitro half-life (t½) is calculated from the slope of the linear regression line (t½ = 0.693 / slope).

    • Intrinsic clearance (CLint) can then be calculated.

Receptor Binding Assay (Radioligand Displacement)

This assay is used to determine the affinity of a test compound for a specific receptor.

  • Materials:

    • Membrane preparation from cells expressing the target receptor.

    • A radiolabeled ligand with known high affinity for the receptor.

    • Test compound at various concentrations.

    • Assay buffer.

    • Filtration apparatus and glass fiber filters.

    • Scintillation counter.

  • Incubation:

    • In a multi-well plate, incubate the receptor membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.

    • Incubate at a specific temperature for a set time to reach equilibrium.

  • Filtration:

    • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

Visualizing complex biological pathways and experimental procedures can greatly enhance understanding. The following diagrams were generated using Graphviz (DOT language).

GPCR_Signaling cluster_membrane Plasma Membrane Ligand Ligand GPCR GPCR Ligand->GPCR 1. Binding G_Protein G Protein (α, β, γ subunits) GPCR->G_Protein 2. Activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector 3. α-subunit activates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger 4. Production PKA Protein Kinase A Second_Messenger->PKA 5. Activation Cellular_Response Cellular Response PKA->Cellular_Response 6. Phosphorylation of target proteins Drug_Discovery_Workflow Target_ID Target Identification & Validation Assay_Dev Assay Development Target_ID->Assay_Dev HTS High-Throughput Screening (HTS) Assay_Dev->HTS Hit_ID Hit Identification HTS->Hit_ID Hit_to_Lead Hit-to-Lead (Lead Generation) Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical Approval Regulatory Approval Clinical->Approval

References

Validating Target Engagement of Piperazine-Based Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine ring is a prevalent scaffold in modern medicinal chemistry, found in a wide array of approved drugs targeting various protein classes. Validating that these molecules reach and interact with their intended targets within the complex cellular environment is a critical step in drug discovery. This guide provides a comparative overview of key experimental methods for validating the target engagement of piperazine-based drugs, complete with experimental protocols and data presentation to aid in assay selection and experimental design.

Comparison of Target Engagement Validation Methods

Choosing the appropriate method to confirm target engagement depends on several factors, including the nature of the target protein, the availability of specific reagents, and the desired throughput. Below is a comparison of three widely used techniques: Cellular Thermal Shift Assay (CETSA), Kinobeads Competition Binding, and In-Cell Western.

FeatureCellular Thermal Shift Assay (CETSA)Kinobeads Competition BindingIn-Cell Western (ICW)
Principle Ligand binding increases the thermal stability of the target protein.Competitive binding of a soluble drug against a broad-spectrum of immobilized kinase inhibitors.Immunodetection of target protein levels in fixed and permeabilized cells in a microplate format.
Assay Type Label-free, in-cell/in-tissueAffinity-based, in vitro (cell lysate)Antibody-based, in-cell
Primary Output Thermal shift (ΔTm) or EC50 from isothermal dose-response.IC50 values for a panel of kinases.Quantification of protein levels or post-translational modifications.
Strengths - Confirms target binding in a physiological context (intact cells).[1][2][3] - No need for compound labeling. - Applicable to a wide range of soluble proteins.[4]- Broad kinase selectivity profiling.[5] - Unbiased discovery of on- and off-targets. - High throughput potential.- High-throughput quantification of protein levels. - Can assess downstream signaling events (e.g., phosphorylation). - No protein extraction required.
Limitations - Requires a specific antibody for detection (Western blot or AlphaScreen). - Not suitable for all membrane proteins. - Can be lower throughput than other methods.- Limited to ATP-competitive inhibitors for kinases. - Performed in cell lysates, which may not fully reflect the cellular environment. - May miss targets not captured by the beads.- Requires specific and high-quality primary antibodies. - Permeabilization may affect cellular structures. - Provides relative quantification of protein levels, not direct binding affinity.

Case Study: Dasatinib - A Piperazine-Containing Kinase Inhibitor

Assay TypeTargetCell LineReported Value
Kinase Inhibition Assay ABL1RecombinantIC50: 22.12 nM
Cellular Proliferation Assay MultipleMDA-MB-231IC50: 230 nM
Cellular Proliferation Assay MultipleK562IC50: < 3 nM (inferred)
CETSA (Inferred) MultipleK562Significant thermal shifts observed
Kinobeads Profiling Multiple KinasesK562IC50 values determined for multiple kinases

Note: The data presented is compiled from different studies and should be interpreted with caution due to variations in experimental conditions. A study comparing a cellular target engagement assay with the lysate-based kinobeads assay for dasatinib revealed an excellent agreement in the rank-order of binding.

Signaling Pathways Modulated by Piperazine-Based Drugs

Piperazine-containing molecules have been successfully developed to target a diverse range of proteins, leading to the modulation of various signaling pathways critical in disease. Below are examples of such pathways.

Sigma-1 Receptor Signaling

The Sigma-1 receptor (σ1R) is a chaperone protein at the endoplasmic reticulum (ER) that modulates calcium signaling. Piperazine derivatives are prominent as σ1R agonists and antagonists. Agonist binding leads to the dissociation of the σ1R from the BiP chaperone, allowing it to interact with and modulate various ion channels and signaling proteins, influencing processes like neuronal survival and inflammation.

Sigma1_Signaling cluster_ER Endoplasmic Reticulum Sigma1_BiP Sigma-1 Receptor (inactive) + BiP Sigma1_active Sigma-1 Receptor (active) Sigma1_BiP->Sigma1_active dissociation IP3R IP3 Receptor Sigma1_active->IP3R modulates Ca_ER Ca2+ IP3R->Ca_ER releases Downstream_Signaling Modulation of Downstream Signaling (e.g., Neuronal Survival) Ca_ER->Downstream_Signaling regulates Piperazine_Agonist Piperazine Agonist Piperazine_Agonist->Sigma1_BiP binds Cellular_Stress Cellular Stress Cellular_Stress->Sigma1_BiP induces

Sigma-1 Receptor Signaling Pathway

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Signaling

PPARγ is a nuclear receptor that plays a key role in regulating glucose and lipid metabolism. Certain piperazine derivatives can act as PPARγ agonists. Upon ligand binding, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to Peroxisome Proliferator Response Elements (PPREs) on DNA, leading to the transcription of target genes involved in adipogenesis and insulin sensitization.

PPARg_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Piperazine_Agonist Piperazine Agonist PPARg_inactive PPARγ Piperazine_Agonist->PPARg_inactive binds & activates PPARg_RXR PPARγ-RXR Heterodimer PPARg_inactive->PPARg_RXR heterodimerizes with RXR PPRE PPRE PPARg_RXR->PPRE binds to Target_Gene Target Gene Transcription PPRE->Target_Gene initiates Metabolic_Regulation Regulation of Glucose & Lipid Metabolism Target_Gene->Metabolic_Regulation

PPARγ Signaling Pathway

Bacterial Fatty Acid Synthesis (FAS-II) and Enoyl-ACP Reductase Inhibition

The bacterial fatty acid synthesis pathway (FAS-II) is essential for bacterial survival and is a target for novel antibiotics. Enoyl-acyl carrier protein reductase (ENR) is a key enzyme in this pathway. Some piperazine-based compounds have been designed as inhibitors of ENR, thereby blocking the elongation of fatty acid chains and disrupting bacterial cell membrane synthesis.

FASII_Pathway Malonyl_ACP Malonyl-ACP FabF_B FabF/B Malonyl_ACP->FabF_B Acyl_ACP_n Acyl-ACP (n) Acyl_ACP_n->FabF_B Ketoacyl_ACP β-Ketoacyl-ACP FabG FabG Ketoacyl_ACP->FabG Reduction Hydroxyacyl_ACP β-Hydroxyacyl-ACP FabZ_A FabZ/A Hydroxyacyl_ACP->FabZ_A Dehydration Enoyl_ACP trans-2-Enoyl-ACP ENR Enoyl-ACP Reductase (FabI/K/L) Enoyl_ACP->ENR Reduction Acyl_ACP_n2 Acyl-ACP (n+2) Fatty_Acid Fatty Acid Synthesis Acyl_ACP_n2->Fatty_Acid FabF_B->Ketoacyl_ACP Condensation FabG->Hydroxyacyl_ACP FabZ_A->Enoyl_ACP ENR->Acyl_ACP_n2 Piperazine_Inhibitor Piperazine Inhibitor Piperazine_Inhibitor->ENR inhibits CETSA_Workflow Start Start: Cells in suspension Treat Treat with Piperazine Drug or Vehicle Start->Treat Heat Heat Challenge (Temperature Gradient) Treat->Heat Lyse Cell Lysis Heat->Lyse Centrifuge Centrifugation to separate soluble and aggregated proteins Lyse->Centrifuge Collect Collect Supernatant (Soluble Proteins) Centrifuge->Collect Analyze Analyze by Western Blot or Mass Spectrometry Collect->Analyze End End: Target Engagement Data Analyze->End Kinobeads_Workflow Start Start: Cell Lysate Incubate_Drug Incubate with Piperazine Kinase Inhibitor Start->Incubate_Drug Add_Kinobeads Add Kinobeads Incubate_Drug->Add_Kinobeads Incubate_Beads Incubate to allow kinase binding to beads Add_Kinobeads->Incubate_Beads Wash Wash beads to remove non-specific binders Incubate_Beads->Wash Elute_Digest Elute and/or Digest bound proteins Wash->Elute_Digest LCMS Analyze by LC-MS/MS Elute_Digest->LCMS End End: Kinase IC50 Values LCMS->End ICW_Workflow Start Start: Cells in Microplate Treat Treat with Piperazine Drug Start->Treat Fix_Perm Fix and Permeabilize Cells Treat->Fix_Perm Block Block non-specific binding Fix_Perm->Block Primary_Ab Incubate with Primary Antibody Block->Primary_Ab Secondary_Ab Incubate with Fluorescent Secondary Antibody Primary_Ab->Secondary_Ab Scan Scan Plate with Infrared Imager Secondary_Ab->Scan End End: Quantified Protein Levels Scan->End

References

Comparative Pharmacokinetics of Piperazine Salts: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the pharmacokinetic profiles of piperazine citrate, piperazine adipate, and piperazine phosphate, supported by available data and experimental methodologies.

Introduction

Piperazine and its salts are widely used as anthelmintic agents in both human and veterinary medicine. The therapeutic efficacy and safety profile of a drug are intrinsically linked to its pharmacokinetic properties, which govern its absorption, distribution, metabolism, and excretion (ADME). The choice of a particular salt form of an active pharmaceutical ingredient can significantly influence these parameters, primarily by altering its physicochemical properties such as solubility and dissolution rate. This guide provides a comparative overview of the pharmacokinetics of three commonly used piperazine salts: piperazine citrate, piperazine adipate, and piperazine phosphate.

Data Presentation: Pharmacokinetic Parameters of Piperazine

The following table summarizes the general pharmacokinetic parameters of piperazine in humans. It is important to note that these values may vary depending on the specific salt form, dosage, and individual patient factors. Due to the lack of specific data for each salt, these parameters should be considered as a general reference for the piperazine base.

Pharmacokinetic ParameterValueReference
Time to Peak Concentration (Tmax) 1.8 - 4 hours[2][3]
Protein Binding 60-70%[4]
Metabolism Approximately 25% is metabolized in the liver.[5]
Elimination Half-Life (t½) Highly variable
Excretion Primarily excreted in the urine, with nearly 40% of the dose excreted within the first 24 hours. Both unchanged drug and metabolites are excreted.

Note: Cmax (Maximum Plasma Concentration) and AUC (Area Under the Curve) data for specific piperazine salts from human studies are not consistently available in the reviewed literature. The rate of excretion for piperazine has been reported to have wide inter-individual variation.

Experimental Protocols

To conduct a comparative pharmacokinetic study of different piperazine salts, a robust and well-designed experimental protocol is crucial. Below is a detailed methodology for a typical human pharmacokinetic study.

Study Design

A randomized, open-label, three-way crossover study is recommended.

  • Participants: A cohort of healthy adult volunteers (e.g., n=24) would be recruited. Participants should be screened for any underlying health conditions and provide informed consent.

  • Treatment Arms:

    • Arm A: Single oral dose of piperazine citrate.

    • Arm B: Single oral dose of piperazine adipate.

    • Arm C: Single oral dose of piperazine phosphate.

  • Dosage: The dose for each salt should be equivalent in terms of the amount of piperazine base.

  • Washout Period: A washout period of at least seven days should be implemented between each treatment phase to ensure complete elimination of the drug from the body.

  • Blood Sampling: Venous blood samples would be collected at pre-determined time points (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 48 hours post-dose).

  • Sample Processing: Plasma should be separated from the blood samples by centrifugation and stored at -80°C until analysis.

Analytical Method

A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for the quantification of piperazine in plasma samples.

  • Sample Preparation: Plasma samples would undergo protein precipitation followed by solid-phase extraction to isolate the analyte and remove interfering substances.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water with a suitable modifier (e.g., formic acid).

    • Flow Rate: A constant flow rate (e.g., 0.5 mL/min).

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Detection: Multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for piperazine and an internal standard.

  • Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t½) would be calculated from the plasma concentration-time data using non-compartmental analysis with appropriate software.

Mandatory Visualization

Metabolic Pathway of Piperazine

The metabolism of piperazine primarily occurs in the liver and involves several cytochrome P450 (CYP) enzymes. While piperazine itself undergoes some oxidation, studies on its derivatives suggest the involvement of multiple CYP isoforms.

Piperazine_Metabolism cluster_absorption Absorption cluster_metabolism Hepatic Metabolism cluster_cyp CYP450 Enzymes cluster_excretion Excretion Piperazine_Salts Piperazine Salts (Citrate, Adipate, Phosphate) Piperazine_Base Piperazine (Base) Piperazine_Salts->Piperazine_Base Dissolution & Absorption in GI Tract Piperazine Piperazine Piperazine_Base->Piperazine Systemic Circulation Oxidized_Metabolites Oxidized Metabolites Piperazine->Oxidized_Metabolites Oxidation Urine Urine Piperazine->Urine Unchanged Oxidized_Metabolites->Urine Metabolites CYP1A2 CYP1A2 CYP3A4 CYP3A4 CYP2C19 CYP2C19 CYP2D6 CYP2D6

Caption: Generalized metabolic pathway of piperazine.

Experimental Workflow for a Comparative Pharmacokinetic Study

The following diagram illustrates the logical flow of a clinical study designed to compare the pharmacokinetics of different piperazine salts.

PK_Workflow cluster_study_design Study Design cluster_sample_collection Sample Collection & Processing cluster_analysis Bioanalysis & Data Interpretation Recruitment Healthy Volunteer Recruitment & Screening Randomization Randomization to Treatment Sequence Recruitment->Randomization Dosing Dosing (Salt A, B, or C) Randomization->Dosing Washout Washout Period Dosing->Washout After each period Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Washout->Dosing Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Storage Sample Storage (-80°C) Plasma_Separation->Storage LC_MS LC-MS/MS Analysis Storage->LC_MS PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) LC_MS->PK_Analysis Statistical_Analysis Statistical Comparison PK_Analysis->Statistical_Analysis

Caption: Experimental workflow for a comparative pharmacokinetic study.

Conclusion

The selection of a specific salt form of piperazine has the potential to influence its pharmacokinetic profile, primarily through effects on solubility and absorption. While this guide provides a framework for understanding and evaluating these differences, there is a clear need for direct comparative studies in humans to generate quantitative data for piperazine citrate, piperazine adipate, and piperazine phosphate. Such studies would provide invaluable information for optimizing the clinical use of these important anthelmintic agents. The involvement of multiple CYP450 enzymes in the metabolism of piperazine derivatives also highlights the potential for drug-drug interactions, a factor that should be considered in clinical practice.

References

Safety Operating Guide

Prudent Disposal of Pipebuzone: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the meticulous management of chemical waste is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the proper disposal of Pipebuzone, synthesized from the safety data for the closely related compound, Piperazine. While this compound is a derivative of Piperazine, it is imperative to always consult the specific Safety Data Sheet (SDS) for this compound before handling or disposal .

Hazard Profile and Safety Summary

This compound, akin to its parent compound Piperazine, should be handled as a hazardous chemical. It is crucial to use appropriate personal protective equipment (PPE) and operate in a well-ventilated area to mitigate risks of exposure.[1][2]

Quantitative Hazard Data Summary

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Flammable Solid🔥DangerH228: Flammable solid.[3][4]
Skin Corrosion/IrritationcorrosiveDangerH314: Causes severe skin burns and eye damage.[3]
Serious Eye DamagecorrosiveDangerH318: Causes serious eye damage.
Respiratory Sensitizationhealth hazardDangerH334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.
Skin Sensitizationexclamation markWarningH317: May cause an allergic skin reaction.
Reproductive Toxicityhealth hazardWarningH361: Suspected of damaging fertility or the unborn child.
Acute Toxicity (Oral)exclamation markWarningH302: Harmful if swallowed.

Note: This data is based on Piperazine and should be considered indicative for this compound. Always refer to the specific SDS for this compound.

Experimental Protocol for Safe Disposal

The recommended method for the disposal of this compound is through a licensed professional waste disposal service. Incineration at a high temperature in a permitted hazardous waste incinerator is often the preferred method. The following protocol outlines the steps for preparing this compound waste for disposal.

Materials:

  • Appropriate Personal Protective Equipment (PPE):

    • Safety goggles with side-shields or a face shield.

    • Chemical-resistant gloves (e.g., nitrile rubber).

    • Lab coat or protective suit.

    • NIOSH-approved respirator if ventilation is inadequate.

  • Designated hazardous waste container (compatible material, with a tightly fitting lid).

  • Combustible solvent (if required by the disposal service).

  • Hazardous waste labels.

  • Inert absorbent material (e.g., vermiculite, sand) for spills.

Procedure:

  • Consult Regulations and Professional Services: Before initiating disposal, contact your institution's Environmental Health and Safety (EHS) department and a licensed hazardous waste disposal company. They will provide specific guidance based on local, state, and federal regulations.

  • Wear Appropriate PPE: Always wear the recommended PPE when handling this compound waste.

  • Waste Segregation:

    • Collect all solid this compound waste, including contaminated consumables (e.g., weighing paper, gloves), in a dedicated and clearly labeled hazardous waste container.

    • For liquid waste containing this compound, use a separate, compatible, and labeled container.

    • Do not mix this compound waste with other chemical waste streams to prevent potentially hazardous reactions.

  • Containerization:

    • Use a container that is in good condition, free from leaks, and has a secure, tightly fitting lid. The original product container can often be used.

    • If required by the disposal company, solid this compound may need to be dissolved in a combustible solvent to facilitate incineration. Consult with the disposal service for approved solvents.

  • Labeling:

    • Clearly label the hazardous waste container with "Hazardous Waste," the chemical name "this compound," and any other required information (e.g., concentration, date). Affix appropriate hazard pictograms.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.

    • Ensure the storage area is away from incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.

  • Spill Management:

    • In case of a spill, remove all ignition sources.

    • Contain the spill and absorb it with an inert material like sand or vermiculite.

    • Collect the absorbed material into a suitable container for disposal as hazardous waste.

  • Arranging for Disposal:

    • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

    • Provide a complete and accurate description of the waste.

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

PipebuzoneDisposalWorkflow cluster_prep Preparation & Handling cluster_contain Containment & Labeling cluster_disposal Final Disposal cluster_spill Spill Response start Start: Need to Dispose of this compound Waste consult_sds Consult this compound SDS start->consult_sds wear_ppe Wear Appropriate PPE consult_sds->wear_ppe segregate Segregate this compound Waste wear_ppe->segregate containerize Containerize in a Labeled, Compatible Container segregate->containerize spill Spill Occurs segregate->spill Potential Event store Store in a Designated Secure Area containerize->store contact_ehs Contact EHS/Licensed Disposal Service store->contact_ehs pickup Arrange for Professional Pickup and Disposal contact_ehs->pickup end_point End: Proper Disposal Complete pickup->end_point contain_spill Contain and Absorb Spill spill->contain_spill collect_spill Collect and Containerize Spill Waste contain_spill->collect_spill collect_spill->containerize

Caption: Logical workflow for the safe disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pipebuzone
Reactant of Route 2
Pipebuzone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.